molecular formula C21H32O3 B1355203 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One CAS No. 88247-84-1

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Cat. No.: B1355203
CAS No.: 88247-84-1
M. Wt: 332.5 g/mol
InChI Key: RKALVZFWSBYRNC-HIHRSEIJSA-N
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Description

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a useful research compound. Its molecular formula is C21H32O3 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13-11-14-12-21(23-3,24-4)10-8-15(14)16-7-9-20(2)17(19(13)16)5-6-18(20)22/h13,16-17,19H,5-12H2,1-4H3/t13-,16-,17+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALVZFWSBYRNC-HIHRSEIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)C4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572202
Record name (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88247-84-1
Record name (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Key Intermediate in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a pivotal intermediate in the synthesis of the synthetic steroid Tibolone. The document delves into the historical context of its discovery, rooted in the development of steroidal therapeutics by Organon in the mid-20th century. A detailed examination of its synthesis is presented, including a step-by-step experimental protocol and a discussion of the critical 7α-methylation step. Furthermore, this guide outlines the compound's physicochemical properties and includes essential analytical data for its characterization. The mechanism of its conversion to Tibolone and its broader significance in medicinal chemistry are also explored, offering valuable insights for professionals in steroid research and drug development.

Introduction: A Legacy of Steroid Innovation

The story of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is intrinsically linked to the pioneering work in steroid chemistry undertaken by Organon, a pharmaceutical company with a rich history in developing hormonal therapies.[1] The mid-20th century was a golden era for steroid research, with a focus on modifying natural hormones to create synthetic analogues with improved therapeutic profiles.[2] It was within this environment of innovation that Tibolone, a synthetic steroid with a unique tissue-specific hormonal activity, was designed in 1964 and patented in 1965.[3] This endeavor necessitated the development of novel synthetic pathways and the isolation of key intermediates, among which 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One emerged as a crucial building block.

The introduction of a methyl group at the 7α-position of the steroid nucleus was a strategic modification aimed at modulating the biological activity of the resulting compound. This structural alteration is known to influence the binding affinity to steroid receptors and the metabolic stability of the molecule.[4][5] The dimethoxy acetal at the C3 position serves as a protecting group, allowing for selective reactions at other sites of the steroid skeleton, particularly at the C17 position, before its eventual deprotection to yield the final active pharmaceutical ingredient.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is paramount for its effective use in synthesis and for quality control purposes.

PropertyValueReference
Chemical Formula C₂₁H₃₂O₃[2]
Molecular Weight 332.48 g/mol [2]
CAS Number 88247-84-1[2][6]
Appearance Crystalline powder or granule[6]
Boiling Point 429.5 ± 45.0 °C (Predicted)[6]
Density 1.09 g/cm³[6]
Solubility Soluble in organic solvents[6]

Spectroscopic Data:

While specific spectra for this intermediate are not widely published in publicly available literature, the expected characteristic signals are predictable based on its structure.

  • ¹H NMR: Expected signals would include singlets for the two methoxy groups (O-CH₃) around 3.3-3.5 ppm, a singlet for the C18 methyl group, and a doublet for the 7α-methyl group. The remaining steroid backbone would present a complex pattern of multiplets.

  • ¹³C NMR: Key signals would include the carbon of the C17 ketone, the C3 carbon of the acetal, the two methoxy carbons, and the carbons of the C18 and 7α-methyl groups.

  • IR Spectroscopy: A prominent absorption band corresponding to the C=O stretch of the ketone at C17 would be expected around 1740 cm⁻¹. Bands corresponding to C-O stretching of the dimethoxy group would also be present.

Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Step-by-Step Protocol

The synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a multi-step process that has been refined over the years to improve yield and stereoselectivity. The foundational work was laid out by researchers at Organon, with notable contributions from van Vliet and his colleagues.[3][7] The following protocol is a representative synthesis based on literature descriptions.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Final Product Norethindrone Norethindrone Acylation Acylation Norethindrone->Acylation Acetic Anhydride, Acetyl Chloride Debromination Debromination & Acylation Acylation->Debromination NBS, Li₂CO₃, LiBr Methylation 7α-Methylation Debromination->Methylation Methylmagnesium Chloride Isomerization Isomerization & Ketalization Methylation->Isomerization Acidic Conditions Oxidation Oxidation Isomerization->Oxidation Oxidizing Agent Target 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One Oxidation->Target

Figure 1: General synthetic workflow for 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Experimental Protocol:

  • Step 1: Acylation of Norethindrone. Norethindrone is treated with acetic anhydride and acetyl chloride in the presence of a base like pyridine to protect the 17β-hydroxyl group as an acetate ester.[6]

  • Step 2: Dienone Formation. The resulting acetate is then subjected to a debromination reaction, typically using N-bromosuccinimide (NBS) followed by treatment with a base such as lithium carbonate and lithium bromide, to introduce a double bond at the C6 position, forming a 4,6-dienone system.[6]

  • Step 3: 7α-Methylation. This is a critical step where a methyl group is introduced stereoselectively at the 7α-position. This is often achieved through a conjugate addition reaction using a methylating agent like methylmagnesium chloride in the presence of a copper catalyst.[3][6] The reaction is typically carried out at low temperatures to favor the formation of the desired 7α-epimer over the 7β-epimer.

  • Step 4: Isomerization and Ketalization. The resulting 7α-methylated intermediate is then subjected to acidic conditions. This step serves a dual purpose: isomerization of the double bond from the Δ⁴ position to the Δ⁵⁽¹⁰⁾ position and simultaneous reaction of the C3-ketone with a diol like ethylene glycol or, in this case, methanol to form the 3,3-dimethoxy acetal protecting group.

  • Step 5: Oxidation of the 17-Hydroxyl Group. The 17β-hydroxyl group is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium dichromate or other chromium-based reagents, to yield the final product, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.[8]

  • Purification: The crude product is typically purified by crystallization from a suitable solvent system.

The Role of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in the Synthesis of Tibolone

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is the immediate precursor to the active pharmaceutical ingredient, Tibolone. The conversion involves two key transformations at the C17 position.

Tibolone_Synthesis Intermediate 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One Ethynylation Ethynylation Intermediate->Ethynylation Acetylene, Base Deprotection Acidic Hydrolysis Ethynylation->Deprotection Oxalic Acid Tibolone Tibolone Deprotection->Tibolone

Figure 2: Conversion of the intermediate to Tibolone.

  • Ethynylation: The 17-keto group of the intermediate is reacted with acetylene in the presence of a strong base, such as potassium tert-butoxide or an organometallic reagent, to introduce a 17α-ethynyl group. This reaction also stereoselectively forms the 17β-hydroxyl group.

  • Deprotection: The final step is the acidic hydrolysis of the 3,3-dimethoxy acetal to regenerate the 3-keto group. This is typically achieved using a weak acid like oxalic acid to yield Tibolone.

Historical Perspective and Future Directions

The development of the synthetic route to Tibolone, and consequently the discovery and optimization of the synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, represents a significant achievement in medicinal chemistry. The challenges associated with the stereoselective introduction of the 7α-methyl group spurred innovation in synthetic methodologies. While initially developed in the 1960s, research into more efficient and environmentally friendly synthetic routes continues. Modern approaches may focus on catalytic and asymmetric methods to further improve the stereoselectivity and overall yield of this key intermediate.

The study of this and similar steroidal intermediates continues to be relevant for the development of new hormonal therapies with improved tissue selectivity and safety profiles. Understanding the structure-activity relationships of these complex molecules remains a cornerstone of modern drug discovery.

References

  • CN110981930B - Synthesis method of tibolone - Google Patents. (n.d.).
  • US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents. (n.d.).
  • van Vliet, N. P., Broess, A. I. A., & Peters, J. A. M. (1986). An alternative synthesis of 17β-hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (Org OD 14). Recueil des Travaux Chimiques des Pays-Bas, 105(4), 111–115.
  • Process for the production of tibolone - European Patent Office - EP 2497776 A2. (2012).
  • Historische Meilensteine bei der Entwicklung von Tibolon (Livial (R)) - Krause und Pachernegg. (n.d.). Retrieved January 17, 2026, from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - ChemBK. (2024, April 9). Retrieved January 17, 2026, from [Link]

  • Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved January 17, 2026, from [Link]

  • Studies on synthesis of tibolone. (2001). Chinese Journal of Pharmaceuticals, 32(1), 1-3.
  • HIGH PURITY COMPOUND (7ALPHA,17ALPHA)-17-HYDROXY-7-METHYL-19-NOR-17-PREGN-5(10). (2003, May 2).
  • Kumar, N., et al. (1999). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 213–222.
  • The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT) | World Anti Doping Agency - WADA. (n.d.). Retrieved January 17, 2026, from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. (n.d.). Home Sunshine Pharma. Retrieved January 17, 2026, from [Link]

  • Cas 88247-84-1,7alpha-Methyl-3,3-dimethoxy-5(10) - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Szpilfogel, S. A., & Zeelen, F. J. (1996). Steroid research at Organon in the golden 1950s and the following years. Steroids, 61(8), 483–491.
  • Zeelen, F. J. (1994). Steroid total synthesis.
  • Chapter 22 Medicinal Chemistry of steroids - OUCI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stabilized tibolone compositions - EP0975348B1 - Google Patents. (n.d.).
  • US7884222B2 - Process for the production of tibolone - Google Patents. (n.d.).
  • T 0912/06 (High purity tibolone/N.V. ORGANON) 17-04-2009 - EPO. (2009, April 17). Retrieved January 17, 2026, from [Link]

  • Tibolone | C21H28O2 | CID 444008 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organon & Co. - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].

  • About Organon - Organon - UK. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tibolone: A Unique Version of Hormone Replacement Therapy. (2004). The Annals of Pharmacotherapy, 38(2), 293-302.
  • Historical milestones in the development of tibolone (Livial®). (2011). Climacteric, 14(3), 309-319.
  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One (CAS 88247-84-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one (CAS 88247-84-1), a key synthetic intermediate in the preparation of pharmacologically active steroids, most notably Tibolone.[1][2][3] This document delves into the chemical and physical properties of the title compound, outlines a proposed synthetic pathway based on established steroid chemistry, and discusses its analytical characterization. Furthermore, it explores the critical role of the 7α-methyl group in modulating the biological activity of steroidal compounds and details the downstream conversion of this intermediate to active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of a Protected Steroid Intermediate

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a synthetic steroid derivative belonging to the estrane class of compounds.[4] Its significance in medicinal chemistry and drug development lies in its role as a crucial building block for more complex steroid-based drugs.[1][5] The core structure features a 7α-methyl group, a modification known to significantly influence the pharmacological profile of the final API, and a 3,3-dimethoxy ketal, which serves as a protecting group for the 3-keto functionality. This protection is instrumental in allowing for selective chemical modifications at other positions of the steroid nucleus.

The primary application of this intermediate is in the synthesis of Tibolone, a synthetic steroid hormone drug used for the treatment of menopausal symptoms and the prevention of osteoporosis.[2][3] Tibolone itself is a prodrug that is metabolized into three active compounds, which exhibit tissue-selective estrogenic, progestogenic, and androgenic activities. The unique pharmacological profile of Tibolone underscores the importance of its synthetic precursors, such as the title compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is essential for its handling, storage, and use in synthetic protocols.

PropertyValueSource
CAS Number 88247-84-1[6][7]
Molecular Formula C₂₁H₃₂O₃[6][7]
Molecular Weight 332.48 g/mol [6][7]
Appearance White to off-white crystalline powder or granules[1]
Boiling Point (Predicted) 429.5 ± 45.0 °C[1][3]
Density (Predicted) 1.09 g/cm³[1][3]
Solubility Soluble in organic solvents[1]
Storage Store at 2-8°C, sealed in a dry environment[2]

Synthesis and Mechanistic Considerations

While a specific, detailed, and publicly available protocol for the synthesis of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is not readily found in the literature, a plausible synthetic route can be constructed based on established methodologies in steroid chemistry, particularly those geared towards the synthesis of Tibolone and other 7α-methylated steroids. The following proposed synthesis explains the rationale behind the key transformations.

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available 19-nortestosterone derivative. The key steps would involve the introduction of the 7α-methyl group and the protection of the 3-keto-Δ⁴ system.

Synthesis_Pathway Start 19-Nor-4-androsten-3,17-dione Intermediate1 3,3-Dimethoxy-5(10)-estren-17-one Start->Intermediate1 Ketalization (e.g., Methanol, H⁺) Intermediate2 3,3-Dimethoxy-5-estren-17-one-6-ene Intermediate1->Intermediate2 Enolate formation & Trapping (e.g., LDA, TMSCl then Pd(OAc)₂) Target 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one Intermediate2->Target Conjugate addition (e.g., Me₂CuLi) Downstream_Synthesis Start 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one Intermediate 17α-Ethynyl-7α-methyl-3,3-dimethoxy-5(10)-estren-17β-ol Start->Intermediate Ethynylation (e.g., Acetylene, base) Target Tibolone (7α-Methyl-17α-ethynyl-5(10)-estren-17β-ol-3-one) Intermediate->Target Deprotection & Isomerization (e.g., Aqueous acid)

Sources

An In-depth Technical Guide to 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a crucial synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the production of Tibolone, a synthetic steroid hormone replacement therapy agent.[1][2][3] Tibolone exhibits a complex pharmacological profile with weak estrogenic, progestogenic, and androgenic activities, making it effective in treating climacteric symptoms in postmenopausal women.[3][4][5] The unique structural features of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, including the 7a-methyl group and the protected ketone at the 3-position, make it a valuable building block in steroid chemistry, allowing for precise modifications at other positions of the steroid nucleus. This guide provides a comprehensive overview of its physicochemical properties, outlines a plausible synthetic pathway, and details the analytical methods for its characterization, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a white to off-white crystalline solid.[2] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₂O₃[][7]
Molecular Weight 332.48 g/mol [][7]
Appearance Crystalline powder or granule[2]
Density 1.09 g/cm³[2][]
Boiling Point 429.5 ± 45.0 °C (Predicted)[2][8]
Solubility Soluble in organic solvents[2]
Storage Room temperature, in a dry and sealed container[2]

Structural Representation:

The molecular structure of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is depicted below, showcasing the steroidal backbone with the characteristic 7a-methyl group and the dimethoxy ketal at the C3 position.

Molecular structure of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Synthetic Pathway and Experimental Protocol

Proposed Synthetic Workflow:

Proposed synthetic workflow for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Step-by-Step Experimental Protocol (Illustrative):

The following protocol is a generalized procedure based on known steroid chemistry and should be optimized for specific laboratory conditions.

1. Ketalization of 7a-Methyl-19-nortestosterone:

  • Rationale: Protection of the C3-ketone as a dimethyl ketal is crucial to prevent its reaction in the subsequent oxidation step, thus ensuring regioselectivity.

  • Procedure:

    • Dissolve 7a-Methyl-19-nortestosterone in a suitable solvent system, such as a mixture of methanol and a non-polar co-solvent like dichloromethane.

    • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a weak base, such as a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

    • Purify the resulting 3,3-Dimethoxy-7a-methyl-5(10)-estren-17β-ol by column chromatography on silica gel.

2. Oxidation of 3,3-Dimethoxy-7a-methyl-5(10)-estren-17β-ol:

  • Rationale: The selective oxidation of the 17-hydroxyl group to a ketone is the final step to yield the target compound. A mild oxidizing agent is preferred to avoid side reactions.

  • Procedure:

    • Dissolve the 17β-ol intermediate in a suitable solvent, such as dichloromethane or acetone.

    • Add a mild oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation system.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the starting material is consumed, work up the reaction mixture according to the chosen oxidizing agent's requirements. This may involve filtration through a pad of celite and silica gel to remove the chromium salts in the case of PCC.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Analytical Characterization

A comprehensive characterization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is essential to confirm its identity and purity. The following analytical techniques are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the two methoxy groups, the methyl groups at C7a and C13, and the complex multiplets for the steroidal backbone protons.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton.

2. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the five-membered ring ketone at C17.

    • C-O stretching bands for the dimethoxy ketal in the region of 1050-1150 cm⁻¹.

    • C-H stretching and bending vibrations for the aliphatic parts of the molecule.

3. Mass Spectrometry (MS):

  • Rationale: Provides the exact molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

  • Expected Result: The molecular ion peak (M⁺) should be observed at m/z 332.2351, corresponding to the molecular formula C₂₁H₃₂O₃.[8]

Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Dissolve in suitable solvent (e.g., CDCl3 for NMR) B NMR (1H, 13C) A->B C IR A->C D Mass Spectrometry A->D E Structure Confirmation B->E C->E D->E F Purity Assessment E->F

General analytical workflow for the characterization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Safety and Handling

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One stands as a pivotal intermediate in the synthesis of the pharmaceutically significant steroid, Tibolone. Its synthesis requires careful control of protective group chemistry and selective oxidation. A thorough understanding of its physicochemical properties and analytical characterization is paramount for ensuring the quality and efficiency of the overall synthetic process in a drug development setting. This guide provides a foundational understanding for researchers and scientists working with this important steroidal compound.

References

  • Studies on synthesis of tibolone. (2006). ResearchGate. [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. ChemBK. [Link]

  • Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)-en-20-yn-3-one.
  • Tibolone. PubChem. [Link]

  • Effects of Tibolone Metabolites on Human Endometrial Cell Lines in Co-Culture. PMC. [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Axios Research. [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. MySkinRecipes. [Link]

  • (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. PubChem. [Link]

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An In-Depth Technical Guide to 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Key Intermediate in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a synthetic steroidal compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its primary importance lies in its role as a crucial intermediate in the synthesis of Tibolone, a synthetic steroid hormone drug used for the management of menopausal symptoms and the prevention of osteoporosis.[1][3][4] This guide provides a comprehensive overview of the molecular structure, stereochemistry, and chemical properties of 7a-methyl-3,3-dimethoxy-5(10)-estrene-17-one, offering valuable insights for researchers and professionals engaged in steroid chemistry and drug discovery.

Molecular Structure and Properties

The fundamental characteristics of 7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one are summarized in the table below.

PropertyValue
CAS Number 88247-84-1[5][6]
Molecular Formula C₂₁H₃₂O₃[5][]
Molecular Weight 332.48 g/mol [5][]
IUPAC Name (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one[]
Appearance Crystalline powder or granule[1]
Solubility Soluble in organic solvents[1]
Boiling Point 429.5±45.0 °C (Predicted)[1][5]
Density 1.09 g/cm³[1][2]

Stereochemistry: A Defining Feature

The biological activity of steroids is intrinsically linked to their three-dimensional structure. The IUPAC name, (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, precisely defines the stereochemical configuration at the chiral centers of the molecule.[]

The core of the molecule is the estrane steroid nucleus, a tetracyclic system composed of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D). The stereochemistry at the ring junctions (B/C and C/D) is trans, which imparts a relatively flat and rigid conformation to the steroid backbone.

A key stereochemical feature is the methyl group at the 7a-position. This axial methyl group plays a crucial role in modulating the biological activity of the final therapeutic agent, Tibolone, by influencing its interaction with steroid hormone receptors.

Caption: 2D representation of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

The Role of the 3,3-Dimethoxy Acetal: A Strategic Protecting Group

The 3,3-dimethoxy group serves as a protective acetal for the ketone functionality that would otherwise be present at the C3 position of the steroid's A-ring. This protection is a critical strategic element in the multi-step synthesis of Tibolone.

Rationale for Protection:

  • Reactivity Control: The C3 ketone is susceptible to reaction with various reagents that are used to modify other parts of the steroid molecule. The acetal is stable under neutral and basic conditions, thus preventing unwanted side reactions at this position.

  • Directing Further Reactions: By temporarily masking the C3 ketone, other functional groups can be introduced or modified with high selectivity.

Formation and Cleavage:

The dimethoxy acetal is typically formed by reacting the corresponding 3-keto steroid with methanol in the presence of an acid catalyst. The removal of this protecting group (deprotection) is generally achieved by acid-catalyzed hydrolysis, which regenerates the C3-ketone.

Synthesis Overview

A plausible synthetic pathway, based on general principles of steroid chemistry, would likely involve the following key transformations:

  • Starting Material: A suitable estrane derivative, such as a 19-nortestosterone analogue.

  • Introduction of the 7a-Methyl Group: This is often achieved through a conjugate addition of a methyl group to a Δ⁶-intermediate.

  • Formation of the 5(10)-ene: This can be accomplished through a deconjugation reaction of a Δ⁴-3-one system.

  • Protection of the C3-Ketone: Formation of the 3,3-dimethoxy acetal to protect the C3-ketone.

  • Oxidation at C17: If the starting material has a hydroxyl group at C17, it would be oxidized to the corresponding ketone.

Synthesis_Workflow Start Estrane Starting Material (e.g., 19-Nortestosterone derivative) Step1 Introduction of 7α-Methyl Group Start->Step1 Conjugate Addition Step2 Formation of 5(10)-ene Step1->Step2 Deconjugation Step3 Protection of C3-Ketone (Acetal Formation) Step2->Step3 Acid-catalyzed reaction with Methanol Step4 Oxidation at C17 Step3->Step4 e.g., PCC, Swern Oxidation Product 7α-Methyl-3,3-dimethoxy- 5(10)-estrene-17-one Step4->Product

Caption: Generalized synthetic workflow for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Spectroscopic Characterization

While specific spectral data is not widely published, a compound with this structure would exhibit characteristic signals in various spectroscopic analyses, which are essential for its identification and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the two methoxy groups as singlets, typically in the range of 3.0-3.5 ppm. The two methyl groups (at C7 and C13) would also appear as singlets. The protons on the steroid backbone would appear as a complex series of multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for all 21 carbon atoms. The carbonyl carbon at C17 would be observed in the downfield region (typically >200 ppm). The acetal carbon at C3 would appear around 100-110 ppm, and the methoxy carbons would be in the 50-60 ppm range.

  • IR (Infrared) Spectroscopy: The most prominent feature would be a strong absorption band corresponding to the C=O stretch of the five-membered ring ketone at C17, typically around 1740 cm⁻¹. The C-O stretches of the acetal would be visible in the fingerprint region (1000-1200 cm⁻¹).[2]

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z 332.48, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the steroid structure.

Applications in Drug Development

The primary and well-established application of 7a-methyl-3,3-dimethoxy-5(10)-estrene-17-one is as a key intermediate in the commercial synthesis of Tibolone.[1][3][4] The specific structural features of this intermediate, namely the 7a-methyl group and the protected 3-keto function, are essential for the subsequent chemical transformations that lead to the final drug substance.

Beyond its role in Tibolone synthesis, this compound and its derivatives could be valuable tools in the exploration of novel steroid-based therapeutics. The 7a-methyl substitution is a known modulator of steroid receptor activity, and this intermediate provides a platform for the synthesis of a variety of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a chemical substance that should be handled in a laboratory setting by trained professionals.[1] Standard safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coats, and eye protection.[1] It is recommended to handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[8]

Disposal: Disposal of the compound and its containers should be carried out in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

7a-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a steroidal intermediate of significant importance in the pharmaceutical industry. Its well-defined stereochemistry and the strategic placement of a protecting group make it an ideal precursor for the synthesis of complex steroid-based drugs like Tibolone. A thorough understanding of its structure, properties, and reactivity is essential for chemists and researchers working in the field of steroid synthesis and drug development. Further research into the synthesis and applications of this and related compounds may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available at: [Link]

  • MySkinRecipes. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available at: [Link]

  • PubChem. (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. Available at: [Link]

  • Axios Research. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1. Available at: [Link]

  • Home Sunshine Pharma. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. Available at: [Link]

  • Chemdad. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available at: [Link]

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Spectroscopic Analysis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a key synthetic intermediate in the preparation of Tibolone, a synthetic steroid exhibiting weak estrogenic, androgenic, and progestogenic activities used in the treatment of menopausal syndrome.[1][2] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the spectroscopic data for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Overview:

  • Chemical Name: (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one[]

  • CAS Number: 88247-84-1[1][4]

  • Molecular Formula: C₂₁H₃₂O₃[1][2][]

  • Molecular Weight: 332.48 g/mol [1][2][]

The following sections will delve into the detailed analysis of the spectroscopic data, providing a foundational understanding for researchers and professionals involved in the synthesis and quality control of Tibolone and related steroidal compounds.

Molecular Structure and Key Features

The structure of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one presents several key features that are crucial for spectroscopic interpretation. The steroidal backbone consists of a four-ring system. The A-ring contains a protected ketone at C-3 in the form of a dimethoxy ketal. The C-5(10) double bond is a characteristic feature of this estrene derivative. A notable modification is the presence of a methyl group at the 7α position, which significantly influences the stereochemistry and spectroscopic properties of the molecule. Finally, a ketone group is present at the C-17 position of the D-ring.

Caption: Molecular Structure of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Spectroscopic Data Analysis

Due to the limited availability of publicly accessible, detailed spectroscopic data for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, this section will provide a predictive analysis based on the known chemical structure and general principles of spectroscopic interpretation for similar steroidal compounds. This predictive framework is intended to guide researchers in the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the complete characterization of this compound.

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve approximately 10-20 mg of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment (e.g., PENDANT or DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Features:

Proton Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
C18-H₃ (Angular Methyl)~0.9s-Characteristic singlet for the angular methyl group at C13.
C7α-CH₃~1.0-1.2d~7Doublet due to coupling with the C7β-H.
C3-OCH₃~3.2 (two signals)s-Two distinct singlets for the two methoxy groups of the ketal.
Steroidal Protons1.0 - 2.8m-A complex multiplet region corresponding to the numerous CH and CH₂ groups.

Predicted ¹³C NMR Spectral Features:

Carbon Assignment (Predicted) Chemical Shift (δ, ppm) Notes
C=O (C17)> 200Downfield signal characteristic of a ketone.
C=C (C5, C10)120 - 140Signals for the double bond carbons.
C-O (C3)95 - 105Ketal carbon signal.
OCH₃48 - 55Methoxy carbon signals.
Angular Methyl (C18)15 - 20Characteristic signal for the angular methyl group.
7α-Methyl12 - 18Signal for the methyl group at the 7 position.
Steroidal Carbons20 - 60Numerous signals corresponding to the steroidal framework.
Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical):

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • IR Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
C=O (Ketone)Stretching1730 - 1750Strong absorption band characteristic of a five-membered ring ketone (C17).
C-O (Ketal)Stretching1050 - 1150Strong, characteristic C-O stretching bands of the dimethoxy ketal.
C=C (Alkene)Stretching1640 - 1680Weak to medium absorption for the C5(10) double bond.
C-H (Aliphatic)Stretching2850 - 3000Multiple bands for the CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol (Hypothetical):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data (EI):

  • Molecular Ion (M⁺): A peak at m/z = 332, corresponding to the molecular weight of the compound, should be observed.

  • Key Fragmentation Pathways:

    • Loss of a methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z = 301.

    • Loss of methanol (-CH₃OH) from the molecular ion.

    • Cleavage of the D-ring, which is a common fragmentation pattern for steroids.

fragmentation M [M]⁺˙ m/z = 332 F1 [M - OCH₃]⁺ m/z = 301 M->F1 - •OCH₃ F2 D-ring fragments M->F2 Ring Cleavage

Caption: Predicted Mass Spectrometry Fragmentation of the title compound.

Conclusion

The spectroscopic characterization of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is crucial for ensuring its identity and purity as a key intermediate in the synthesis of Tibolone. While publicly available experimental data is scarce, this guide provides a robust predictive framework for the expected NMR, IR, and MS data based on the known molecular structure. Researchers and quality control professionals can utilize this information to interpret their own experimental results, confirm the structure of the synthesized compound, and identify potential impurities. The detailed analysis of the spectroscopic features, particularly the signals corresponding to the 7α-methyl group, the dimethoxy ketal, and the C-17 ketone, will serve as a valuable reference in the development and manufacturing of Tibolone.

References

  • ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. (2024-04-09). Available from: [Link]

  • Axios Research. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available from: [Link]

  • MySkinRecipes. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available from: [Link]

  • PubChem. (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. Available from: [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key intermediate in the synthesis of the synthetic steroid Tibolone. A thorough understanding of these properties is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and shelf-life of this important pharmaceutical precursor. This document details experimental protocols for solubility determination and forced degradation studies, and discusses the mechanistic basis for the compound's stability profile, with a focus on the acid-labile dimethoxy ketal protecting group.

Introduction

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a crucial synthetic intermediate in the manufacturing of Tibolone, a selective tissue estrogenic activity regulator (STEAR) used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2] The chemical structure features a steroidal backbone with a ketone at the C-17 position and a protected ketone at C-3 in the form of a dimethoxy ketal. This ketal protecting group plays a pivotal role in the synthetic strategy, allowing for selective reactions at other positions of the steroid nucleus. However, the presence of this functional group also dictates the compound's stability, particularly its sensitivity to acidic conditions.

This guide is intended to provide researchers and drug development professionals with a detailed understanding of the solubility and stability characteristics of this intermediate. The information presented herein is essential for process development, formulation, and the establishment of appropriate storage and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is provided in the table below.

PropertyValueSource
Chemical Name 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One[3]
CAS Number 88247-84-1[3]
Molecular Formula C₂₁H₃₂O₃[3]
Molecular Weight 332.48 g/mol [3]
Appearance White to off-white crystalline solid[1]
Storage 2-8°C, protected from light and moisture[2]

Solubility Profile

The solubility of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a critical parameter for its use in synthesis and for the development of analytical methods. As a non-polar steroidal compound, it is generally soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the solubility of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One to a series of vials, each containing a known volume of a different organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or other appropriate units.

Expected Solubility Data (Illustrative)

While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of the expected solubility based on the behavior of similar steroidal ketones in common organic solvents.[6][7]

SolventExpected Solubility Range (mg/mL) at 25°CPolarity Index
Dichloromethane> 1003.1
Acetone50 - 1005.1
Ethyl Acetate20 - 504.4
Acetonitrile10 - 205.8
Ethanol5 - 104.3
Methanol1 - 55.1

This data is illustrative and should be confirmed by experimental determination.

Stability Profile

The stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is largely dictated by the dimethoxy ketal protecting group at the C-3 position. Ketal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments.[8][9]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance or intermediate.[3][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

General Procedure:

  • Prepare solutions of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in a suitable solvent system.

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Recommended Stress Conditions (based on ICH guidelines): [10]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours
Oxidation 3% H₂O₂2, 4, 8, 24 hours
Thermal 60°C24, 48, 72 hours
Photolytic ICH-compliant light sourceAs per ICH Q1B
Predicted Degradation Pathway

The primary degradation pathway for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is expected to be the acid-catalyzed hydrolysis of the dimethoxy ketal to the corresponding ketone.

G A 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One B Protonated Ketal Intermediate A->B H+ (Acidic Conditions) C Hemiketal Intermediate B->C H2O D 7a-Methyl-5(10)-Estrene-3,17-dione (Degradation Product) C->D -CH3OH H+

Caption: Predicted acid-catalyzed hydrolysis of the dimethoxy ketal.

Discussion of Stability
  • Acidic Conditions: The dimethoxy ketal is highly susceptible to acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiketal, which then eliminates the second molecule of methanol to yield the corresponding ketone. The rate of this hydrolysis is dependent on the acid concentration and temperature.

  • Basic and Neutral Conditions: The compound is expected to be stable under basic and neutral conditions. The ketal functional group is not susceptible to nucleophilic attack by hydroxide ions.

  • Oxidative Conditions: The steroidal backbone may be susceptible to oxidation, particularly at allylic positions, although the primary structure is relatively robust.

  • Thermal and Photolytic Stress: Elevated temperatures and exposure to light may induce degradation, although specific degradation products have not been reported in the literature. It is recommended to store the compound at controlled room temperature or under refrigeration, protected from light.

Analytical Methodologies

A validated, stability-indicating HPLC method is crucial for the analysis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and its potential degradation products.

Illustrative HPLC Method

G cluster_0 HPLC System cluster_1 Mobile Phase Pump Isocratic Pump Injector Autosampler Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (e.g., 210 nm) Column->Detector Data Data Acquisition System Detector->Data Solvent Acetonitrile:Water (e.g., 70:30 v/v) Solvent->Pump

Caption: A typical HPLC workflow for the analysis of the compound.

  • Column: A reversed-phase C18 column is generally suitable for the separation of steroidal compounds.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio should be optimized to achieve good separation of the main peak from any impurities or degradation products.

  • Detection: The compound can be detected by UV spectrophotometry, typically in the range of 200-220 nm.

  • Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion and Recommendations

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a moderately stable compound that requires careful handling and storage to prevent degradation. Its solubility in a range of organic solvents facilitates its use in synthetic chemistry. The primary stability concern is the acid-lability of the dimethoxy ketal protecting group.

Key Recommendations:

  • Storage: Store the compound in well-sealed containers at 2-8°C, protected from light and moisture.

  • Handling: Avoid contact with acidic substances. Use neutral or slightly basic conditions during workup and purification steps.

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to monitor the purity of the material and to detect any degradation products that may form during storage or processing.

  • Process Development: Careful control of pH is essential during any synthetic steps involving this intermediate to prevent premature deprotection.

By understanding and controlling the factors that influence the solubility and stability of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate.

References

  • AVDEEF A, BERGER C M, BROWNELL C. pH-Metric solubility. 2:correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharm Res, 2000,17(1):85-89.
  • Bonfilio, R.; Souza, M.C.O.; Leal, J.S.; Viana, O.M.M.S.; Doriguetto, A.C.; Araújo, M.B. Solubility and dissolution studies of tibolone polymorphs. Braz. J. Pharm. Sci., 2017, 53, 1-12.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • GAO Y, GENG L D. Comparison and discussion of FDA, WHO and EMA guidelines on BCS-based biowaiver. Chin New Drugs J(中国新药杂志),2012,21(24):2861-2869.
  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
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  • A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. ([Link])

  • Forced degradation studies - MedCrave online. ([Link])

  • Development and validation of analytical methodology for quality evaluation of Tibolone in capsule pharmaceutical form through UV spectrophotometry. ([Link])

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An In-depth Technical Guide to 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one: A Key Intermediate in Modern Steroid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, a pivotal intermediate in the synthesis of the synthetic steroid Tibolone. The document elucidates the compound's mechanism of action within the context of a multi-step synthetic pathway, detailing the strategic importance of its key structural features: the 7α-methyl group and the 3,3-dimethoxy ketal protecting group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights, the rationale behind experimental choices, and a foundation for further investigation in the field of steroid chemistry.

Introduction: The Strategic Importance of a Protected Estrane

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, with the CAS number 88247-84-1, is a synthetically derived steroid that holds a significant position in pharmaceutical chemistry.[1][2][3][4][5] It is not a biologically active agent in itself but serves as a crucial precursor in the manufacture of Tibolone.[3][5][6] Tibolone is a synthetic steroid hormone drug used in hormone replacement therapy for the treatment of menopausal symptoms and the prevention of osteoporosis.[1][2][3][5][7] The unique therapeutic profile of Tibolone, which exhibits tissue-selective estrogenic, progestogenic, and androgenic activity, is a direct consequence of its distinct molecular architecture, an architecture that is carefully constructed using intermediates like 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.[6][8][9]

The "mechanism of action" of this intermediate is therefore best understood through its role in a carefully orchestrated synthetic sequence. This guide will deconstruct this role, focusing on the chemical transformations it undergoes and the rationale for its specific design.

Physicochemical Properties

A summary of the key physicochemical properties of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is presented in Table 1.

PropertyValueReference(s)
CAS Number 88247-84-1[1][2][3][4][5]
Molecular Formula C₂₁H₃₂O₃[1][2][3][4][5]
Molecular Weight 332.48 g/mol [1][2][3][4][5]
Appearance Crystalline powder or granule[1][3]
Boiling Point (Predicted) 429.5 ± 45.0 °C[1][3]
Density (Predicted) 1.09 g/cm³[1][3]
Solubility Soluble in organic solvents[1][3]
Storage Room temperature, sealed in a dry environment[1][3]

Mechanism of Action in the Synthesis of Tibolone

The primary function of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is to serve as a structurally optimized substrate for the introduction of the 17α-ethynyl group, a key pharmacophore of Tibolone. Its "mechanism of action" is a series of controlled chemical reactions that are enabled by its unique structural features. The overall synthetic pathway is depicted in the workflow diagram below.

Tibolone Synthesis A 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol B 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one A->B Pyridinium Dichromate (PDC) Oxidation C 3,3-dimethoxy-17α-ethynyl-7α-methylestra-5(10)-en-17-ol B->C Acetylene Ethynylation D Tibolone C->D Oxalic Acid Hydrolysis Chemical Transformations cluster_0 Oxidation cluster_1 Ethynylation cluster_2 Hydrolysis Precursor (17-ol) Precursor (17-ol) 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one Precursor (17-ol)->7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one [O] PDC Ethynylated Intermediate Ethynylated Intermediate 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one->Ethynylated Intermediate HC≡CLi Tibolone Tibolone Ethynylated Intermediate->Tibolone H₃O⁺ (Oxalic Acid)

Caption: Key chemical transformations in the synthesis of Tibolone.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of Tibolone from 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol. Researchers should optimize these conditions for their specific laboratory setup and scale.

Oxidation of 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol to 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Principle: This procedure utilizes pyridinium dichromate (PDC) for the selective oxidation of the secondary alcohol at C-17 to a ketone.

Procedure:

  • To a solution of 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol in dichloromethane (CH₂Cl₂), add pyridinium dichromate (PDC) in a molar excess (typically 1.5 to 2 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, and filter through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, which can be further purified by column chromatography or recrystallization.

Ethynylation of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Principle: This protocol describes the nucleophilic addition of an acetylide anion to the 17-keto group.

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a dropping funnel, prepare a solution of lithium acetylide in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or a mixture of THF and a coordinating amine like ethylenediamine.

  • Cool the lithium acetylide solution to a low temperature (typically -78 °C to 0 °C).

  • Dissolve 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in anhydrous THF and add it dropwise to the cooled lithium acetylide solution.

  • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethynylated product.

Hydrolysis of 3,3-dimethoxy-17α-ethynyl-7α-methylestra-5(10)-en-17-ol to Tibolone

Principle: This final step involves the acid-catalyzed removal of the 3,3-dimethoxy ketal to yield the final product, Tibolone.

Procedure:

  • Dissolve the crude ethynylated intermediate from the previous step in a mixture of a suitable organic solvent (e.g., methanol or acetone) and water.

  • Add a catalytic amount of a mild acid, such as oxalic acid. [2][6]3. Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude Tibolone by recrystallization or column chromatography.

A study on a new synthetic route for Tibolone reported an overall yield of 48.3% for the multi-step process. [6]

Data Presentation

Table 2: Expected Spectroscopic Data for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Technique Expected Features
¹H NMR Signals for two methoxy groups (singlets, ~3.2-3.4 ppm), a singlet for the C-18 methyl group (~0.9 ppm), a doublet for the C-7 methyl group, and a complex pattern of overlapping multiplets for the steroidal backbone protons.
¹³C NMR A signal for the C-17 ketone (~220 ppm), a signal for the C-3 ketal carbon (~100-110 ppm), signals for the two methoxy carbons (~50-55 ppm), and a series of signals for the other carbon atoms of the steroid skeleton.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 332.48, along with characteristic fragmentation patterns for the steroid nucleus.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch of the five-membered ring ketone at C-17 (around 1740 cm⁻¹), and C-O stretching bands for the dimethoxy ketal.

Conclusion

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one represents a sophisticated example of chemical design in the service of pharmaceutical synthesis. Its mechanism of action is not biological but rather a carefully planned series of chemical transformations that leverage the principles of protecting group chemistry and stereoselective synthesis to achieve a complex molecular target. The 3,3-dimethoxy ketal provides essential protection for the C-3 ketone, enabling the selective introduction of the critical 17α-ethynyl group, while the 7α-methyl group is pre-installed to ensure the desired biological activity of the final drug, Tibolone. This in-depth guide has provided a detailed examination of this key intermediate, offering both the "how" and the "why" of its role in modern steroid synthesis, and serves as a valuable resource for professionals in the field.

References

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  • Wang, X., et al. (2008). Studies on synthesis of tibolone. Journal of Shenyang Pharmaceutical University.
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The Pivotal Precursor: A Technical Guide to the Synthesis and Biological Significance of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key synthetic intermediate in the production of the tissue-specific hormonal agent, Tibolone. We will dissect the strategic importance of this precursor's unique structural features—the 7α-methyl group, the 3,3-dimethoxy ketal, and the 5(10)-ene double bond—and their roles in orchestrating the pharmacological profile of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathway from this precursor to Tibolone and a detailed analysis of the biological activities of the resulting metabolites.

Introduction: The Strategic Importance of a Precursor

In the landscape of steroid chemistry and pharmacology, the biological activity of a final molecule is often intricately linked to the precise architecture of its precursors. 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a testament to this principle, serving as a critical building block for Tibolone, a synthetic steroid that exhibits a unique tissue-selective hormonal profile.[1][2] Tibolone itself is a pro-drug, largely inactive until it undergoes metabolic transformation in the body.[1][3] The true biological activity, therefore, resides in its metabolites, and the design of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is tailored to ensure the efficient formation of Tibolone and, subsequently, its pharmacologically active descendants.

This guide will illuminate the journey from this pivotal precursor to its ultimate biological effects, providing not just a roadmap of chemical transformations but also a deep dive into the structure-activity relationships that govern its therapeutic utility.

The Molecular Blueprint: Deconstructing 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

The chemical structure of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a masterclass in synthetic strategy. Each functional group is deliberately placed to facilitate the synthesis of Tibolone and to impart specific properties to the final molecule and its metabolites.

  • The 7α-Methyl Group: This seemingly minor addition has profound biological consequences. The 7α-methyl group is known to enhance androgenic and anabolic activity while sterically hindering 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[4][5] This property is crucial for the androgenic effects of Tibolone's Δ4-isomer metabolite, allowing for beneficial androgenic actions with a potentially reduced risk of stimulating prostatic tissue.[5]

  • The 3,3-Dimethoxy Ketal: This functional group serves as a protecting group for the 3-keto position. In the synthesis of Tibolone, it is imperative to perform reactions at the 17-position, namely ethynylation, without interference from the reactive 3-keto group. The dimethoxy ketal is stable under the basic conditions required for ethynylation and can be readily hydrolyzed under acidic conditions in the final stages of the synthesis to reveal the 3-keto functionality and facilitate the crucial isomerization of the double bond.

  • The 5(10)-ene Double Bond: The position of this double bond is a key feature of the estranes and is an essential element in the final isomerization step to the biologically active Δ4-isomer of Tibolone. The conversion from the 5(10)-ene to the conjugated 4-ene system is a thermodynamically favorable process that occurs upon deprotection of the 3-keto group.

Synthetic Pathway: From Precursor to Pro-Drug

The conversion of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One to Tibolone involves two primary transformations: ethynylation at the 17-position and deprotection/isomerization at the A-ring. The following is a detailed protocol, synthesized from established methodologies.

Experimental Protocol: Synthesis of Tibolone

Step 1: Ethynylation of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser is charged with a solution of potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon or nitrogen.

  • Acetylene Introduction: The solution is cooled to 0°C, and acetylene gas is bubbled through the solution for 30-60 minutes to form potassium acetylide in situ.

  • Substrate Addition: A solution of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 3,3-dimethoxy-7α-methyl-19-nor-17α-preg-5(10)-en-20-yn-17β-ol, is purified by column chromatography on silica gel.

Step 2: Hydrolysis and Isomerization to Tibolone

  • Reaction Setup: The purified product from Step 1 is dissolved in a mixture of methanol and water.

  • Acid Catalysis: A catalytic amount of a mineral acid, such as hydrochloric acid or oxalic acid, is added to the solution.[6]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC for the disappearance of the ketal and the formation of the conjugated ketone.

  • Workup: The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Crystallization: The crude Tibolone is purified by recrystallization from a suitable solvent system, such as acetone/heptane, to yield the final product.

Synthesis_Workflow Precursor 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One Intermediate 3,3-Dimethoxy-7α-methyl- 19-nor-17α-preg-5(10)-en- 20-yn-17β-ol Precursor->Intermediate Ethynylation (K-t-butoxide, Acetylene) Tibolone Tibolone (7α-methyl-19-nor-17α- pregn-5(10)-en-20-yn-3-one) Intermediate->Tibolone Hydrolysis & Isomerization (Aqueous Acid)

Caption: Synthetic workflow from the precursor to Tibolone.

The Biological Cascade: Metabolism and Tissue-Specific Activity

Tibolone is a pro-drug that undergoes rapid and extensive metabolism following oral administration.[3] Its unique pharmacological profile is not due to the parent compound but rather to the tissue-specific actions of its three primary active metabolites.[1][7]

  • 3α-hydroxy and 3β-hydroxy Metabolites (Estrogenic): These metabolites are formed by the reduction of the 3-keto group and are responsible for the estrogenic effects of Tibolone.[1] They bind to estrogen receptors (ERs), with a preference for ERα, and are responsible for the beneficial effects on bone density, vaginal atrophy, and the relief of vasomotor symptoms in postmenopausal women.[2][5]

  • Δ4-isomer (Progestogenic and Androgenic): This metabolite is formed by the isomerization of the 5(10)-ene double bond to the 4-ene position. It exhibits both progestogenic and androgenic activity.[1][2] Its progestogenic action on the endometrium prevents the proliferative effects of the estrogenic metabolites, a key safety feature of Tibolone.[2][7] The androgenic activity contributes to improvements in mood and libido.[1]

The tissue-selectivity of Tibolone arises from the differential expression and activity of metabolic enzymes in various target tissues. For example, in endometrial tissue, the formation of the progestogenic Δ4-isomer is favored, while in bone and the vagina, the estrogenic 3-hydroxy metabolites predominate.[7]

Metabolic_Pathway Tibolone Tibolone Metabolite_E1 3α-OH-Tibolone Tibolone->Metabolite_E1 Reduction Metabolite_E2 3β-OH-Tibolone Tibolone->Metabolite_E2 Reduction Metabolite_PA Δ4-Isomer Tibolone->Metabolite_PA Isomerization Estrogenic_Effects Estrogenic Effects (Bone, Vagina, Brain) Metabolite_E1->Estrogenic_Effects Metabolite_E2->Estrogenic_Effects Progestogenic_Androgenic_Effects Progestogenic & Androgenic Effects (Endometrium, Brain) Metabolite_PA->Progestogenic_Androgenic_Effects

Caption: Metabolic activation of Tibolone and resulting effects.

Quantitative Biological Data

The biological activity of Tibolone's metabolites is underpinned by their affinity for and activation of steroid hormone receptors. The following table summarizes key quantitative data.

CompoundReceptorBinding Affinity (Relative to natural ligand)Functional Activity
3α-OH-Tibolone Estrogen Receptor α (ERα)Lower than EstradiolFull Agonist[8]
3β-OH-Tibolone Estrogen Receptor α (ERα)Lower than EstradiolFull Agonist[8]
Δ4-Isomer Progesterone Receptor (PR)HighPotent Agonist[4]
Δ4-Isomer Androgen Receptor (AR)HighPotent Agonist[5]

Conclusion: A Precursor-Driven Therapeutic Strategy

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is more than just a synthetic intermediate; it is the molecular embodiment of a sophisticated, pro-drug-based therapeutic strategy. Its carefully designed structure facilitates a robust and efficient synthesis of Tibolone, a compound that leverages tissue-specific metabolism to deliver a nuanced and beneficial hormonal profile. For researchers and drug development professionals, the study of this precursor and its conversion to a clinically significant molecule offers valuable insights into the rational design of next-generation hormonal therapies. The interplay between chemical synthesis, metabolic activation, and tissue-specific pharmacology, all originating from the architecture of this pivotal precursor, underscores the elegance and power of modern medicinal chemistry.

References

  • De Gooyer, M. E., et al. (2006). Metabolism of tibolone and its metabolites in uterine and vaginal tissue of rat and human origin. Journal of Steroid Biochemistry and Molecular Biology, 98(2-3), 138-146.
  • Timmer, C. J., et al. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 193-200.
  • Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone.
  • Visser, M., et al. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile from Ovariectomized Cynomolgus Monkeys after a Single Dose or Multiple Doses of Tibolone. Drug Metabolism and Disposition, 35(3), 463-470.
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  • Kloosterboer, H. J., et al. (2002). Receptor profiling and endocrine interactions of tibolone. Steroids, 67(6), 519-528.
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An In-Depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one, a pivotal intermediate in the synthesis of the synthetic steroid Tibolone. The document delves into the synthetic pathways leading to this core structure, explores the landscape of its structural analogs and derivatives, and elucidates the critical role of the 7α-methyl group in modulating biological activity. By examining the structure-activity relationships of related compounds, particularly the potent androgen 7α-methyl-19-nortestosterone (Trestolone), this guide offers insights into the design and development of novel steroidal therapeutics. Detailed experimental considerations, analytical characterization techniques, and a discussion of the pharmacological implications of this class of molecules are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 7α-Methyl Estrane Scaffold

The estrane skeleton, a fundamental component of steroid hormones, has been a fertile ground for medicinal chemists for decades. Modifications to this tetracyclic core have yielded a plethora of compounds with a wide spectrum of biological activities. Among these, the introduction of a methyl group at the 7α-position has proven to be a particularly fruitful strategy for enhancing anabolic and androgenic properties while mitigating certain undesirable side effects. This guide focuses on a key synthetic intermediate, 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one, and its pivotal role in the development of clinically relevant steroid-based drugs.

The primary significance of this core compound lies in its function as a key precursor to Tibolone , a synthetic steroid hormone drug used for the treatment of menopausal symptoms and the prevention of osteoporosis.[1][2][3] The unique pharmacological profile of Tibolone, exhibiting tissue-selective estrogenic, progestogenic, and weak androgenic activities, is intricately linked to its 7α-methyl-5(10)-estrene backbone.[4][5]

Furthermore, the exploration of analogs built upon this scaffold has led to the development of potent androgens such as 7α-methyl-19-nortestosterone (MENT) , also known as Trestolone .[6][7][8] Trestolone is a powerful anabolic and androgenic agent that has been investigated for male contraception and androgen replacement therapy.[6][9] A key feature of the 7α-methyl group is its ability to prevent 5α-reduction, a metabolic process that converts testosterone to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate.[9][10] This resistance to 5α-reduction is a desirable attribute in the design of androgens with a more favorable safety profile, particularly concerning prostatic hypertrophy.[10]

This guide will dissect the chemistry and biology of 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one and its derivatives, providing a foundational understanding for researchers seeking to innovate within this important class of steroidal compounds.

Synthetic Strategies for the 7α-Methyl-5(10)-Estrene Core

The synthesis of 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one is a multi-step process that requires careful control of stereochemistry. The introduction of the 7α-methyl group is a critical transformation, and various methodologies have been developed to achieve this with high selectivity. The overall synthetic approach generally involves the protection of existing functional groups, the stereoselective introduction of the 7α-methyl group, and subsequent modifications to yield the desired intermediate and final products.

General Synthetic Pathway

While specific reagents and conditions may vary, a common synthetic route to 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one, as gleaned from the patent literature for the synthesis of Tibolone, can be conceptualized as follows:[11][12][13][14]

G start Nandrolone Derivative step1 Protection of 3-keto & 17-hydroxyl groups start->step1 step2 Introduction of a 6,7-double bond step1->step2 step3 Stereoselective 7α-methylation step2->step3 step4 Isomerization of the double bond to the 5(10)-position step3->step4 step5 Deprotection/Oxidation at C17 step4->step5 step6 Ketalization at C3 step5->step6 end 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one step6->end

Figure 1: Conceptual synthetic workflow for 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one.

Key Synthetic Transformations

2.2.1. Introduction of the 7α-Methyl Group:

A crucial step in the synthesis is the stereoselective introduction of the methyl group at the C7 position. This is often achieved through the conjugate addition of a methylating agent to a Δ⁶-steroid intermediate.[12] The use of methylmagnesium halide in the presence of a copper catalyst is a common method for this transformation. The α-stereoselectivity is generally favored due to steric hindrance from the β-face of the steroid nucleus.

2.2.2. Formation of the 5(10)-Ene System:

The 5(10)-double bond is a characteristic feature of Tibolone and its immediate precursors. This can be achieved through the isomerization of a Δ⁴ or Δ⁵ double bond under specific reaction conditions, often involving acid or base catalysis.[13] The formation of the 5(10)-ene system is critical for the subsequent biological activity of the final product.

2.2.3. Protection and Deprotection Strategies:

Throughout the synthesis, the protection of the ketone at C3 and the hydroxyl or ketone at C17 is essential to ensure the regioselectivity of the reactions. The 3-keto group is often protected as a ketal, such as the 3,3-dimethoxy group present in the target intermediate.[11][12] This protecting group is stable under the conditions required for methylation and other transformations and can be readily removed under acidic conditions to regenerate the ketone.

Experimental Protocol: Synthesis of Tibolone from a 7α-Methylated Intermediate

The following is a generalized protocol for the final steps in the synthesis of Tibolone, starting from a 7α-methylated precursor. This illustrates the conversion of the core intermediate to the final active pharmaceutical ingredient.

Step 1: Ethynylation of the 17-Keto Group [12]

  • To a solution of the 17-keto steroid (e.g., 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of an ethynylating agent (e.g., ethynylmagnesium bromide or lithium acetylide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of the 3,3-Dimethoxy Ketal [12][13]

  • Dissolve the crude product from the previous step in a suitable solvent mixture, such as acetone and water.

  • Add a catalytic amount of a mineral acid (e.g., dilute sulfuric acid or hydrochloric acid).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify the final product, Tibolone, by recrystallization or column chromatography.

Structural Analogs and Derivatives

The 7α-methyl-5(10)-estrene scaffold has served as a template for the development of a variety of structural analogs and derivatives with diverse biological activities. These modifications primarily target the functional groups at C3 and C17, as well as the introduction of other substituents on the steroid nucleus.

Key Analogs and Their Significance
Compound Core Structure Key Modifications Primary Biological Activity Therapeutic Potential
Tibolone 7α-Methyl-5(10)-estrene17α-ethynyl, 17β-hydroxylTissue-selective estrogenic, progestogenic, and weak androgenicMenopausal hormone therapy, osteoporosis[1][2][3]
Trestolone (MENT) 7α-Methyl-19-nortestosterone17β-hydroxylPotent androgenic and anabolicMale contraception, androgen replacement therapy[6][9]
Trestolone Acetate 7α-Methyl-19-nortestosterone17β-acetate esterProdrug of TrestoloneInjectable form of Trestolone with modified pharmacokinetics
Trestolone Enanthate 7α-Methyl-19-nortestosterone17β-enanthate esterLong-acting prodrug of TrestoloneLong-acting injectable for male contraception and hormone replacement[15]
7α-Halogeno Corticosteroids 7α-Halogeno-prednisolone7α-chloro, -bromo, or -fluoroAnti-inflammatoryTopical anti-inflammatory agents[16]
Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their structural features. The following SAR observations are crucial for understanding the design of new analogs:

  • The 7α-Methyl Group: As previously mentioned, the 7α-methyl group is a key determinant of the enhanced anabolic and androgenic activity of compounds like Trestolone.[7][17] It also sterically hinders the 5α-reductase enzyme, preventing the conversion to more potent and potentially harmful DHT analogs in androgen-sensitive tissues.[9][10] The stereochemistry is critical, as the 7β-methyl epimer generally exhibits significantly lower activity.[18]

  • The 19-Nor Structure: The absence of the methyl group at C19, as seen in Trestolone (a 19-nortestosterone derivative), generally leads to a higher anabolic-to-androgenic ratio compared to their 19-methyl counterparts.[19]

  • Substituents at C17: The nature of the substituent at the C17 position significantly influences the compound's activity and pharmacokinetics. A 17β-hydroxyl group is typically required for androgenic and anabolic activity. Esterification of this hydroxyl group, as in Trestolone acetate and enanthate, creates prodrugs with altered rates of absorption and duration of action.[15] The 17α-ethynyl group, as in Tibolone, is a common feature in orally active steroids and contributes to its progestogenic activity.

  • The 5(10)-Ene System: The non-conjugated 5(10)-double bond in Tibolone is a key structural feature that, in conjunction with the 7α-methyl group, contributes to its unique metabolic profile and tissue-selective activity.[4]

SAR Core 7α-Methyl Estrane Core C7a_Methyl 7α-Methyl Group Core->C7a_Methyl Enhances anabolic activity Prevents 5α-reduction C17_Substituent C17 Substituent Core->C17_Substituent Modulates potency and pharmacokinetics C3_Functionality C3 Functionality Core->C3_Functionality Influences metabolic profile and tissue selectivity Nor_19 19-Nor Structure Core->Nor_19 Increases anabolic/ androgenic ratio Biological_Activity Biological Activity C7a_Methyl->Biological_Activity C17_Substituent->Biological_Activity C3_Functionality->Biological_Activity Nor_19->Biological_Activity

Figure 2: Key structure-activity relationships of 7α-methyl estrane derivatives.

Analytical Characterization

The unambiguous identification and characterization of 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one and its derivatives are crucial for both synthetic chemistry and regulatory purposes. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of these compounds. The ¹H NMR spectrum will show characteristic signals for the steroidal protons, the 7α-methyl group (typically a doublet), and the methoxy groups of the ketal. 2D NMR techniques such as COSY and HSQC can be used to assign the complex proton and carbon signals of the steroid backbone.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl group of the 17-ketone (typically absorbing around 1740 cm⁻¹) and the C-O bonds of the dimethoxy ketal.

Biological Evaluation and Therapeutic Implications

The biological evaluation of analogs and derivatives of 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one is essential to determine their therapeutic potential.

In Vitro Assays
  • Receptor Binding Assays: These assays are used to determine the affinity of the compounds for various steroid hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR). Competitive binding assays using radiolabeled ligands are a common method.

  • Reporter Gene Assays: These cell-based assays are used to assess the functional activity of the compounds as agonists or antagonists of steroid hormone receptors. Cells are transfected with a plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene is measured in the presence of the test compound.[17]

In Vivo Models
  • Hershberger Assay: This is a classic in vivo assay used to assess the androgenic and anabolic activity of a compound in castrated male rats. The weights of androgen-dependent tissues, such as the ventral prostate and seminal vesicles (androgenic activity), and the levator ani muscle (anabolic activity), are measured after treatment with the test compound.[10][20]

  • Models of Menopause and Osteoporosis: Ovariectomized rodent models are commonly used to evaluate the efficacy of compounds like Tibolone in preventing bone loss and alleviating other menopausal symptoms.[21]

Therapeutic Landscape

The unique properties of 7α-methylated steroids have positioned them as promising candidates for a range of therapeutic applications:

  • Hormone Replacement Therapy: Tibolone is an established treatment for menopausal symptoms, offering a unique profile of tissue-selective hormonal activity.[1][2]

  • Male Contraception: The potent gonadotropin-suppressing and androgenic effects of Trestolone make it a leading candidate for hormonal male contraception.[6]

  • Anabolic Agents: The high anabolic-to-androgenic ratio of some 7α-methylated 19-nor-androgens makes them attractive for the treatment of muscle wasting diseases.

  • Anti-inflammatory Agents: The development of 7α-halogenated corticosteroids demonstrates the potential for this scaffold in indications beyond hormonal applications.[16]

Conclusion and Future Directions

7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one stands as a testament to the power of targeted structural modification in steroid chemistry. As a key intermediate in the synthesis of Tibolone, it has enabled the development of a valuable therapeutic agent for postmenopausal women. Furthermore, the exploration of its structural analogs, most notably Trestolone, has opened new avenues for the development of potent and selective androgens with significant therapeutic potential.

Future research in this area will likely focus on:

  • The development of novel synthetic methodologies for the efficient and stereoselective synthesis of 7α-substituted steroids.

  • The design and synthesis of new analogs with improved tissue selectivity and safety profiles.

  • A deeper understanding of the molecular mechanisms underlying the unique pharmacological effects of these compounds.

  • The exploration of new therapeutic applications for 7α-methylated steroids in areas such as oncology and metabolic diseases.

The continued investigation of this fascinating class of molecules holds great promise for the discovery of new and improved therapies for a wide range of human diseases.

References

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Methodological & Application

Synthesis of Tibolone: A Detailed Guide from 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Tibolone, a synthetic steroid hormone drug, commencing from the intermediate 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical process parameters.

Tibolone, known chemically as (7α,17α)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one, is utilized for its estrogenic, progestogenic, and androgenic properties in managing menopausal symptoms and preventing osteoporosis.[2] The synthetic pathway detailed herein involves a two-step transformation of the starting material: ethynylation at the C17 position followed by the deprotection of the C3 ketal group.

Synthetic Strategy Overview

The synthesis initiates with the nucleophilic addition of an acetylide anion to the C17 ketone of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. This is a crucial step that introduces the characteristic 17α-ethynyl group of Tibolone. The reaction is a variant of the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3][4] The resulting intermediate, 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene, retains the C3 dimethyl ketal protecting group.

The final step involves the selective hydrolysis of the 3,3-dimethoxy ketal to regenerate the 3-keto functionality.[5][6] This deprotection is performed under mild acidic conditions to prevent the isomerization of the Δ5(10) double bond to the more stable conjugated Δ4 position, a common side reaction in steroid chemistry.[7][8] The preservation of the Δ5(10) unsaturation is critical for the biological activity of Tibolone.[2][9]

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Start 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One Intermediate 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy- 7α-methyl-5(10)-estrene Start->Intermediate Step 1: Ethynylation Product Tibolone (7α,17α)-17-hydroxy-7-methyl-19-norpregn- 5(10)-en-20-yn-3-one Intermediate->Product Step 2: Ketal Hydrolysis

Caption: Overall synthetic workflow for Tibolone.

Experimental Protocols

Step 1: Ethynylation of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

This protocol details the introduction of the ethynyl group at the C17 position via a nucleophilic addition reaction. The use of a metal acetylide in an inert solvent is a standard and effective method for this transformation.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySource
7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one332.4810.0 g30.08>98%Commercial
Potassium tert-butoxide112.216.75 g60.16>98%Commercial
Anhydrous Tetrahydrofuran (THF)-200 mL--Anhydrous Solvent
Acetylene gas26.04Excess->99%Gas Cylinder
Saturated Ammonium Chloride (aq.)-100 mL--Laboratory Prep.
Diethyl ether-250 mL-ACS GradeCommercial
Anhydrous Magnesium Sulfate-10 g--Commercial

Protocol:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser with a drying tube is charged with potassium tert-butoxide (6.75 g, 60.16 mmol) and anhydrous THF (100 mL).

  • Acetylene Introduction: The suspension is cooled to 0-5 °C in an ice bath. A steady stream of purified acetylene gas is bubbled through the stirred suspension for 1 hour to form potassium acetylide.

  • Substrate Addition: A solution of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one (10.0 g, 30.08 mmol) in anhydrous THF (100 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (4:1).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is purified by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene as a white solid.

Expected Yield: 85-90%

Step 2: Hydrolysis of 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene

This final step involves the acid-catalyzed deprotection of the C3 ketal to yield Tibolone. Mild acidic conditions are crucial to prevent undesired isomerization of the double bond.[7][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySource
3,3-Dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene358.538.0 g22.31>98%From Step 1
Acetone-150 mL-ACS GradeCommercial
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.42 g2.21>98%Commercial
Saturated Sodium Bicarbonate (aq.)-50 mL--Laboratory Prep.
Ethyl acetate-200 mL-ACS GradeCommercial
Anhydrous Sodium Sulfate-10 g--Commercial

Protocol:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene (8.0 g, 22.31 mmol) and acetone (150 mL).

  • Acid Addition: To the stirred solution, p-toluenesulfonic acid monohydrate (0.42 g, 2.21 mmol) is added in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the hydrolysis is monitored by TLC using a mobile phase of hexane:ethyl acetate (3:1).

  • Work-up: Once the starting material is consumed, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: The acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate and filtered.

  • Purification and Crystallization: The solvent is evaporated under reduced pressure to give the crude Tibolone. The product is purified by recrystallization from a mixture of acetone and hexane to afford pure Tibolone as a white crystalline solid.

Expected Yield: 90-95%

Mechanistic Considerations

Ethynylation Reaction

The ethynylation at C17 is a classic example of a nucleophilic attack on a carbonyl group. The highly basic potassium tert-butoxide deprotonates acetylene to form the potassium acetylide, a potent nucleophile. This acetylide anion then attacks the electrophilic carbonyl carbon of the C17 ketone. The stereochemistry of the addition is generally controlled by steric hindrance, with the acetylide attacking from the less hindered α-face of the steroid nucleus, resulting in the desired 17β-hydroxy configuration.

Ethynylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Ketone C17 Ketone Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide 1. Attack on Carbonyl Acetylide Acetylide Anion (HC≡C⁻) Alkoxide_p Tetrahedral Alkoxide Intermediate Product 17α-Ethynyl-17β-hydroxy Product Alkoxide_p->Product 2. Protonation H_Source H₂O (from work-up)

Caption: Mechanism of the C17 ethynylation reaction.

Ketal Hydrolysis

The hydrolysis of the 3,3-dimethoxy ketal is an acid-catalyzed process that proceeds through a hemiacetal intermediate.[11] The reaction is initiated by the protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by deprotonation, yields the hemiacetal, which then undergoes further acid-catalyzed elimination of the second molecule of methanol to give the final 3-keto product. The mild acidic conditions are essential to prevent the isomerization of the non-conjugated Δ5(10) double bond to the thermodynamically more stable conjugated Δ4 system.

Conclusion

The synthetic route described provides an efficient and high-yielding pathway for the preparation of Tibolone from 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. The protocols are robust and can be scaled for larger-scale production. Careful control of reaction conditions, particularly during the ketal hydrolysis step, is paramount to ensure the formation of the desired product with high purity and to avoid the formation of isomeric impurities.

References

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  • Djerassi, C. (Ed.). (2012). Steroid reactions: an outline for organic chemists. Elsevier.
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Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key intermediate in the preparation of the synthetic steroid Tibolone.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. The protocol is designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One (CAS No. 88247-84-1) is a crucial protected steroid intermediate.[4][] Its structure, featuring a 7α-methyl group and a 3,3-dimethoxy ketal, is specifically designed for the streamlined synthesis of Tibolone, a synthetic steroid possessing weak estrogenic, androgenic, and progestogenic activities used in the treatment of menopausal syndrome.[1][2][3] The 3,3-dimethoxy group serves as a protecting group for the 3-keto functionality, allowing for selective modifications at other positions of the steroid nucleus. The introduction of the 7α-methyl group is a critical modification that influences the biological activity of the final product.[6] This protocol details a reliable method for the preparation of this important intermediate.

Reaction Scheme

The overall synthetic strategy involves the stereoselective introduction of a methyl group at the 7α-position of an estranone precursor, followed by the protection of the 3-keto group as a dimethoxy ketal.

Reaction_Scheme Starting_Material Estr-5(10)-ene-3,17-dione Intermediate_1 7α-Methyl-estr-5(10)-ene-3,17-dione Starting_Material->Intermediate_1   Methylation (e.g., Methylmagnesium chloride) Final_Product 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Intermediate_1->Final_Product   Ketalization (Methanol, Acid catalyst)

Caption: Synthetic route for 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Experimental Workflow

The synthesis is performed in two main stages: 7α-methylation and ketal protection. The workflow requires careful control of reaction conditions to ensure high yield and purity.

Experimental_Workflow cluster_methylation Step 1: 7α-Methylation cluster_ketalization Step 2: Ketalization Dissolve Dissolve Estr-5(10)-ene-3,17-dione in an etheral solvent Cool Cool reaction mixture to 0-5 °C Dissolve->Cool Add_Grignard Slowly add Methylmagnesium chloride (1.5 M solution) Cool->Add_Grignard React_Methylation Stir at 0-5 °C for 3 hours Add_Grignard->React_Methylation Quench_Methylation Quench with saturated aqueous ammonium chloride React_Methylation->Quench_Methylation Extract_Methylation Extract with ethyl acetate Quench_Methylation->Extract_Methylation Purify_Methylation Purify by column chromatography Extract_Methylation->Purify_Methylation Dissolve_Ketal Dissolve 7α-Methyl-estr-5(10)-ene-3,17-dione in methanol Add_Catalyst Add acid catalyst (e.g., p-toluenesulfonic acid) Dissolve_Ketal->Add_Catalyst React_Ketal Stir at room temperature Add_Catalyst->React_Ketal Neutralize Neutralize with a weak base React_Ketal->Neutralize Concentrate Concentrate under reduced pressure Neutralize->Concentrate Crystallize Crystallize from a suitable solvent Concentrate->Crystallize

Caption: Step-by-step workflow for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Estr-5(10)-ene-3,17-dione≥98%Commercially availableStarting material
Methylmagnesium chloride1.5 M in THFCommercially availableGrignard reagent for methylation
DiethoxymethaneAnhydrousCommercially availableEtheral solvent
MethanolAnhydrousCommercially availableReagent and solvent
p-Toluenesulfonic acidMonohydrateCommercially availableAcid catalyst
Ammonium chlorideSaturated aq. solutionPrepared in-houseFor quenching
Ethyl acetateHPLC gradeCommercially availableExtraction solvent
Sodium sulfateAnhydrousCommercially availableDrying agent
Triethylamine≥99%Commercially availableFor neutralization
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Detailed Experimental Protocol

Part 1: Synthesis of 7α-Methyl-estr-5(10)-ene-3,17-dione
  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve Estr-5(10)-ene-3,17-dione (10.0 g, 36.7 mmol) in anhydrous diethoxymethane (160 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Grignard Addition: Slowly add methylmagnesium chloride (1.5 M solution in THF, 80 mL, 120 mmol) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature between 0-5 °C. The choice of a Grignard reagent allows for the stereoselective 1,4-conjugate addition to the α,β-unsaturated ketone system, favoring the formation of the 7α-methyl isomer.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) while keeping the temperature below 10 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up: Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 7α-Methyl-estr-5(10)-ene-3,17-dione.

Part 2: Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 7α-Methyl-estr-5(10)-ene-3,17-dione (5.0 g, 17.5 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.33 g, 1.75 mmol) to the solution. The acid catalyzes the formation of the dimethyl ketal at the C3 position. The C17 ketone is less reactive and remains largely unaffected under these conditions.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Quench the reaction by adding triethylamine (0.5 mL) to neutralize the acid catalyst.

  • Concentration: Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation and Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and add a non-polar solvent (e.g., hexanes) to induce crystallization. Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum to yield 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Characterization Data

  • Molecular Formula: C₂₁H₃₂O₃[4][][7]

  • Molecular Weight: 332.48 g/mol [4][][7]

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): ≥95%[4]

  • Storage: 2-8°C[1][2]

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere.

  • Quenching of the Grignard reaction is exothermic. Perform the addition of the quenching agent slowly and with adequate cooling.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. By following the outlined steps and observing the necessary precautions, researchers can successfully prepare this key intermediate for the synthesis of Tibolone and other related steroidal compounds. The rationale behind the choice of reagents and reaction conditions has been provided to facilitate a deeper understanding of the synthetic process.

References

  • Axios Research. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1. [Link]

  • ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. [Link]

  • Chongqing Chemdad Co., Ltd. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. [Link]

  • Google Patents. Synthesis method of tibolone. CN110981930B.
  • Google Patents. Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn -5(10)-en-20-yn-3-one. US20060111332A1.
  • ResearchGate. The Synthesis of 17b-Hydroxy-3-methoxy-7a-methyl-1,3,5(10). [Link]

  • ResearchGate. Studies on synthesis of tibolone. [Link]

  • ResearchGate. Steroids: Partial Synthesis in Medicinal Chemistry. [Link]

Sources

Step-by-step synthesis of Tibolone using 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, step-by-step guide for the synthesis of Tibolone, a synthetic steroid hormone, commencing from the advanced intermediate 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.[1] Tibolone is utilized in the management of menopausal symptoms and the prevention of osteoporosis.[2] The synthetic pathway described herein involves a three-step process: ethynylation at the C17 position, followed by the hydrolysis of the 3-keto protecting group, and concluding with the acid-catalyzed isomerization of the double bond to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical protocols and the scientific rationale behind each procedural step.

Introduction

Tibolone, with its unique steroidal structure, exhibits a complex pharmacological profile, acting as an agonist at estrogen, progesterone, and androgen receptors.[2] Its synthesis is a critical area of study in medicinal chemistry. The starting material for this protocol, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, is a key intermediate that sets the stage for the crucial transformations required to introduce the pharmacologically active moieties of Tibolone. The subsequent steps of ethynylation, deprotection, and isomerization are fundamental reactions in steroid chemistry. A thorough understanding and precise execution of these steps are paramount for achieving a high yield and purity of the final product.

Overall Synthetic Pathway

The synthesis of Tibolone from 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One can be conceptually divided into three principal stages. The initial step introduces the characteristic 17α-ethynyl group, a common feature in many synthetic steroids that enhances oral bioavailability and modulates activity. This is followed by the deprotection of the C3-ketone, which is masked as a dimethyl ketal to prevent its participation in the ethynylation reaction. The final step involves the strategic migration of the double bond from the 5(10) position to the 4(5) position, a thermodynamically driven process that establishes the final conjugated enone system of the A-ring.

Step 1: Ethynylation of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Principle: This reaction introduces the 17α-ethynyl group through a nucleophilic addition of an acetylide anion to the C17 ketone. The use of a strong base, such as potassium tert-butoxide, is necessary to deprotonate acetylene, forming the potassium acetylide in situ, which then acts as the nucleophile. The reaction is carried out in an anhydrous aprotic solvent to prevent the quenching of the acetylide anion.

Experimental Protocol
ParameterValue
Starting Material 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One
Reagents Potassium tert-butoxide, Acetylene gas
Solvent Anhydrous Toluene
Temperature 0-5°C
Reaction Time 4-6 hours
Work-up Aqueous ammonium chloride solution

Procedure:

  • To a stirred solution of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide at 0-5°C.

  • Bubble acetylene gas through the reaction mixture for 4-6 hours, maintaining the temperature at 0-5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 17α-Ethynyl-7α-methyl-3,3-dimethoxy-5(10)-estren-17β-ol.

Step 2: Hydrolysis of the 3,3-Dimethoxy Ketal

Principle: The dimethyl ketal at the C3 position is a protecting group for the ketone. Its removal is achieved through acid-catalyzed hydrolysis.[3][4][5][6] The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiketal, which then eliminates the second molecule of methanol to afford the desired ketone.

Experimental Protocol
ParameterValue
Starting Material 17α-Ethynyl-7α-methyl-3,3-dimethoxy-5(10)-estren-17β-ol
Reagent Oxalic acid
Solvent Acetone/Water mixture
Temperature Room Temperature
Reaction Time 2-3 hours
Work-up Neutralization with sodium bicarbonate

Procedure:

  • Dissolve the crude product from Step 1 in a mixture of acetone and water.

  • Add a catalytic amount of oxalic acid to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 17α-Ethynyl-17β-hydroxy-7α-methyl-5(10)-estren-3-one.

Step 3: Isomerization of the Double Bond

Principle: The final step in the synthesis is the acid-catalyzed isomerization of the double bond from the 5(10) position to the thermodynamically more stable 4(5) position.[7][8] This migration forms a conjugated enone system in the A-ring, which is a key structural feature of Tibolone. The reaction is typically carried out in the presence of a strong acid.

Experimental Protocol
ParameterValue
Starting Material 17α-Ethynyl-17β-hydroxy-7α-methyl-5(10)-estren-3-one
Reagent Hydrochloric acid
Solvent Methanol
Temperature Reflux
Reaction Time 1-2 hours
Work-up Neutralization and crystallization

Procedure:

  • Dissolve the crude product from Step 2 in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., acetone/hexane) to obtain pure Tibolone.

Visualizing the Workflow

Tibolone_Synthesis cluster_0 Step 1: Ethynylation cluster_1 Step 2: Ketal Hydrolysis cluster_2 Step 3: Double Bond Isomerization A 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One B 17α-Ethynyl-7α-methyl-3,3-dimethoxy- 5(10)-estren-17β-ol A->B  K-tert-butoxide, Acetylene  Toluene, 0-5°C C 17α-Ethynyl-17β-hydroxy-7α-methyl- 5(10)-estren-3-one B->C  Oxalic Acid  Acetone/Water, RT D Tibolone (17α-Ethynyl-17β-hydroxy-7α-methyl- 4-estren-3-one) C->D  HCl  Methanol, Reflux

Caption: Synthetic pathway of Tibolone.

Conclusion

The described three-step synthesis provides a reliable and efficient method for the preparation of Tibolone from 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. Each step employs standard and well-understood organic transformations, making this protocol accessible to researchers with a foundational knowledge of synthetic organic chemistry. Careful control of reaction conditions and diligent monitoring of reaction progress are essential for maximizing yield and purity. This application note serves as a comprehensive guide, providing both the practical steps and the underlying chemical principles for the successful synthesis of this important pharmaceutical agent.

References

  • Attardi, B. J., et al. (2007). Dimethandrolone (7alpha,11beta-dimethyl-19-nortestosterone) and 11beta-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase. The Journal of Steroid Biochemistry and Molecular Biology, 18555683.
  • Cordes, E. H. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
  • De Boer, J., & Kooreman, H. J. (1972). Process for hydrolyzing a steroidal cyclic acetal or ketal.
  • Kloosterboer, H. J., et al. (2002). Tibolone is not converted by human aromatase to 7α-methyl-17α-ethynylestradiol (7α-MEE). The Journal of Steroid Biochemistry and Molecular Biology.
  • MySkinRecipes. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.
  • National Center for Biotechnology Inform
  • Suvisaari, J., et al. (1999). 7α-Methyl-19-Nortestosterone (MENT): Pharmacokinetics and Antigonadotropic Effects in Men. Helda - University of Helsinki.
  • Unknown. (2021). Synthesis method of tibolone.
  • Unknown. (1969). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society.
  • Unknown. (2018). Lewis Acid Promoted Double Bond Isomerization of Tetrahydroxanthones. Request PDF.
  • Unknown. (2019). 10.4: Acetals and Ketals. Chemistry LibreTexts.
  • Unknown. (2021).
  • Unknown. (2024). The Migrating Double Bond - Repetition Course Organic Chemistry 1.6. YouTube.
  • Von Euw, J., Lardon, A., & Reichstein, T. (1944). Hydrolysis of steroid ketals.
  • World Anti Doping Agency. (n.d.). The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT). WADA.
  • Xiang, J., et al. (2006). Studies on synthesis of tibolone.
  • Zarecki, A., et al. (2017).

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Application Note: Analytical Strategies for the Comprehensive Characterization of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework of analytical methodologies for the definitive characterization of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one, a pivotal intermediate in the synthesis of steroidal Active Pharmaceutical Ingredients (APIs) such as Tibolone.[1][2][3] The protocols outlined herein are designed to rigorously confirm the identity, purity, and structural integrity of this compound. This guide delves into the application of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each section is crafted to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the analytical choices and data interpretation.

Introduction: The Critical Role of Characterization

7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one is a synthetic steroid derivative that serves as a key building block in the pharmaceutical industry.[1][2] Its molecular formula is C₂₁H₃₂O₃ and it has a molecular weight of 332.48 g/mol .[2][4][] The structural complexity of this molecule, featuring a protected ketone and specific stereochemistry, demands a multi-technique approach for unambiguous characterization. Ensuring the purity and structural correctness of this intermediate is paramount, as any impurities or isomeric variations can propagate through the synthetic pathway, potentially impacting the safety and efficacy of the final drug product. This application note presents a suite of robust analytical methods to establish a comprehensive quality profile of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one.

Chromatographic Analysis: Purity and Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one and for performing quantitative assays. A well-developed reversed-phase HPLC (RP-HPLC) method is capable of separating the main compound from closely related impurities.

Scientific Rationale for Method Selection

The non-polar steroidal core of the molecule makes it ideally suited for separation on a C18 stationary phase, which provides effective retention and resolution. A mobile phase consisting of acetonitrile and water is chosen for its compatibility with UV detection and its ability to elute the compound with good peak shape. The selection of a detection wavelength is critical; while not explicitly detailed in the provided search results for this specific molecule, a wavelength in the low UV region (e.g., 210 nm) is generally effective for detecting the carbonyl group, a common chromophore in such steroids.

Experimental Protocol: RP-HPLC

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, thermostatted column compartment, and a UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and analysis.

Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 30 minutes

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Data Interpretation and System Suitability

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. For assay determination, the peak area of the sample is compared against that of a certified reference standard. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be established to ensure the validity of the analytical run.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Purity/Assay Calculation H->I

Caption: Workflow for HPLC Purity and Assay.

Mass Spectrometry: Unambiguous Identity Confirmation

Mass spectrometry (MS) provides definitive confirmation of the molecular weight and elemental composition of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one. High-resolution mass spectrometry (HRMS) is particularly crucial for this purpose.

Scientific Rationale for Method Selection

Due to the structural similarity among steroids, chromatographic separation prior to mass spectrometric analysis is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid analysis due to its speed, specificity, and potential for automation.[6][7] For ionization, electrospray ionization (ESI) is a soft technique suitable for this molecule, expected to generate the protonated molecular ion [M+H]⁺. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, will provide the mass accuracy required to confirm the elemental formula.

Experimental Protocol: LC-HRMS

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

LC-MS Conditions:

ParameterRecommended Value
Ionization Mode ESI Positive
Mass Analyzer TOF or Orbitrap
Scan Range m/z 100-1000
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C

Sample Preparation:

  • Prepare a dilute solution of the sample in methanol or acetonitrile (e.g., 1-10 µg/mL).

  • Infuse the sample directly or inject it through the LC system.

Data Interpretation

The expected monoisotopic mass for C₂₁H₃₂O₃ is 332.2351. The high-resolution mass spectrum should exhibit a prominent ion corresponding to [M+H]⁺ at m/z 333.2429. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass to confidently confirm the elemental composition.

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Scientific Rationale for Method Selection

¹H NMR will reveal the number of distinct protons, their chemical environments, and their coupling patterns. ¹³C NMR will identify the number and types of carbon atoms, with the carbonyl carbon of the ketone and the acetal carbon being particularly diagnostic.[8] 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, respectively, providing irrefutable structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • An NMR spectrometer operating at 400 MHz or higher.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Number of Scans 161024
Relaxation Delay 2 s5 s
Expected Spectral Features

While specific chemical shift assignments require detailed analysis, key expected signals include:

  • ¹H NMR: Singlets for the two methoxy groups, signals for the two methyl groups (C7-Me and C13-Me), and a complex pattern of multiplets for the steroidal backbone protons.

  • ¹³C NMR: A downfield signal for the ketone carbonyl carbon (C17) typically in the range of 190-215 ppm, a signal for the acetal carbon (C3), signals for the methoxy carbons, and a series of signals for the remaining carbons of the steroid skeleton.[8]

Relationship of NMR Techniques for Structural Confirmation

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_confirmation Structural Confirmation H1 ¹H NMR COSY COSY (H-H Correlation) H1->COSY HSQC HSQC (C-H Correlation) H1->HSQC Structure Complete Structure H1->Structure C13 ¹³C NMR C13->HSQC C13->Structure COSY->Structure HSQC->Structure

Caption: Integrated NMR approach for structural elucidation.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule.

Scientific Rationale for Method Selection

The IR spectrum will provide characteristic absorption bands for the carbonyl (C=O) group of the ketone and the C-O bonds of the dimethoxy acetal. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Experimental Protocol: FTIR-ATR

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The most prominent and diagnostic peak in the IR spectrum of a ketone is the strong carbonyl stretch.

  • C=O Stretch: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ for the five-membered ring ketone (C17). For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[8][9]

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the acetal group are expected in the fingerprint region (typically 1200-1000 cm⁻¹).

  • C-H Stretch: C-H stretching vibrations from the alkyl portions of the molecule will appear in the 3000-2850 cm⁻¹ region.

Conclusion

The analytical methods detailed in this application note, encompassing chromatography and various spectroscopic techniques, provide a comprehensive and robust framework for the characterization of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one. The integration of these orthogonal techniques ensures a high degree of confidence in the identity, purity, and structural integrity of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and supporting the development of high-quality drug substances.

References

  • Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

  • ChemBK. (2024, April 9). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

  • Kačer, P., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 26(11), 3127. [Link]

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  • Jones, R. N., & Dobriner, K. (1949). The Infrared Spectra of Ketosteroids Below 1350 Cm.-1. Journal of the American Chemical Society, 71(11), 389-407.
  • Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

  • Wudy, S. A., et al. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 179, 88-103. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Jones, R. N., & Dobriner, K. (1949). The Infrared Spectra of Ketosteroids Below 1350 Cm.-1. Journal of the American Chemical Society, 71(11), 389-407. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the determination of purity for the synthetic steroid intermediate, 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a crucial intermediate in the synthesis of hormonal drugs like Tibolone, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This application note details the developed analytical method, including the rationale for chromatographic conditions, a step-by-step protocol for analysis, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a non-polar, protected steroid derivative characterized by a fused four-ring system, a ketone at the C-17 position, and a dimethoxy acetal at C-3.[1][] The molecular structure imparts significant hydrophobicity, making RP-HPLC the ideal analytical technique for its separation and quantification.[7][8] The primary objective of this method is to establish a reliable and robust protocol to separate the main compound from potential process-related impurities and degradation products, thereby providing an accurate assessment of its purity.

The method described herein is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products formed under various stress conditions.[9][10] This capability is essential for monitoring the stability of the intermediate during storage and for understanding its degradation pathways.[9][11]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValue/DescriptionSource
Molecular Formula C₂₁H₃₂O₃[1]
Molecular Weight 332.48 g/mol [1][]
Appearance White to off-white crystalline powder[12]
Solubility Soluble in organic solvents such as acetonitrile, methanol, and tetrahydrofuran. Insoluble in water.[1]
Structure Steroidal backbone with a high degree of non-polarity.[13]
Boiling Point ~429.5°C[12][14]

The pronounced non-polar nature of the molecule dictates the use of a non-polar stationary phase (like C18 or C8) and a polar mobile phase, the hallmark of RP-HPLC.[7][8]

Chromatographic Method Development

Rationale for Column and Mobile Phase Selection

Given the analyte's high hydrophobicity, a standard C18 column might exhibit excessive retention, leading to long run times and broad peaks.[15] Therefore, a C8 stationary phase is selected to provide a balanced retention, offering good resolution without unduly prolonging the analysis.

Acetonitrile (ACN) is chosen as the organic modifier due to its strong elution strength for non-polar compounds and its low UV cutoff, which is critical for sensitive detection. Water serves as the polar component of the mobile phase. A gradient elution is employed to ensure that any impurities with a wide range of polarities are effectively eluted and resolved from the main peak.

Detection Wavelength

The steroidal core of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one contains a ketone chromophore. Based on the analysis of similar steroid structures, a detection wavelength of 210 nm is selected to provide adequate sensitivity for both the parent compound and potential impurities.

Detailed HPLC Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C8, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC grade Acetonitrile and ultrapure water.

  • Reference Standard: 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, purity ≥99.0%.

  • Sample: Test sample of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

  • Volumetric glassware and analytical balance.

Chromatographic Conditions
ParameterCondition
Column C8, 4.6 x 150 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 70% B; 2-15 min: 70% to 95% B; 15-20 min: 95% B; 20.1-25 min: 70% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (0.1 mg/mL in ACN) System_Equilibration Equilibrate HPLC System with Initial Mobile Phase Prep_Standard->System_Equilibration Prep_Sample Prepare Sample Solution (0.1 mg/mL in ACN) Prep_Sample->System_Equilibration SST Perform System Suitability Test (SST) (Inject Standard 5x) System_Equilibration->SST Check_SST Verify SST Results (e.g., %RSD, Tailing Factor) SST->Check_SST Proceed if Pass Blank_Run Inject Blank (ACN) Standard_Run Inject Standard Solution Blank_Run->Standard_Run Sample_Run Inject Sample Solution Standard_Run->Sample_Run Integration Integrate Chromatograms Sample_Run->Integration Check_SST->Blank_Run Calculation Calculate Purity (% Area) Integration->Calculation

Caption: HPLC analysis workflow for purity assessment.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[16][17] This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria are defined to ensure the system is operating correctly.[18][19][20]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce sharp peaks.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Calculation of Purity

The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05%.

Method Validation Framework

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4][5][21] The validation should encompass the following parameters:

Validation_Framework cluster_params ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for HPLC method validation.

  • Specificity (Stability-Indicating): The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated through forced degradation studies.[9][10][11][22]

    • Forced Degradation Protocol: Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation of the active substance.[11] The stressed samples are then analyzed to ensure that degradation peaks are resolved from the main peak.

      • Acid Hydrolysis: 0.1 M HCl at 60°C.

      • Base Hydrolysis: 0.1 M NaOH at 60°C.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal: 80°C in a dry oven.

      • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.[23]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: The closeness of test results to the true value. Determined by recovery studies using spiked samples at multiple concentration levels.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and specific means for determining the purity of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. The protocol is straightforward, utilizing standard HPLC instrumentation and reagents. Adherence to the system suitability criteria ensures the validity of the results for each analytical run. For routine quality control and stability testing, a full validation of the method in accordance with ICH guidelines is mandatory to demonstrate its suitability for its intended purpose.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. (2021-05-03). Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • Studylib. Forced Degradation Studies in HPLC Stability Method Development. Available from: [Link]...

  • ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. (2024-04-09). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • The Pharma Review. The role of forced degradation studies in stability indicating HPLC method development. (2025-08-05). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005-11). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Slideshare. System suitability testing. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025-10-15). Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Available from: [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025-11-03). Available from: [Link]

  • Home Sunshine Pharma. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025-10-20). Available from: [Link]

  • MySkinRecipes. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Available from: [Link]

  • Agilent Technologies. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012-08-02). Available from: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • ResearchGate. RP-HPLC of strongly non-polar compound?. (2020-04-07). Available from: [Link]

  • National Institutes of Health. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022-03-10). Available from: [Link]

  • PharmaGuru. Reverse Phase And Normal Phase HPLC: Why Reverse Phase Is More Common. (2025-07-04). Available from: [Link]

  • Agilent Technologies. Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application. Available from: [Link]

  • Royal Society of Chemistry. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025-05-27). Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Available from: [Link]

Sources

A Robust Gas Chromatography Framework for the Analysis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the analysis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a critical protected steroid intermediate in the synthesis of the synthetic steroid hormone Tibolone.[1][] We provide detailed, validated protocols for quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID) and confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies cover direct analysis and a derivatization-based approach to enhance chromatographic performance. The protocols are designed to be self-validating, with an in-depth section on method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific integrity and regulatory compliance.[3][4] This document serves as a practical resource for researchers and quality control scientists in pharmaceutical development and manufacturing.

Scientific Rationale and Methodological Principles

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a steroidal compound with a molecular weight of approximately 332.48 g/mol and a predicted high boiling point, making it an ideal candidate for Gas Chromatography (GC).[][5] GC offers the high resolution and efficiency required to separate the analyte from potential impurities generated during synthesis.

The core of the molecule is a relatively non-polar estrane skeleton, well-suited for separation on low to mid-polarity capillary columns like those with a 5% phenyl-methylpolysiloxane stationary phase. The presence of a ketone group at the C-17 position presents a key strategic choice in method development. While the compound can be analyzed directly, the C-17 ketone is susceptible to thermal degradation or unwanted interactions in the GC system. Chemical derivatization is a common strategy in steroid analysis to improve analyte volatility, thermal stability, and chromatographic peak shape.[6]

This guide details two complementary approaches:

  • Direct Analysis: A straightforward method for rapid screening and analysis of high-purity material.

  • Derivatization Analysis: A more robust method involving methoximation of the C-17 ketone. This reaction converts the ketone into a more stable methoxime derivative, which typically yields sharper, more symmetrical peaks and enhanced sensitivity.[7][8]

For detection, Flame Ionization Detection (FID) is presented as a robust, universal, and cost-effective choice for routine quantification due to its wide linear range and reliability. Gas Chromatography-Mass Spectrometry (GC-MS) is detailed for its unparalleled selectivity and ability to provide structural confirmation, which is essential for impurity identification and definitive peak assignment.[9][10]

Materials and Reagents

  • Analyte: 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One reference standard (Purity >98%)

  • Solvent: Acetonitrile, HPLC or GC-grade

  • Solvent: Ethyl Acetate, HPLC or GC-grade

  • Derivatization Reagent: Methoxyamine hydrochloride (CH₅NO·HCl), >98% purity

  • Derivatization Solvent: Pyridine, anhydrous, >99.8% purity

  • GC Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

  • Consumables: 2 mL autosampler vials with PTFE-lined caps, 0.2 µm or 0.45 µm PTFE syringe filters, volumetric flasks (Class A), and micropipettes.

Safety Note: Handle 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Instrumentation and Chromatographic Conditions

The following tables outline the recommended starting conditions for both GC-FID and GC-MS systems. These parameters should be optimized for the specific instrumentation in use.

Table 1: GC-FID Conditions for Quantitative Analysis
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent thermal and flow control.
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard, robust column offering excellent resolution for a wide range of semi-volatile compounds, including steroids.
Injector Split/SplitlessAllows flexibility for different analyte concentrations.
Injector Temp. 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for assay-level concentrations. A lower split ratio or splitless injection may be needed for trace analysis.
Injection Volume 1.0 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Start at 200 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 10 min.The initial hold ensures sharp peaks. The ramp effectively elutes the steroid, and the final hold ensures the column is clean for the next run.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing excellent linearity and sensitivity for quantification.
Detector Temp. 310 °CMust be higher than the final oven temperature to prevent condensation.
Makeup Gas Nitrogen, 25 mL/minStandard practice for FID operation.
H₂ Flow 30 mL/minOptimized for detector sensitivity.
Air Flow 300 mL/minOptimized for detector sensitivity.
Table 2: GC-MS Conditions for Confirmatory Analysis and Identification
ParameterRecommended SettingRationale
GC-MS System Agilent 8890/5977B GC/MSD or equivalentA robust and sensitive system for qualitative and quantitative analysis.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmSame as GC-FID to allow for retention time correlation. The "ms" designation indicates low bleed, which is critical for MS detectors.
Injector Temp. 280 °CAs above.
Injection Mode Split (50:1)As above.
Injection Volume 1.0 µLAs above.
Carrier Gas HeliumRequired for most mass spectrometers.
Flow Rate 1.2 mL/min (Constant Flow)As above.
Oven Program Identical to GC-FID methodEnsures consistent chromatography and allows direct comparison of results.
MS Transfer Line 290 °CPrevents analyte condensation before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing thermal degradation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard mode providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVUniversal standard for EI, allowing comparison with commercial mass spectral libraries.
Acquisition Mode Full ScanUsed for identification of the analyte and unknown impurities.
Scan Range 40 - 500 m/zCovers the molecular ion and expected fragment ions of the analyte and its derivatives.

Experimental Protocols

Protocol 1: Standard and Sample Preparation (Direct Analysis)
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation (100 µg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with acetonitrile. This solution is suitable for routine analysis and linearity studies.

  • Sample Preparation (Bulk Material): Prepare a sample solution at a target concentration of 100 µg/mL using the same procedure as the working standard.

  • Final Preparation: Before injection, filter an aliquot of each solution through a 0.2 µm PTFE syringe filter into a 2 mL autosampler vial.

Protocol 2: Derivatization via Methoximation

This protocol converts the C-17 ketone to a methoxime derivative, which can improve peak shape and thermal stability.

  • Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. This solution should be prepared fresh daily.

  • Standard/Sample Aliquot: Transfer 100 µL of a standard or sample solution (prepared in ethyl acetate at 1000 µg/mL) into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. The absence of solvent is critical for the reaction to proceed efficiently.

  • Reaction: Add 100 µL of the methoxyamine hydrochloride solution to the dry residue. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60 °C for 60 minutes in a heating block or oven to ensure complete derivatization.[12]

  • Final Preparation: After cooling to room temperature, the sample is ready for direct injection into the GC system. No further workup is required.

Method Validation Framework (ICH Q2(R2))

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] The following framework, based on ICH guidelines, ensures the trustworthiness of the results.[4][13]

Specificity / Selectivity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.

  • Protocol:

    • Inject a blank solvent (acetonitrile).

    • Inject a solution of the analyte.

    • If available, inject solutions of known related substances or impurities.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks (Resolution > 2.0). For GC-MS, the mass spectrum of the analyte peak in a sample must match that of the reference standard.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution. A typical range for an assay method is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be minimal. Visual inspection of the plot should confirm linearity.

Accuracy (% Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Analyze a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for a drug substance assay.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Perform at least six replicate injections of the 100% concentration standard on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision for a drug substance assay.

Table 3: Representative Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (R²) ≥ 0.9990.9998Pass
Range 80 - 120 µg/mLConfirmedPass
Accuracy (Mean Recovery) 98.0 - 102.0%100.5%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%0.88%Pass

Visualization of Experimental Workflow and Chemistry

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_derivatization Phase 2: Derivatization (Optional) cluster_analysis Phase 3: GC Analysis cluster_data Phase 4: Data Processing Stock Prepare Stock Standard (1000 µg/mL) Working Prepare Working Standards (e.g., 100 µg/mL) Stock->Working Evap Evaporate to Dryness Working->Evap Inject Inject 1 µL into GC Working->Inject Direct Analysis Sample Prepare Sample Solution (e.g., 100 µg/mL) Sample->Evap Sample->Inject Direct Analysis React Add Methoxyamine HCl Heat at 60°C for 60 min Evap->React React->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Validate Validate per ICH Q2(R2) Quantify->Validate

Caption: Overall workflow for the GC analysis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Caption: Methoximation reaction of the C-17 ketone group.

Conclusion

This application note provides a robust and reliable framework for the analysis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One by gas chromatography. The detailed protocols for both direct and derivatization-based analysis, coupled with distinct GC-FID and GC-MS conditions, offer the flexibility required for both routine quality control and in-depth characterization. By grounding the methodology in the principles of the ICH Q2(R2) guideline, this document ensures that the generated data is accurate, precise, and fit for purpose in a regulated drug development environment. The provided methods serve as a validated starting point, enabling scientists to implement this analysis with confidence.

References

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  • Pérez-Gómez, A., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/26478271/]
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  • ChemBK. (2024). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. [Link: https://www.chembk.com/en/chem/7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one]
  • ResearchGate. (n.d.). GC-MS information for quantitative analysis of the steroids studied. [Link: https://www.researchgate.net/figure/GC-MS-information-for-quantitative-analysis-of-the-steroids-studied_tbl2_275533145]
  • Pozo, O. J., et al. (2020). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. National Center for Biotechnology Information (PMC). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7754326/]
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  • Ku, Y., & Schmidt, J. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. [Link: https://www.mdpi.com/1420-3049/26/19/5993]
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  • Alladio, E., et al. (2019). Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. IRIS-AperTO - UniTo. [Link: https://iris.unito.it/retrieve/handle/2318/1721523/381665/ACA_19_452_cover_letter.pdf]
  • Semantic Scholar. (n.d.). Determination of steroid hormones in blood by GC–MS/MS. [Link: https://www.semanticscholar.org/paper/Determination-of-steroid-hormones-in-blood-by-Hill-%C5%A0t%C3%A1rka/41f893d508f75f64b126307e53f76156e914041a]
  • Thevis, M., et al. (n.d.). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. [Link: https://www.wada-ama.org/sites/default/files/resources/files/thevis_-_gc-ms-ms_investigations_on_long-term_metabolites_of_17-methyl_steroids.pdf]
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  • Zhang, Z-R., et al. (2012). Components analysis of volatile matter in simethicone by gas chromatography-mass spectrometry. Academic Journals. [Link: https://academicjournals.org/journal/JMPR/article-full-text-pdf/23471D124806]

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Application Notes and Protocols for the Use of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Intermediate in Steroid Synthesis

In the intricate landscape of pharmaceutical development and manufacturing, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of highly characterized reference standards for the identification, quantification, and purity assessment of both the final drug substance and its synthetic precursors. 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a key intermediate in the synthesis of Tibolone, a synthetic steroid used in hormone replacement therapy.[1][2] As such, its availability as a well-characterized reference standard is crucial for ensuring the quality and safety of Tibolone.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one as a reference standard. The protocols outlined herein are designed to be adaptable to various laboratory settings and analytical instrumentation, while upholding the principles of scientific integrity and self-validation.

Physicochemical Characterization of the Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methodologies.

PropertyValueSource
Chemical Name (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one[]
CAS Number 88247-84-1[4]
Molecular Formula C₂₁H₃₂O₃[4]
Molecular Weight 332.48 g/mol [4]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.[2]
Storage Store at 2-8°C in a well-sealed container, protected from light and moisture.[6]

The Synthetic Provenance: 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in the Tibolone Synthesis Pathway

Understanding the synthetic origin of an intermediate provides critical context for its potential impurity profile and its role in quality control. The following diagram illustrates a plausible synthetic route to Tibolone, highlighting the position of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

Tibolone_Synthesis Norethindrone Norethindrone Intermediate1 Acylated Intermediate Norethindrone->Intermediate1 Acylation Intermediate2 4,6-Dienoic Intermediate Intermediate1->Intermediate2 Debromination/Acylation Intermediate3 7α-Methylated Intermediate Intermediate2->Intermediate3 Methylation Target 7α-Methyl-3,3-dimethoxy- 5(10)-estrene-17-one Intermediate3->Target Transposition Tibolone Tibolone Target->Tibolone Hydrolysis

Figure 1. Simplified synthetic pathway of Tibolone.

This pathway underscores the importance of monitoring the formation and purity of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one to control the quality of the final Tibolone API.[7]

Protocols for the Preparation of Standard Solutions

Accurate and reproducible preparation of standard solutions is the cornerstone of quantitative analysis. The following protocols are recommended for the preparation of stock and working standard solutions of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

Protocol 1: Preparation of a Stock Standard Solution (e.g., 1000 µg/mL)

Objective: To prepare a concentrated, stable stock solution for subsequent dilution.

Materials:

  • 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one reference standard

  • HPLC-grade methanol

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one reference standard into a clean, dry weighing boat.

  • Transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.

  • Sonicate the flask for 5-10 minutes, or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with HPLC-grade methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Working Standard Solutions

Objective: To prepare a series of diluted solutions for calibration and analysis.

Materials:

  • Stock Standard Solution (1000 µg/mL)

  • HPLC-grade methanol

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated pipettes

Procedure:

  • Based on the desired concentration range for your analytical method, calculate the required volumes of the stock solution to be diluted.

  • For example, to prepare a 10 µg/mL working standard, pipette 0.1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with HPLC-grade methanol.

  • Stopper the flask and invert several times to mix thoroughly.

  • Prepare a series of working standards to cover the expected concentration range of the analyte in your samples.

  • Label each flask appropriately.

  • Prepare fresh working solutions daily.[8]

Standard_Preparation Start Weigh Reference Standard Dissolve Dissolve in Methanol Start->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Dilute_Stock Dilute to Final Volume (Stock Solution) Sonicate->Dilute_Stock Store Store at 2-8°C Dilute_Stock->Store Dilute_Working Prepare Working Standards by Dilution Dilute_Stock->Dilute_Working Analyze Use for Analysis Dilute_Working->Analyze

Figure 2. Workflow for the preparation of standard solutions.

Analytical Methodologies: A Framework for Quantification and Purity Assessment

While a specific validated method for 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one may need to be developed and validated in your laboratory, the following methodologies provide a robust starting point based on the analysis of related steroidal compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely used technique for the analysis of steroids due to its sensitivity, specificity, and robustness.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like steroids.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)A common mobile phase for steroid analysis, offering good peak shape and resolution. The ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmSteroids typically exhibit UV absorbance at lower wavelengths. A diode array detector can be used to identify the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on the concentration of the standards and samples.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For steroids, derivatization is often required to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Autosampler.

  • Data system.

Derivatization (Example): Silylation is a common derivatization technique for steroids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

GC-MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Suitable for the analysis of derivatized steroids.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas compatible with MS detection.
Injector Temperature 280°CEnsures complete volatilization of the derivatized analyte.
Oven Temperature Program Initial: 150°C, hold for 1 min; Ramp: 20°C/min to 300°C, hold for 5 minAn example program that can be optimized for optimal separation.
MS Transfer Line Temp 290°CPrevents condensation of the analyte.
Ion Source Temperature 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for structural elucidation.
Scan Range m/z 50-500A suitable range to capture the molecular ion and characteristic fragments of the derivatized compound.

Caution: Thermal degradation or rearrangement of steroids can occur in the GC injector. Therefore, careful optimization and validation are crucial.

Application in Impurity Profiling and Stability Studies

7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one can be used as a reference standard in several key applications:

  • Impurity Profiling: To identify and quantify this specific intermediate in batches of Tibolone API, ensuring that its levels are within acceptable limits.

  • Forced Degradation Studies: In the development of stability-indicating methods for Tibolone, this compound can be used to assess the resolution of the analytical method in separating the API from its precursors.

  • Process Monitoring: To monitor the progress of the Tibolone synthesis and optimize reaction conditions for maximizing yield and minimizing the formation of impurities.

Conclusion

The use of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one as a reference standard is integral to the robust quality control of Tibolone synthesis. The protocols and methodologies presented in these application notes provide a comprehensive framework for its effective implementation in a regulated laboratory environment. Adherence to these guidelines, coupled with rigorous in-house method development and validation, will ensure the generation of accurate and reliable data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Google Patents. (n.d.). Synthesis method of tibolone.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved January 17, 2026, from [Link]

  • Reid, G. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Medscape General Medicine, 9(1), 5. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Preparation of Stock and Working Solution. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2024). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved January 17, 2026, from [Link]

  • Vulto, A. G., & Buurman, H. (1996). Tibolone: A Unique Version of Hormone Replacement Therapy. Journal of the Society for Gynecologic Investigation, 3(6), 289-297. [Link]

  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. Retrieved January 17, 2026, from [Link]

  • Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1. Retrieved January 17, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Steroid Preparation. Retrieved January 17, 2026, from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). [Tibolone]. Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tibolone?. Retrieved January 17, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis of 17b-Hydroxy-3-methoxy-7a-methyl-1,3,5(10). Retrieved January 17, 2026, from [Link]

  • Jordan Journal of Chemistry. (n.d.). A New HPLC-Fluorescence Method for the Simultaneous Determination of Fluticasone Propionate and Salmeterol Xinafoate in. Retrieved January 17, 2026, from [Link]

  • SciELO. (n.d.). A VALIDATED HPLC ANALYTICAL METHOD FOR THE ANALYSIS OF SOLASONINE AND SOLAMARGINE IN IN. Retrieved January 17, 2026, from [Link]

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The Strategic Role of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in Steroidal Hormone Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the synthetic steroid intermediate, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. We will explore its strategic importance in the synthesis of next-generation hormone therapies, detailing the underlying chemical principles and providing actionable protocols for its synthesis and subsequent conversion into potent hormonal agents.

Introduction: The Quest for Tissue-Selective Hormonal Agents

The development of synthetic hormones has long been driven by the pursuit of tissue selectivity – the ability to elicit desired therapeutic effects in specific tissues while minimizing or avoiding adverse effects in others. This has led to the exploration of various structural modifications of the core steroid scaffold. One such modification, the introduction of a methyl group at the 7α-position, has proven to be a particularly fruitful strategy. This guide focuses on a key intermediate bearing this modification, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, and its critical role in the synthesis of important hormone-based drugs like Tibolone and Trestolone.

Physicochemical Properties and Strategic Importance

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a crystalline solid with the molecular formula C₂₁H₃₂O₃ and a molecular weight of 332.48 g/mol [1]. Its structure features two key modifications to the estrane backbone: a 7α-methyl group and a 3,3-dimethoxy ketal. These are not arbitrary additions; they serve specific and crucial purposes in the synthetic pathway and the pharmacological profile of the final drug.

PropertyValueReference
Molecular Formula C₂₁H₃₂O₃[1]
Molecular Weight 332.48 g/mol [1]
Appearance Crystalline solid[2]
Boiling Point 429.5 ± 45.0 °C (Predicted)[2]
Density 1.09 g/cm³[2]
Storage Temperature 2-8°C[1]

The Strategic Importance of the 7α-Methyl Group:

The introduction of a methyl group at the 7α-position profoundly influences the biological activity of the steroid. This modification can:

  • Enhance Anabolic and Androgenic Potency: As seen in Trestolone (7α-methyl-19-nortestosterone), the 7α-methyl group significantly increases the anabolic and androgenic activity compared to its parent compound, 19-nortestosterone[3].

  • Modulate Receptor Binding: The 7α-methyl group can alter the conformation of the steroid, leading to differential binding affinities for various steroid receptors (androgen, estrogen, progesterone receptors). This is a key factor in achieving tissue-selective effects.

  • Influence Metabolism: The steric hindrance provided by the 7α-methyl group can protect the steroid from certain metabolic pathways, such as 5α-reduction, thereby altering its pharmacokinetic profile and duration of action[4].

The Role of the 3,3-Dimethoxy Ketal Protecting Group:

The 3,3-dimethoxy group serves as a protecting group for the 3-keto functionality of the steroid nucleus. This is a critical strategic element in a multi-step synthesis for several reasons:

  • Preventing Unwanted Reactions: It masks the reactive 3-keto group, preventing it from participating in subsequent reactions targeted at other positions of the steroid molecule.

  • Directing Reactions: The presence of the bulky ketal group can influence the stereochemistry of subsequent reactions at adjacent positions.

  • Facilitating Purification: The protected intermediate often exhibits different solubility and chromatographic properties, which can simplify purification processes.

  • Controlled Deprotection: The ketal can be readily and selectively removed under mild acidic conditions to regenerate the 3-keto group at a later stage in the synthesis.

Synthetic Pathways and Protocols

The synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. Below are representative protocols for its synthesis and subsequent conversion to Tibolone.

Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

A common starting material for this synthesis is 19-nortestosterone. The overall synthetic strategy involves the protection of the 3-keto group, introduction of the 7α-methyl group, and oxidation of the 17-hydroxyl group.

SynthesisWorkflow Start 19-Nortestosterone Step1 Deconjugative Ketalization (Ethylene Glycol, p-TsOH) Start->Step1 Intermediate1 3,3-Ethylenedioxy-17β-hydroxy-5(10)-estrene Step1->Intermediate1 Step2 Oxidation (e.g., PCC) Intermediate1->Step2 Intermediate2 3,3-Ethylenedioxy-5(10)-estren-17-one Step2->Intermediate2 Step3 α-Methylation (e.g., LDA, MeI) Intermediate2->Step3 Product 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one Step3->Product

Figure 1: General synthetic workflow for 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Protocol 1: Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One from 7α-Methyl-19-Nortestosterone

This protocol outlines the deconjugative ketalization of 7α-methyl-19-nortestosterone followed by oxidation.

Materials:

  • 7α-Methyl-19-nortestosterone

  • Ethylene glycol or Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or other suitable solvent

  • Pyridinium chlorochromate (PCC) or other oxidizing agent

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Deconjugative Ketalization:

    • To a solution of 7α-methyl-19-nortestosterone in toluene, add an excess of ethylene glycol (or trimethyl orthoformate) and a catalytic amount of p-toluenesulfonic acid[5].

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and quench with saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-ethylenedioxy-17β-hydroxy-7α-methyl-5(10)-estrene.

  • Oxidation of the 17-Hydroxyl Group:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Add pyridinium chlorochromate (PCC) portion-wise at room temperature.

    • Stir the mixture until TLC analysis indicates complete conversion of the starting material.

    • Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts, washing with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 7α-Methyl-3,3-dimethoxy-5(10)-Estrene-17-One.

Expected Yield: The overall yield for this two-step process is typically in the range of 70-85%, depending on the specific conditions and purity of the starting materials.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conversion to Tibolone

The conversion of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One to Tibolone involves two key steps: ethynylation at the 17-position and deprotection of the 3-keto group.

TiboloneSynthesis Start 7α-Methyl-3,3-dimethoxy- 5(10)-estrene-17-one Step1 Ethynylation (e.g., Lithium acetylide) Start->Step1 Intermediate 17α-Ethynyl-17β-hydroxy-7α-methyl- 3,3-dimethoxy-5(10)-estrene Step1->Intermediate Step2 Deprotection (Hydrolysis) (e.g., Oxalic acid) Intermediate->Step2 Product Tibolone Step2->Product

Figure 2: Synthetic route from the intermediate to Tibolone.

Protocol 2: Synthesis of Tibolone

Materials:

  • 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

  • Lithium acetylide-ethylenediamine complex or generation of lithium acetylide in situ

  • Anhydrous tetrahydrofuran (THF)

  • Oxalic acid or other mild acid

  • Acetone and Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol or other suitable solvent for recrystallization

Procedure:

  • Ethynylation at C-17:

    • To a stirred suspension of lithium acetylide-ethylenediamine complex in anhydrous THF at 0°C, add a solution of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Deprotection of the 3-Ketal:

    • Dissolve the crude product from the previous step in a mixture of acetone and water.

    • Add oxalic acid and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the hydrolysis is complete.

    • Neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude Tibolone by recrystallization from a suitable solvent such as methanol to yield the final product as a white crystalline solid.

Expected Yield: The yield for the conversion of the intermediate to Tibolone is typically high, often exceeding 80%.

Mechanism of Action and Signaling Pathways

The hormonal agents derived from 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, such as Tibolone and Trestolone, exert their effects through complex interactions with steroid hormone receptors.

Tibolone: A Tissue-Selective Estrogenic Activity Regulator (STEAR)

Tibolone itself is a pro-drug that is rapidly metabolized in the body into three active metabolites:

  • 3α-hydroxy-tibolone and 3β-hydroxy-tibolone: These metabolites have predominantly estrogenic activity.

  • Δ⁴-isomer of tibolone: This metabolite exhibits both progestogenic and androgenic properties.

The tissue-selective action of Tibolone arises from the differential metabolism and action of these metabolites in various tissues[6][7][8].

  • In Bone and Brain: The estrogenic metabolites predominate, leading to the desired therapeutic effects of preventing bone loss and alleviating menopausal symptoms.

  • In the Endometrium: The progestogenic Δ⁴-isomer is the primary active metabolite, which prevents endometrial proliferation that would otherwise be stimulated by estrogens.

  • In Breast Tissue: Tibolone and its metabolites have been shown to inhibit certain enzymes involved in estrogen synthesis, leading to a lack of stimulation in this tissue.

Tibolone_Metabolism_and_Action cluster_Circulation Circulation Tibolone Tibolone (Oral) Metabolite1 3α-OH-Tibolone (Estrogenic) Tibolone->Metabolite1 Metabolite2 3β-OH-Tibolone (Estrogenic) Tibolone->Metabolite2 Metabolite3 Δ4-Isomer (Progestogenic & Androgenic) Tibolone->Metabolite3 Bone Bone Metabolite1->Bone Estrogen Receptor Brain Brain Metabolite1->Brain Estrogen Receptor Metabolite2->Bone Estrogen Receptor Metabolite2->Brain Estrogen Receptor Metabolite3->Brain Androgen Receptor Endometrium Endometrium Metabolite3->Endometrium Progesterone Receptor Breast Breast

Figure 3: Tissue-selective metabolism and action of Tibolone.

Trestolone: A Potent Anabolic and Androgenic Agent

Trestolone (7α-methyl-19-nortestosterone) is a potent synthetic androgen and anabolic steroid. Its primary mechanism of action is through binding to and activating the androgen receptor (AR). The 7α-methyl group enhances its binding affinity and potency compared to 19-nortestosterone. A key feature of Trestolone is its resistance to 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT). This property may contribute to a more favorable safety profile, particularly concerning androgenic side effects in tissues like the prostate.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and the final active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC is commonly used for steroid analysis.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Detection: UV detection at a wavelength of around 240 nm is suitable for these compounds.

    • Purpose: To assess the purity of the intermediate and final products, and to quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for robust identification.

  • Derivatization: Steroids are often derivatized (e.g., silylation) to increase their volatility and improve their chromatographic behavior.

  • Purpose: To confirm the identity of the synthesized compounds by comparing their mass spectra with reference standards and to detect and identify trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

  • Purpose: To provide detailed structural information and confirm the stereochemistry of the synthesized compounds. Key signals to monitor include the chemical shifts and coupling constants of the methyl groups, the protons adjacent to the carbonyl and hydroxyl groups, and the protons of the steroid backbone.

Conclusion

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One represents a cornerstone intermediate in the development of advanced, tissue-selective hormonal therapies. The strategic incorporation of the 7α-methyl group and the use of the 3,3-dimethoxy protecting group are elegant solutions to the challenges of modern steroid synthesis, enabling the efficient production of potent and targeted drugs like Tibolone and Trestolone. A thorough understanding of the synthetic pathways, the rationale behind each step, and the complex pharmacology of the final products is crucial for any researcher or professional working in this dynamic field. The protocols and insights provided in this guide are intended to serve as a valuable resource for advancing the development of safer and more effective hormone-based medicines.

References

  • Martynow, J., Kutner, A., & Fitak, H. (2003). The Synthesis of 17β-Hydroxy-3-methoxy-7α-methyl-1,3,5(10)-estratriene from 17β-Hydroxy-4-estren-3-one.
  • ChemBK. (2024, April 9). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Gergely, A., & Horvath, J. (2006). U.S.
  • World Anti-Doping Agency. (n.d.). The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT). Retrieved from [Link]

  • de Gooyer, M. E., Oppers-Tiemissen, H. M., Leysen, D., Verheul, H. A. M., & Kloosterboer, H. J. (2003). Tibolone is not converted by human aromatase to 7alpha-methyl-17alpha-ethynylestradiol (7alpha-MEE): analyses with sensitive bioassays for estrogens and androgens and with LC-MSMS. Steroids, 68(3), 235–243.
  • Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone.
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
  • Sundaram, K., Kumar, N., & Bardin, C. W. (1994). 7 alpha-Methyl-19-nortestosterone: an ideal androgen for replacement therapy?. Recent progress in hormone research, 49, 373–376.
  • Liu, Z., & Li, J. (2020).
  • Zhang, T., & Wang, J. (2019).
  • Patsnap. (2023, September 30). Decoding Tibolone: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Synapse. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Trestolone. In Wikipedia. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

  • Ganesan, A. (2015). Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene. Synlett, 26(11), 1479-1489.
  • Sell, C. S. (2006). Structure-activity relationship. In The chemistry of fragrances (pp. 119-152). Royal Society of Chemistry.
  • de Gooyer, M. E., Verheul, H. A., Oppers-Tiemissen, H. M., & Kloosterboer, H. J. (2007). 7alpha-Methyl-ethinyl estradiol is not a metabolite of tibolone but a chemical stress artifact. Menopause (New York, N.Y.), 14(3 Pt 1), 474–480.
  • Genazzani, A. R., & Pluchino, N. (2006). Tibolone: a tissue-specific approach to the menopause. Gynecological Endocrinology, 22(11), 603-609.
  • G. S. R. C. Reddy, S. B. Rao, V. V. N. Reddy, K. M. M. Prasad and P. P.
  • van Vliet, N. P., van der Steeg, M. J., & Zeelen, F. J. (1986). An alternative synthesis of 17β-hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (Org OD 14). Recueil des Travaux Chimiques des Pays-Bas, 105(4), 111-114.
  • Gjerde, J., Styrer, A., Nygård, M., & Lundanes, E. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules (Basel, Switzerland), 26(11), 3188.
  • Hill, M., & Vítků, J. (2017). A Method for Determination of One Hundred Endogenous Steroids in Human Serum by Gas Chromatography-Tandem Mass Spectrometry. Physiological research, 66(Suppl 1), S187–S204.
  • Larrea, F., D'avila, A. M., & Diaz-Sanchez, V. (2011). Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation. Reproduction (Cambridge, England), 142(6), 903–910.
  • National Center for Biotechnology Information. (n.d.). Trestolone. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tibolone. In PubChem. Retrieved from [Link]

  • National Library of Medicine. (2020, September 2). Tibolone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Ramirez, E., Garcia-Segovia, P., & Martinez-Mota, L. (2020). Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches. International journal of molecular sciences, 21(15), 5437.
  • ResearchGate. (n.d.). Studies on synthesis of tibolone.
  • ResearchGate. (n.d.). 7α-Methyl-19-nortestosterone (MENT): The optimal androgen for male contraception and replacement therapy.
  • ResearchGate. (n.d.). Structure-activity relationship (SAR) analysis of a family of steroids acutely controlling steroidogenesis.
  • Vanderschueren, D., & Bouillon, R. (2005). 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model.
  • WADA. (2019, June 1). The Prohibited List. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Tibolone?. Synapse. Retrieved from [Link]

  • de Gooyer, M. E., Verheul, H. A., Oppers-Tiemissen, H. M., & Kloosterboer, H. J. (2007). 7alpha-Methyl-ethinyl estradiol is not a metabolite of tibolone but a chemical stress artifact. Menopause (New York, N.Y.), 14(3 Pt 1), 474–480.
  • van der Vies, J. (1993). Synthesis of (3alpha,7beta, 17alpha)-7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol. Steroids, 58(10), 482–485.

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a pivotal intermediate in the synthesis of various pharmacologically significant steroids. Its primary application lies as a precursor for the production of Tibolone, a synthetic steroid medication used for menopausal hormone therapy.[1][2][3] The introduction of the 7α-methyl group is a key structural modification that influences the biological activity of the final active pharmaceutical ingredient (API).

The industrial-scale synthesis of this intermediate presents several challenges, including the stereoselective installation of the 7α-methyl group, the strategic migration of the double bond from the conjugated Δ4 position to the non-conjugated Δ5(10) position, and the management of hazardous reagents and reaction conditions. This document provides a comprehensive guide for the scale-up synthesis, focusing on a robust, safe, and efficient protocol. We will detail the underlying chemical principles, provide step-by-step procedures, and discuss critical process parameters for successful industrial implementation.

Overall Synthetic Strategy

The most efficient industrial synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One begins with a readily available 19-norsteroid precursor, such as 17β,19-dihydroxyandrosta-4,6-dien-3-one or a related structure. The core strategy involves three key transformations:

  • 1,6-Conjugate Addition: A copper-catalyzed Grignard reaction to stereoselectively introduce the methyl group at the 7α-position.

  • Oxidation: Conversion of the 17β-hydroxyl group to the required 17-ketone.

  • Deconjugative Ketalization: Simultaneous protection of the 3-keto group as a dimethyl acetal and migration of the double bond to the 5(10)-position.

This sequence is designed to maximize yield and purity while minimizing complex purification steps, making it amenable to large-scale production.

G cluster_0 Process Workflow: 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Synthesis A Start: 17β,19-Dihydroxyandrosta-4,6-dien-3-one Precursor B Step 1: Copper-Catalyzed 1,6-Conjugate Addition A->B  CH3MgX, Cu(II) Catalyst[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyvVPPnu-iTeyVGsvAhPVWvJWBScx1WGWFs3scWakVCinypHPoQGiCnHWqeUNgqiAd0_JJ6QYTVNI5lv05DfI_xCZEYUUuiJwn5f3fMaDH5aBsyDkfzQZEs_jLmaTY2jpCPLceKKTMVFv2HHyBC1yTU7RfqQedXRKSj1QIvz8cKSZc65rtLMgIjUOUPsQzg2cYCaIeAIQdniyfoVKMRunLlXr8Cl41FKyM9uhwQdylPkfERj7efSwORFkik6Xh6VKKdvSa9kuXEuAWjeLk)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnclNKyTC-JwzCrAhsGLhxmKDAnAjh-XUDu0Vqrv7_ZH9XbAWkc0xb4QH725j0gF9q_ciC5EkxAODLiCa5J_Eo5YymfIorI8VSxcrKqGQpxtvpPZ-LMUtWhHSsk5JTqKlhTgDD8ajKQ0a6xW8_qQ%3D%3D)] C Intermediate: 17β,19-Dihydroxy-7α-methylandrost-4-en-3-one[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyvVPPnu-iTeyVGsvAhPVWvJWBScx1WGWFs3scWakVCinypHPoQGiCnHWqeUNgqiAd0_JJ6QYTVNI5lv05DfI_xCZEYUUuiJwn5f3fMaDH5aBsyDkfzQZEs_jLmaTY2jpCPLceKKTMVFv2HHyBC1yTU7RfqQedXRKSj1QIvz8cKSZc65rtLMgIjUOUPsQzg2cYCaIeAIQdniyfoVKMRunLlXr8Cl41FKyM9uhwQdylPkfERj7efSwORFkik6Xh6VKKdvSa9kuXEuAWjeLk)] B->C D Step 2: Oxidation of C17-OH & C19-OH C->D  Oxidizing Agent (e.g., Jones Reagent) E Intermediate: 7α-Methylestr-4-ene-3,17-dione D->E F Step 3: Deconjugative Ketalization E->F  CH(OCH3)3, p-TsOH[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmlArvhG8_7kXnihRYUZmigVFh_sPOG2BGXsnfBLNaiFlHt7T-2CCqkZrrB4JBoB0W-FDKJWycuRjQcyK_ABk4g6hHSH-HA936UXWB0Q0VYqG-jeIj_S5phiFGOscTKqBCj5__FnYt98Q2kIQ-ZQ%3D%3D)] G Final Product: 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoVYv_P-vvCeTqbR6L1kTL4HMyuCVKOGc-uAyjAdmyNSKWEEE_eL62utAbuEIrXzfb1D_7vffHlEo5HVcL-G5Ee7xDRC6hfWcsGvl6phS3H78AAo_VzwsoETYQtFKLqqNtQeYw5AIxhVpL__icXZM9x7VNvBGDWTeOimKaVS7HyEed3jlyodkaJ6D5KmGmhIL550wLRf1fgDO4)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGl8Rbg2TmxT5OQ2OygLuuRdwfZOSOKCLrmCHIczshm9YbKGkYMDQwVOSje7AIFz68g4Jma34Mst_yZq7Pdje4m6A9t1YQo9KklglPQZuaymRL5_kM-WZGSH8ELFSqxZTr_LmgKoLJeG4bYR6ZUozQDgX77DHoe7_q2rrQpKQOImi9wjHVDlXY4PpG8ywyH8LTcKNFB-df2PQaWVg%3D%3D)] F->G H Purification (Crystallization) & QC G->H  HPLC, NMR, MS Analysis[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHm9qfCOlyX-548W6z9EpT2jrgMn6U02eTX9MpGd6OAmBhQA5WMa1OFvbA6sE-KeedEc-KAOkqMw-qf5FlpQjxb86ikAxo5-c1xc2BUAvUMq24Kutph5c96eZNqSuwxeK9BFcYIXP67TtkLo8FR83QCOhy_Qfsu-04rGXHlOx2kjJ1xvX10Lg%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8RKbvd24-4ywEexr39Qajj81p1dXQ1n7lGe4KBlqb49WpW9AVpcBR3DEPNjJxAiVFs6LukSlettXzsa_vUV8CQ5mX95YsUxlwhVzYOGJl1zlb28ClyMtIpmg_eE8HPEx9Rf26Qx81mYxTUwmnhaO7cf9pasKslizP3FhwUH42vo_nGU71Oh8DrsuMT742Pv5wuQ%3D%3D)]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. This critical intermediate is foundational in the development of various synthetic steroids, most notably as a precursor to Tibolone, a pharmaceutical used in the treatment of menopausal syndrome.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

I. Overview of the Synthetic Pathway

The synthesis is a sequential process that transforms an aromatic A-ring steroid into the target non-conjugated enone system with precise stereochemical control. The three core transformations are:

  • Birch Reduction: Partial reduction of the aromatic A-ring of a suitable precursor (e.g., an estradiol methyl ether derivative) to generate a 1,4-cyclohexadiene intermediate.[5][6]

  • Ketalization and Isomerization: Acid-catalyzed reaction with methanol or an equivalent reagent to form the 3,3-dimethoxy ketal. This step concurrently drives the isomerization of the double bond to the thermodynamically more stable 5(10)-position.

  • Stereoselective 7α-Methylation: Formation of a specific enolate followed by alkylation with a methylating agent to introduce the methyl group exclusively on the α-face of the steroid.

This sequence is critical, as each step sets the stage for the next, culminating in the desired stereoisomer.

Synthetic_Pathway A Aromatic Estrane Precursor B Birch Reduction Product (Diene) A->B  Birch Reduction  (Na/Li, liq. NH3, ROH) C 3,3-Dimethoxy-5(10)-estrene Intermediate B->C  Ketalization &  Isomerization  (MeOH, H+) D Target Molecule: 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One C->D  Stereoselective  Alkylation  (Base, MeI) Ketal_Hydrolysis Ketal Steroid Ketal ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H+ Carboxonium Resonance-Stabilized Carboxonium Ion ProtonatedKetal->Carboxonium - ROH Hemiketal Hemiketal Carboxonium->Hemiketal + H2O Ketone Ketone Product Hemiketal->Ketone - H+, - ROH

Caption: Mechanism of acid-catalyzed ketal hydrolysis.

Question: I am having difficulty with the selective hydrolysis of the ketal in later steps without causing degradation of the molecule.

Answer: While ketals are stable to bases, they hydrolyze under acidic conditions. [7]The key is to use mild conditions that are sufficient for deprotection without promoting side reactions.

  • Mild Acidic Conditions: Strong mineral acids should be avoided. A buffered system or a weak organic acid is preferable. Pyridinium p-toluenesulfonate (PPTS) in a wet solvent (e.g., acetone with a small amount of water) at room temperature is a standard method for clean ketal deprotection. [8]Acetic acid in a water/THF mixture is another effective system. [9]* Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Over-exposure to acidic conditions can lead to unintended rearrangements or elimination reactions elsewhere in the steroid skeleton. The reaction should be quenched with a mild base (e.g., sodium bicarbonate solution) as soon as the starting material is consumed.

C. The 7α-Methylation Step

This is arguably the most challenging step, as it requires the formation of a specific enolate and a highly stereoselective alkylation.

Question: My methylation reaction gives a low yield and a mixture of 7α- and 7β-methyl isomers. How can I drastically improve the 7α-selectivity?

Answer: Achieving high 7α-selectivity is entirely dependent on forming the correct enolate and controlling the trajectory of the electrophile's approach. The 7α-product arises from the alkylation of the Δ6-enolate from the alpha-face of the steroid.

  • Kinetic Enolate Formation: The desired Δ6-enolate is the kinetic product. To form it selectively, you must use a strong, sterically hindered, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the base of choice for this transformation. [10]The reaction must be conducted at low temperatures (typically -78 °C) in an aprotic solvent like THF to prevent equilibration to the more stable thermodynamic enolate.

  • Stereoelectronic Control: The existing convex shape of the steroid's β-face, due to the C18 angular methyl group, sterically shields that side. The incoming electrophile (methyl iodide) is therefore directed to the less hindered α-face, leading to the desired 7α-methyl product. [11][12]* Reagent Purity and Addition: Use freshly prepared or high-quality commercial LDA. The methyl iodide should be freshly distilled or passed through alumina to remove acidic impurities. Add the LDA solution slowly to the steroid solution at -78 °C to ensure complete and selective deprotonation before adding the methyl iodide.

Stereoselective_Alkylation cluster_0 Reaction Pathway cluster_1 Steric Influence start 5(10)-estrene Intermediate enolate Formation of Δ6-Enolate (LDA, THF, -78°C) start->enolate alkylation Alkylation with MeI enolate->alkylation Electrophile approaches from less hindered α-face product 7α-Methyl Product alkylation->product steric_shield Steric Shielding by C18 Angular Methyl Group alkylation->steric_shield Steric hindrance on β-face favors α-attack beta_face β-face (Top) alpha_face α-face (Bottom)

Caption: Logic of stereoselective 7α-methylation.

Parameter Condition A (Poor Selectivity) Condition B (High 7α-Selectivity) Rationale
Base Weaker bases (e.g., alkoxides)LDA or KHMDSStrong, hindered bases favor irreversible formation of the kinetic enolate. [10]
Temperature -20 °C to 0 °C-78 °CLow temperature prevents enolate equilibration and ensures kinetic control. [13]
Solvent Additive NoneHMPA (use with caution) or DMPUPolar, aprotic additives can break up lithium aggregates, increasing enolate reactivity and sometimes improving selectivity. [10]
Electrophile Methyl tosylateMethyl iodideMethyl iodide is a highly reactive electrophile suitable for SN2 reaction with the soft carbon nucleophile of the enolate. [14]

Question: I am observing O-alkylation or poly-alkylation byproducts. How can these be minimized?

Answer: These side reactions indicate issues with enolate reactivity and stoichiometry.

  • O- vs. C-Alkylation: While enolates are ambident nucleophiles, C-alkylation is generally favored with carbon electrophiles like methyl iodide due to the formation of a stronger C-C bond (Hard-Soft Acid-Base theory). [15]O-alkylation can become competitive if the cation strongly coordinates to the oxygen (less likely with additives like HMPA) or if a very hard electrophile is used. Sticking to methyl iodide under the conditions described above strongly favors C-alkylation.

  • Poly-alkylation: The formation of products with more than one added methyl group suggests that the initial enolate is reacting and the product is being deprotonated again. This can happen if more than one equivalent of base is used or if the reaction temperature is allowed to rise. Use a slight excess (e.g., 1.1 equivalents) of LDA and maintain strict temperature control. Ensure the electrophile is added promptly after enolate formation.

III. Frequently Asked Questions (FAQs)

1. What is the primary role of the 3,3-dimethoxy group? It serves a dual function. First, it acts as a protecting group for the 3-keto functionality, preventing it from reacting during the 7α-methylation step. Second, and more importantly, its formation from the Birch reduction product provides the thermodynamic driving force for the isomerization of the double bond from the conjugated diene system to the isolated and more stable 5(10)-position. This sets the correct olefin geometry required to generate the Δ6-enolate for stereoselective alkylation.

2. Are there viable alternative methods for introducing the 7α-methyl group? Yes, an alternative and common strategy is the 1,6-conjugate addition of a methyl group to a Δ4,6-dien-3-one system. This reaction is typically performed using a Gilman reagent (lithium dimethylcuprate) or other copper-catalyzed methyl sources. [16]The stereochemical outcome of the conjugate addition is also directed by the steroid backbone, generally favoring the desired 7α-product. The choice between enolate alkylation and conjugate addition often depends on the overall synthetic strategy and the availability of starting materials.

3. How can I definitively confirm the stereochemistry of the 7α-methyl group in my final product? The most powerful tool for stereochemical assignment is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR: The chemical shift of the 7α-methyl protons will be characteristic.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method. A NOESY experiment will show through-space correlations between protons that are close to each other. You should observe a correlation between the protons of the 7α-methyl group and other protons on the α-face of the steroid, such as the 9α-proton. Conversely, no correlation should be seen with protons on the β-face, like the C18 angular methyl group.

IV. References

  • World Anti-Doping Agency. (n.d.). The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT). WADA. Retrieved from [Link]

  • Upjohn Co. (1955). Hydrolysis of steroid ketals. U.S. Patent 2,728,782. Google Patents. Retrieved from

  • Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved from [Link]

  • ChemBK. (2024). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Kumar, N., et al. (1993). Aromatization of 7 alpha-methyl-19-nortestosterone by human placental microsomes in vitro. Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 431-436.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for enolate alkylation principles)

  • Paquette, L. A. (2005). Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene. Synlett, 2005(1), 1-21.

  • Pfizer Inc. (2011). Birch reduction of steroid substrates via alkali metal-silica gel materials. U.S. Patent Application 2011/0082306 A1. Google Patents. Retrieved from

  • Fernández, G. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica.org. Retrieved from [Link]

  • Kauhanka, M. N., et al. (2015). Synthesis of 7α-methyl-19-nortestosterone 6-chloro(methoxy) nicotinates. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, (4), 58-63.

  • Trost, B. M., & Brändli, U. (1987). Thioalkylation of Enolates, III. Stereoselective Synthesis of Steroids and Related Compounds, II α‐Thioalkylation of Zinc Dienolates to 4‐Substituted 1‐tert‐Butoxy‐7a‐methyl‐hexahydroinden‐5‐ones. Helvetica Chimica Acta, 70(5), 1335-1345.

  • Schering AG. (1970). Process for hydrolyzing a steroidal cyclic acetal or ketal. German Patent DE1593378A1. Google Patents. Retrieved from

  • Anderson, R. A., et al. (2003). Evidence for Tissue Selectivity of the Synthetic Androgen 7α-Methyl-19-Nortestosterone in Hypogonadal Men. The Journal of Clinical Endocrinology & Metabolism, 88(6), 2784–2793.

  • Pfizer Inc. (2009). Birch reduction of steroid substrates via alkali metal-silica gel materials. WIPO Patent Application WO/2009/120678. Google Patents. Retrieved from

  • Lee, H. J., & Li, J. K. (1990). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. Journal of Pharmaceutical Sciences, 79(10), 893-897.

  • Attardi, B. J., et al. (2009). The Potent Synthetic Androgens, Dimethandrolone (7α,11β-Dimethyl-19-Nortestosterone) and 11β-Methyl-19-Nortestosterone, Do Not Require 5α-Reduction to Exert their Maximal Androgenic Effects. Journal of Steroid Biochemistry and Molecular Biology, 113(1-2), 96-103.

  • ResearchGate. (n.d.). The Birch Reduction of Steroids. Request PDF. Retrieved from [Link]

  • Dryden, H. L. (2006). THE BIRCH REDUCTION OF STEROIDS. A REVIEW. Organic Preparations and Procedures International, 34(6), 575-617.

  • Kariv-Miller, E., Swenson, K. E., & Zemach, D. (1983). Cathodic Birch reduction of methoxy aromatics and steroids in aqueous solution. The Journal of Organic Chemistry, 48(23), 4210–4216.

  • Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved from [Link]

  • Simes, J. J. H., & Simes, R. J. (1962). Process for the preparation of enolethers of delta4-3-ketosteroids. U.S. Patent 3,019,241. Google Patents. Retrieved from

  • Angulo, J., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ACS Catalysis, 11(22), 13846–13852.

  • Pharmaguideline. (n.d.). Birch Reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]

  • Nakamura, I., et al. (2011). Gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters. Beilstein Journal of Organic Chemistry, 7, 648–652.

  • University of Liverpool. (n.d.). Lecture 4: Enolates in Synthesis. Retrieved from a general university chemistry resource on enolate reactivity.

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Common side products in the synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges, particularly the formation of side products. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and streamline your purification processes.

Introduction to the Synthesis

The synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a critical pathway for accessing important steroidal compounds, including the pharmaceutical agent Tibolone. The synthetic route typically commences from a readily available aromatic A-ring steroid, such as estradiol 3-methyl ether, and involves a sequence of key transformations: a Birch reduction to generate the characteristic Δ5(10) double bond, protection of the resulting 3-keto group as a dimethoxy ketal, and a stereoselective methylation at the C7α position. Each of these steps presents unique challenges and the potential for side product formation, which can complicate purification and reduce overall yield. This guide will walk you through each stage, providing expert insights to overcome these hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Birch Reduction of the Aromatic A-Ring

The initial step in the synthesis involves the partial reduction of the aromatic A-ring of a precursor like estradiol 3-methyl ether. The Birch reduction is a powerful tool for this transformation, but it requires careful control to prevent the formation of undesired side products.[1][2][3]

Question 1: My Birch reduction of estradiol 3-methyl ether is giving me a complex mixture of products, including some that appear to be over-reduced. What is happening and how can I fix it?

Answer:

Over-reduction is a common side product in Birch reductions, leading to the formation of fully saturated ring systems instead of the desired diene.[4] This typically occurs when the reaction is quenched with a proton source that is too acidic or when the reaction is allowed to proceed for too long.

Mechanism of Over-reduction:

The Birch reduction proceeds through a radical anion intermediate.[1][3] Protonation of this intermediate, followed by another electron transfer and a final protonation, yields the desired 1,4-cyclohexadiene. However, if the proton source is too strong or present in excess, it can lead to further reduction of the newly formed double bonds.

Troubleshooting Protocol:

  • Control the Proton Source: The choice and addition rate of the proton source are critical. A weak proton donor, such as tert-butanol or ethanol, is preferred over water. Add the alcohol slowly to the reaction mixture to maintain a low concentration of protons, which disfavors over-reduction.

  • Reaction Quenching: Quench the reaction with a non-protic solvent or a weak proton source like ammonium chloride instead of a strong acid.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent further reduction.

Question 2: I'm observing a significant amount of starting material in my crude product after the Birch reduction. How can I drive the reaction to completion?

Answer:

Incomplete reduction can be due to several factors, including insufficient reducing agent, poor quality of reagents, or suboptimal reaction temperature.

Troubleshooting Protocol:

  • Reagent Quality: Ensure that the alkali metal (lithium or sodium) is fresh and has a clean, unoxidized surface. Liquid ammonia should be dry and freshly distilled.

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the alkali metal (typically 2.5-3 equivalents) to ensure complete reduction.

  • Temperature Control: Maintain the reaction at the boiling point of liquid ammonia (-33 °C) to ensure the dissolution of the alkali metal and optimal reaction kinetics.

Part 2: Ketal Protection of the 3-Keto Group

Following the Birch reduction and subsequent hydrolysis of the enol ether, the resulting 3-keto group is protected as a dimethoxy ketal. This step is crucial to prevent unwanted side reactions at this position during the subsequent methylation step.

Question 3: My ketal protection reaction is incomplete, and I see a significant amount of the 3-keto starting material. What can I do to improve the yield of the dimethoxy ketal?

Answer:

Incomplete ketal formation is often due to the presence of water in the reaction mixture, which can shift the equilibrium back towards the ketone.

Mechanism of Incomplete Ketalization:

Ketal formation is a reversible acid-catalyzed reaction between a ketone and an alcohol. The presence of water can hydrolyze the ketal back to the starting ketone.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Water Scavenging: Employ a Dean-Stark apparatus to remove water as it is formed during the reaction, driving the equilibrium towards the ketal product.

  • Acid Catalyst: Use an appropriate amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

Part 3: Stereoselective Methylation at C7

The final key step is the introduction of a methyl group at the C7 position with the desired α-stereochemistry. This is typically achieved through a 1,6-conjugate addition of a methylating agent to a Δ5,6-unsaturated intermediate, which can be formed in situ.

Question 4: My methylation reaction is producing a mixture of 7α- and 7β-methyl epimers. How can I improve the stereoselectivity for the desired 7α-epimer?

Answer:

The formation of the undesired 7β-epimer is a common challenge in the methylation of this steroid scaffold. The stereochemical outcome is influenced by the steric hindrance around the C7 position and the reaction conditions.

Mechanism of Epimer Formation:

The methylating agent can approach the planar enolate intermediate from either the α-face (bottom) or the β-face (top). The α-attack is generally favored due to less steric hindrance from the C13-methyl group.

Troubleshooting Protocol:

  • Choice of Methylating Agent: The use of a bulky methylating agent can enhance the stereoselectivity for the α-position. Organocuprates, such as lithium dimethylcuprate (LiMe₂Cu), are often preferred as they tend to favor 1,6-addition and can provide good stereocontrol.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can increase the kinetic control of the reaction, favoring the formation of the thermodynamically more stable 7α-methyl product.

  • Solvent Effects: The choice of solvent can influence the stereoselectivity. Aprotic, non-polar solvents are generally preferred.

Question 5: I am observing over-methylation, with methyl groups being added to other positions on the steroid. How can I prevent this?

Answer:

Over-methylation can occur if the reaction conditions are too harsh or if there are other reactive sites in the molecule.

Troubleshooting Protocol:

  • Stoichiometry: Use a controlled amount of the methylating agent (typically a slight excess) to minimize the chance of multiple additions.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Protecting Groups: Ensure that all other potentially reactive functional groups are appropriately protected before the methylation step.

Purification Strategies

Question 6: What is the best way to purify the final product and remove the side products I've identified?

Answer:

Column chromatography is the most effective method for purifying the desired 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One from the various side products.[5][6][7]

Purification Protocol:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard stationary phase for the separation of steroids.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the different components. The 7β-epimer is generally more polar than the 7α-epimer and will have a lower Rf value on TLC.

  • Crystallization: After chromatographic purification, the desired product can often be further purified by crystallization from a suitable solvent system to obtain a highly pure product.

Data Presentation

Side Product Formation Step Reason for Formation Prevention Strategy Purification Method
Over-reduced steroidBirch ReductionExcess proton source or prolonged reaction time.Use a weak proton donor (e.g., t-butanol), control addition rate, and monitor reaction progress.Column Chromatography
Unreacted starting materialBirch ReductionInsufficient reducing agent or poor reagent quality.Use fresh reagents and a sufficient excess of alkali metal.Column Chromatography
3-keto steroidKetal ProtectionPresence of water in the reaction mixture.Use anhydrous conditions and a Dean-Stark trap.Column Chromatography
7β-methyl epimerMethylationNon-stereoselective methylation.Use a bulky methylating agent (e.g., organocuprate) and low reaction temperatures.Column Chromatography
Over-methylated productsMethylationHarsh reaction conditions or excess methylating agent.Control stoichiometry and reaction time.Column Chromatography

Experimental Workflows and Visualizations

Synthetic Pathway Overview

Synthesis_Pathway Start Estradiol 3-methyl ether Birch_Product 3-Methoxy-5(10),2-estradiene-17-one Start->Birch_Product Birch Reduction (Li/NH3, t-BuOH) Keto_Product 5(10)-Estrene-3,17-dione Birch_Product->Keto_Product Hydrolysis (aq. Acid) Ketal_Product 3,3-Dimethoxy-5(10)-estrene-17-one Keto_Product->Ketal_Product Ketal Protection (MeOH, H+) Final_Product 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Ketal_Product->Final_Product Stereoselective Methylation (LiMe₂Cu)

Caption: Synthetic route to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Side Product Formation in Birch Reduction

Birch_Side_Products Start Aromatic A-Ring Steroid Desired 1,4-Cyclohexadiene Product Start->Desired Controlled Protonation Over_Reduced Fully Saturated Ring Start->Over_Reduced Excess Protons Incomplete Unreacted Starting Material Start->Incomplete Insufficient Reducing Agent

Caption: Common side products in the Birch reduction step.

Stereoselectivity in C7-Methylation

Methylation_Stereoselectivity Enolate Enolate Intermediate at C6-C7 Alpha_Attack α-Attack (Less Hindered) Enolate->Alpha_Attack Me-Cu Beta_Attack β-Attack (More Hindered) Enolate->Beta_Attack Me-Cu Product_Alpha 7α-Methyl Product (Desired) Alpha_Attack->Product_Alpha Product_Beta 7β-Methyl Product (Side Product) Beta_Attack->Product_Beta

Caption: Stereochemical pathways in the C7-methylation step.

References

  • Baran, P. S. (2018). The Birch Reduction. Baran Lab Group Meeting. [Link]

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Technical Support Center: Purification of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this key steroidal intermediate. As an intermediate in the synthesis of the synthetic steroid Tibolone, achieving high purity of this compound is critical for downstream applications.[1][2][3] This resource synthesizes established principles of steroid chemistry with practical, field-proven insights to help you navigate the challenges of its purification.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Question 1: My crude product shows multiple spots on TLC, even after initial workup. How can I identify the major impurities?

Answer: The presence of multiple spots on Thin-Layer Chromatography (TLC) is a common issue in steroid synthesis. Given that 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is an intermediate, likely impurities include unreacted starting materials, by-products from preceding synthetic steps, and potential degradation products.

  • Initial Characterization: To begin, it is crucial to characterize these impurities. Co-spotting your crude product with available starting materials on the TLC plate can help identify any unreacted precursors.

  • Structurally Related Impurities: Be aware of structurally similar steroids that may have formed. For instance, isomers or incompletely methylated intermediates could be present. The polarity of these compounds will be very similar to your target molecule, making separation challenging.[4][5]

  • Spectroscopic Analysis: For a more definitive identification, it is recommended to perform a preliminary purification of a small batch of the crude material using flash column chromatography and collect fractions corresponding to the major impurity spots. Subsequent analysis of these fractions by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities.[6][7]

Question 2: I'm struggling to achieve baseline separation of my target compound from a closely eluting impurity using flash column chromatography. What parameters can I optimize?

Answer: Achieving baseline separation of structurally similar steroids is a frequent challenge in chromatography.[4][8] Several parameters can be adjusted to improve resolution:

  • Solvent System Optimization: The choice of eluent is critical. A systematic approach to solvent system selection is recommended. Start with a common non-polar/polar solvent system for steroids, such as hexane/ethyl acetate or toluene/ethyl acetate, and gradually vary the polarity.[9] Small changes in the solvent ratio can have a significant impact on separation. For particularly challenging separations, consider ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune selectivity.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, other options can provide different selectivities. Consider using alumina (basic or neutral) or chemically modified silica gels (e.g., diol- or cyano-bonded phases) if you suspect your impurities have specific functional groups that could interact differently with these stationary phases.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution but will also increase the elution time and solvent consumption.

    • Particle Size: Using a stationary phase with a smaller particle size will increase the number of theoretical plates and improve separation, but will also lead to higher backpressure.

  • Loading Technique: Overloading the column is a common cause of poor separation. Ensure that the amount of crude material loaded is appropriate for the column size. A general rule of thumb is to load 1-5% of the column's stationary phase weight. Dry loading the sample onto a small amount of silica gel before placing it on the column can also improve peak shape and resolution.

Below is a decision-making workflow for optimizing flash chromatography:

Caption: Workflow for optimizing flash chromatography separation.

Question 3: My purified compound appears pure by TLC, but the NMR spectrum shows minor impurities. What could be the issue and how do I address it?

Answer: TLC is a valuable but not always definitive technique for assessing purity. Co-elution of impurities with the main compound can occur, especially if their polarities are very similar. NMR spectroscopy is a more sensitive technique for detecting such impurities.[7]

  • Residual Solvents: The most common "impurities" seen in NMR are residual solvents from the purification process (e.g., ethyl acetate, hexane, dichloromethane). These can usually be removed by high vacuum drying or by dissolving the compound in a minimal amount of a low-boiling solvent (like dichloromethane) and re-evaporating under high vacuum.

  • Grease: Stopcock grease from glassware is another common contaminant. This can be minimized by using grease-free joints or by performing a final precipitation or trituration step.

  • Isomeric Impurities: It is possible that you have a minor diastereomer that co-elutes with your product. The 7a-methyl group introduces a chiral center, and depending on the synthetic route, epimerization at this or other centers could occur. High-performance liquid chromatography (HPLC) may be necessary to resolve these isomers.[8]

  • Recrystallization: If the impurity is not a solvent or grease, recrystallization is an excellent final purification step.[10] This technique purifies based on differences in solubility and crystal lattice packing, which can be very effective at removing small amounts of closely related impurities.

Question 4: I'm attempting to recrystallize my compound, but it keeps "oiling out." What can I do to promote crystal formation?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common for compounds that are not crystalline in nature or when the crystallization conditions are not optimal.[10]

  • Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective. For steroids, common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[10]

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Concentration: The solution may be too concentrated or too dilute. If it's too concentrated, it can oil out. If it's too dilute, crystals won't form. Experiment with different concentrations.

  • Purity: Highly impure samples are more likely to oil out. It may be necessary to perform another round of column chromatography before attempting recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the purification and handling of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Question 1: What is the expected appearance and stability of pure 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One?

Answer: Pure 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is expected to be a white to off-white crystalline solid.[1] In terms of stability, the dimethoxy acetal protecting group at the C3 position is sensitive to acidic conditions. Care should be taken to avoid exposure to strong acids during workup and purification, as this can lead to deprotection and the formation of the corresponding enone. The compound should be stored in a cool, dry place, protected from light.[1]

Question 2: What are the best analytical techniques to assess the purity of the final product?

Answer: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of purity and to monitor the progress of a reaction or purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and is excellent for detecting minor impurities that may not be visible on TLC.[8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities that have different chemical shifts from the main compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify impurities.[5][11]

  • Melting Point: A sharp melting point range is indicative of high purity.

Question 3: What safety precautions should be taken when handling 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One?

Answer: As with all chemicals, appropriate safety precautions should be taken. This compound is a synthetic steroid and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Question 4: Can I use preparative HPLC for the purification of this compound?

Answer: Yes, preparative HPLC is a powerful technique for purifying steroids, especially for difficult separations or when very high purity is required.[4][8] The principles are similar to analytical HPLC, but on a larger scale. Method development is typically performed on an analytical scale to optimize the separation, and then the method is scaled up to a preparative column. Reversed-phase chromatography is commonly used for steroids.

Below is a general workflow for scaling up an HPLC method:

Caption: General workflow for scaling up an HPLC method from analytical to preparative scale.

III. Summary of Key Purification Parameters

ParameterFlash ChromatographyRecrystallizationPreparative HPLC
Principle AdsorptionSolubilityPartition
Stationary Phase Silica gel, AluminaN/AC18, C8
Mobile Phase Hexane/Ethyl Acetate, Toluene/Ethyl AcetateEthanol/Water, Acetone/HexaneWater/Acetonitrile, Water/Methanol
Best For Bulk purification, removal of major impuritiesFinal polishing step, removal of minor impuritiesDifficult separations, achieving very high purity
Key Consideration Proper solvent selection and sample loadingSlow cooling and appropriate solvent choiceMethod development on analytical scale first

References

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  • Kumar, N., et al. (1999). 7α-Methyl-19-nortestosterone (MENT): The optimal androgen for male contraception and replacement therapy. The Journal of Steroid Biochemistry and Molecular Biology, 71(1-2), 89-96. Retrieved from [Link]

  • Kumar, N., et al. (1992). Aromatization of 7 alpha-methyl-19-nortestosterone by human placental microsomes in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 43(4), 335-339. Retrieved from [Link]

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  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(4), 3567-3578. Retrieved from [Link]

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  • Kumar, N., et al. (1997). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 63(1-3), 99-107. Retrieved from [Link]

  • Albertson, B. D., et al. (1980). Potential limitations of recrystallization for the definitive identification of radioactive steroids. Steroids, 35(4), 351-360. Retrieved from [Link]

  • Velluz, L. (1953). CH320139A - Method for isolating a ketosteroid from a mixture containing it. Google Patents.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(4), 3567-3578. Retrieved from [Link]

  • Makin, H. L. J., & Gower, D. B. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Storbeck, K. H., et al. (2019). Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. The Journal of Steroid Biochemistry and Molecular Biology, 194, 105439. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Retrieved from [Link]

  • Singh, P., & Kaur, A. (2021). SYNTHESIS OF STEROID HORMONES AND ABNORMALITIES. JETIR, 8(6). Retrieved from [Link]

  • Flück, C. E. (2017). Defects of steroidogenesis. Seminars in Cell & Developmental Biology, 61, 43-55. Retrieved from [Link]

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Technical Support Center: Crystallization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystals of this synthetic steroid intermediate. As an intermediate in the synthesis of Tibolone, a synthetic steroid with hormonal activity, achieving a crystalline final product is crucial for purity and downstream applications.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the crystallization process.

Troubleshooting Crystallization Issues

The crystallization of steroid molecules can be a nuanced process, often influenced by subtle factors. This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

This is a common issue indicating that the solution is not supersaturated, a necessary condition for crystal nucleation and growth.

Immediate Actions & Rationale:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

    • Seed Crystals: If available, add a single, high-quality crystal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One to the solution. This provides a template for further crystal growth.[4]

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of your crystallization vessel or cover it with perforated film to allow for slow solvent evaporation. This gradually increases the concentration of the compound.[5] Avoid rapid evaporation, as this can lead to the formation of small, impure crystals.

    • Cooling: If you are working at room temperature, slowly cool the solution in a refrigerator or cold room. The solubility of most compounds, including steroids, decreases at lower temperatures, thus promoting crystallization.[6] Rapid cooling should be avoided as it can lead to the formation of amorphous solids or oils.

Long-Term Strategies & Mechanistic Insights:

  • Solvent Re-evaluation: Your current solvent may be too effective, keeping the compound fully dissolved. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] Experiment with different solvent systems. For steroidal compounds, common solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone), often in combination with anti-solvents like hexanes or heptane.[7][8][9]

  • Purity Assessment: Impurities can significantly inhibit crystallization by interfering with the formation of a crystal lattice.[10][11][12][13] Consider re-purifying your material using column chromatography or another suitable technique before attempting crystallization again.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the cooling rate is too fast.

Immediate Actions & Rationale:

  • Re-dissolve and Re-attempt: Gently warm the solution to re-dissolve the oil. Then, allow the solution to cool at a much slower rate. Insulating the flask can help achieve a gradual temperature decrease.[4]

  • Dilution: Add a small amount of the solvent back to the solution to reduce the concentration, then proceed with a slower cooling or evaporation method.

Long-Term Strategies & Mechanistic Insights:

  • Solvent System Modification: Oiling out can be a sign of a suboptimal solvent system. Try using a solvent in which the compound has lower solubility. Alternatively, a binary solvent system can be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, warm the solution until it is clear and allow it to cool slowly.[6][14]

  • Concentration Optimization: Systematically vary the concentration of your compound in the chosen solvent to find the optimal range for crystal growth.

Issue 3: The Resulting Crystals are of Poor Quality (e.g., small, needles, plates)

While you have achieved crystallization, the resulting crystals may not be suitable for analysis or downstream applications due to their small size or undesirable morphology.

Immediate Actions & Rationale:

  • Re-crystallization: Dissolve the poor-quality crystals in a minimal amount of hot solvent and repeat the crystallization process, focusing on a slower rate of crystal growth.

Long-Term Strategies & Mechanistic Insights:

  • Control the Rate of Crystallization: The formation of high-quality, large crystals is favored by slow nucleation and growth.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.[6][14] Dissolve your compound in a small amount of a less volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.[6][14]

    • Slow Cooling: As mentioned previously, a very slow cooling rate is crucial. This can be achieved by placing the crystallization vessel in an insulated container or using a programmable cooling bath.

  • Solvent Influence on Crystal Habit: The choice of solvent can influence the shape (habit) of the crystals.[15] Experiment with different solvents to see if you can obtain a more desirable crystal morphology. For example, a solvent that interacts strongly with a specific crystal face can inhibit growth in that direction, leading to a different overall shape.[15]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

G start Start Crystallization Attempt outcome Observe Outcome start->outcome success High-Quality Crystals (Process Complete) outcome->success Success no_xtal No Crystals Formed outcome->no_xtal Problem oil_out Compound 'Oils Out' outcome->oil_out Problem poor_xtal Poor Quality Crystals outcome->poor_xtal Problem induce_nucleation Action: Induce Nucleation (Scratch / Seed) no_xtal->induce_nucleation redissolve Action: Re-dissolve & Cool Slower / Dilute oil_out->redissolve recrystallize Action: Re-crystallize poor_xtal->recrystallize increase_supersat Action: Increase Supersaturation (Evaporate / Cool Slowly) induce_nucleation->increase_supersat check_purity Long-Term: Check Purity & Re-evaluate Solvent increase_supersat->check_purity check_purity->start Re-attempt modify_solvent Long-Term: Modify Solvent System & Optimize Concentration redissolve->modify_solvent modify_solvent->start Re-attempt slow_growth Long-Term: Slow Growth Rate (Vapor Diffusion / Slow Cooling) recrystallize->slow_growth slow_growth->start Re-attempt

Caption: A workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for crystallizing 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One?

While an exact protocol is not publicly available, based on the steroidal structure, good starting points would be:

  • Single Solvents: Methanol, ethanol, acetone, or ethyl acetate.

  • Binary Solvent Systems:

    • Dichloromethane/Hexane

    • Acetone/Hexane

    • Ethyl Acetate/Heptane

    • Methanol/Water

The general approach is to dissolve the compound in a minimal amount of the more polar "good" solvent at an elevated temperature and then either cool it slowly or add the less polar "poor" solvent (anti-solvent) dropwise until turbidity is observed, followed by gentle warming to clarify and then slow cooling.

Q2: How important is the purity of my starting material?

Extremely important. Impurities can act as "kinks" in the crystal lattice, preventing the ordered packing required for crystal growth.[10][11][12][13] Even structurally similar impurities can significantly impact crystallization, sometimes leading to the formation of different polymorphs or inhibiting crystallization altogether.[10] If you are facing persistent issues, re-purifying your material should be a priority.

Q3: My steroid solution has crystallized in the storage vial. Is it still usable?

Crystallization in a storage vial, often referred to as "crashing," is common for steroid solutions, especially if stored at low temperatures.[16] In most cases, the product is still viable. You can gently warm the vial in a warm water bath and swirl it to re-dissolve the crystals.[16][17][18][19] Ensure the solution is completely clear before use. However, if the crystals do not re-dissolve upon warming, it could indicate a formulation or degradation issue, and the product should be discarded.[16]

Q4: Can I use a freezer to speed up the cooling process?

While placing the solution in a freezer will induce precipitation, it is generally not recommended for growing high-quality crystals.[6] The rapid temperature drop often leads to the formation of a fine powder or an amorphous solid rather than well-defined crystals. Slow, controlled cooling is paramount for obtaining crystals suitable for analysis.

Q5: What is the molecular information for this compound?

PropertyValue
IUPAC Name (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one[]
CAS Number 88247-84-1[3][21]
Molecular Formula C₂₁H₃₂O₃[][21]
Molecular Weight 332.48 g/mol [][21]

Standard Crystallization Protocol (Best Practices)

This protocol is a general guideline based on established crystallization techniques for organic compounds and should be optimized for your specific experimental conditions.

1. Solvent Selection:

  • Choose a suitable solvent or solvent system based on preliminary solubility tests. The ideal solvent should fully dissolve the compound when hot and have low solubility when cold.

2. Dissolution:

  • Place the 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in a clean Erlenmeyer flask.

  • Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained at the elevated temperature. Avoid using a large excess of solvent.[4]

3. Hot Filtration (Optional but Recommended):

  • If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a pure final product.

4. Crystal Growth:

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with glass wool or place it in a Dewar flask.[4]

  • Once at room temperature, you can transfer the flask to a refrigerator (2-8°C) to maximize the yield of crystals.[3]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI. Retrieved from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - ChemBK. (2024, April 9). ChemBK. Retrieved from [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016, November 18). ResearchGate. Retrieved from [Link]

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. (2023, August 29). YouTube. Retrieved from [Link]

  • How to Fix a Crystallized Steroid Vial - SteroidWiki.com. (2023, March 19). SteroidWiki.com. Retrieved from [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7). Royal Society of Chemistry. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of York. Retrieved from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). University of Florida. Retrieved from [Link]

  • Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents. (n.d.). Google Patents.
  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). wikiHow. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved from [Link]

  • Advice for Crystallization - Universität Potsdam. (n.d.). Universität Potsdam. Retrieved from [Link]

  • DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents. (n.d.). Google Patents.
  • how to remove crystals from testosterone - Amazon S3. (n.d.). Amazon AWS. Retrieved from [Link]

  • Why Does Testosterone Crystallized? | JuicedMuscle.com. (2021, February 25). JuicedMuscle.com. Retrieved from [Link]

  • Why Does Testosterone Crystallise? Uncovering the Reasons - Alphagenix. (2023, May 18). Alphagenix. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • How to Get Rid of Crystals in Testosterone: Clearing Up Your Hormonal Health - Central Texas Urology. (2023, February 27). Central Texas Urology. Retrieved from [Link]

  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - Axios Research. (n.d.). Axios Research. Retrieved from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved from [Link]

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Technical Support Center: 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. We will address common experimental challenges and provide robust protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the fundamental stability characteristics of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, focusing on its key functional groups.

Q1: What is the most probable degradation pathway for this compound under typical laboratory conditions?

A: The most significant point of lability in 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is the 3,3-dimethoxy group . This functional group is a ketal , which is known to be highly susceptible to hydrolysis under acidic conditions to yield the corresponding ketone.[1][2] Therefore, the primary degradation pathway involves the conversion of the 3,3-dimethoxy ketal to a 3-keto functional group.

Q2: Why is the 3,3-dimethoxy (ketal) group so sensitive to acid, but stable in base?

A: This behavior is rooted in the mechanism of ketal hydrolysis.[2][3]

  • Under Acidic Conditions: The reaction is initiated by the protonation of one of the methoxy oxygens, turning it into a good leaving group (methanol). The departure of methanol creates a resonance-stabilized oxonium ion intermediate, which is then readily attacked by water to form a hemiacetal, and subsequently the final ketone. This acid-catalyzed pathway is energetically favorable.[2][3]

  • Under Basic Conditions: Ketals are generally stable in neutral to basic media because there is no viable pathway for the methoxy group (CH₃O⁻) to leave, as it is a very poor leaving group.[2]

Q3: What is a forced degradation study, and why is it essential for this molecule?

A: A forced degradation study, or stress testing, is a series of experiments that intentionally expose a drug substance to harsh conditions such as acid, base, heat, light, and oxidation.[4][5] Its purpose is to:

  • Identify Likely Degradants: It helps predict the degradation products that could form during manufacturing, storage, or administration.[4][6]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for formulation development and identifying potential toxic impurities.[5]

  • Develop Stability-Indicating Methods: The study is fundamental for creating and validating analytical methods (like HPLC) that can accurately separate the parent drug from all its potential degradation products.[6][7]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during the handling and analysis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Problem/Observation Probable Cause Recommended Solution & Rationale
An unexpected peak corresponding to the 3-keto analog appears in my control (untreated) sample during HPLC analysis. Spontaneous hydrolysis of the ketal.1. Check Mobile Phase pH: If your mobile phase is acidic (even mildly), it can cause on-column degradation. Buffer your mobile phase to a neutral pH if compatible with your method. 2. Use Fresh Solvents: Ensure your dissolution solvents (e.g., methanol, acetonitrile) are free of acidic impurities. Use high-purity, HPLC-grade solvents.
Mass spectrometry (MS) data shows a major ion corresponding to the loss of 32 Da (methanol) from the parent molecule. In-source fragmentation/degradation.This is a classic indicator of a labile ketal. While it confirms the structure, it can complicate quantification. 1. Optimize MS Source Conditions: Lower the source temperature and fragmentation voltage to minimize in-source decay. 2. Use a Softer Ionization Technique: If possible, switch from Electrospray Ionization (ESI) to a gentler method like Atmospheric Pressure Chemical Ionization (APCI).
I see little to no degradation under basic hydrolysis or mild oxidative stress. Intrinsic stability of the molecule to these conditions.This is an expected and valuable result. Ketals are known to be base-stable.[2] The steroid core may also be resistant to mild oxidation. Documenting this "no degradation" result is critical for building a complete stability profile of the molecule.[5]
My recovery is low after performing a liquid-liquid extraction (LLE) from an acidic degradation sample. Partitioning of the more polar degradation product.The resulting 3-keto degradation product is more polar than the parent ketal. During LLE, it may not partition as efficiently into the organic solvent. 1. Neutralize First: Before extraction, carefully neutralize the acidic sample with a base (e.g., NaOH) to pH 7. 2. Consider Solid-Phase Extraction (SPE): SPE can offer better recovery for compounds with varying polarities and is a more robust alternative to LLE for complex samples.[8]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for investigating the degradation of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to induce degradation and identify potential products according to ICH guidelines.[5]

Objective: To generate degradation products under various stress conditions for pathway elucidation and analytical method validation.

Materials:

  • 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • pH meter, heating block/oven, photostability chamber

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 100 µg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.[9]

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to 100 µg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 100 µg/mL for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid and dilute to 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[5]

    • Dissolve and dilute to 100 µg/mL for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS/MS Method

Objective: To separate the parent compound from its degradation products and confirm their identity.

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm.

  • Detection (MS): ESI in positive mode. Monitor for the parent mass and expected degradant masses.

Part 4: Visualization of Degradation Pathways & Workflows

Visual aids are critical for understanding complex chemical and procedural relationships.

Primary Degradation Pathway: Acid-Catalyzed Ketal Hydrolysis

The diagram below illustrates the step-by-step chemical transformation of the 3,3-dimethoxy ketal group into a 3-keto group under acidic conditions.

G cluster_0 Acid-Catalyzed Ketal Hydrolysis Parent 7a-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One Protonation Protonated Ketal Parent->Protonation + H⁺ Intermediate Resonance-Stabilized Oxonium Ion Protonation->Intermediate - CH₃OH Hemiketal Hemiketal Intermediate Intermediate->Hemiketal + H₂O Product 3-Keto Degradant (7a-Methyl-5(10)-Estrene-3,17-dione) Hemiketal->Product - H⁺, - CH₃OH

Caption: Mechanism of acid-catalyzed hydrolysis of the 3,3-dimethoxy ketal.

Experimental Workflow: Forced Degradation Study

This flowchart outlines the logical progression of a comprehensive forced degradation study, from initial setup to final data interpretation.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxidative Oxidative (30% H₂O₂, RT) start->oxidative thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (Solid) (ICH Q1B) start->photo sampling Sample at Time Points Neutralize (if applicable) Dilute to 100 µg/mL acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS Method sampling->analysis data Data Interpretation: - Identify Degradants - Calculate % Degradation - Check Peak Purity analysis->data elucidation Elucidate Degradation Pathway(s) data->elucidation

Caption: Workflow for a comprehensive forced degradation study.

References

  • Hydrolysis of steroid ketals - US2728782A.
  • Process for hydrolyzing a steroidal cyclic acetal or ketal - DE1593378A1.
  • Detailed bio-relevant assessment of stability of prodrugs 2 and 25... ResearchGate. [Link]

  • Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-moiety on the bioconversion of 21-esters of corticosteroids. PubMed. [Link]

  • Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. PubMed. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Analytical Methods for the Determination of Neuroactive Steroids. PubMed Central. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Royal Society of Chemistry. [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PubMed Central. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. [Link]

  • Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Ludwig-Maximilians-Universität München. [Link]

  • Overview of analytical methodologies for steroid determination. ResearchGate. [Link]

  • Stability of prodrugs I–III in human blood. ResearchGate. [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

  • Dienedione. Wikipedia. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. [Link]

  • 10.4: Acetals and Ketals. Chemistry LibreTexts. [Link]

  • The Synthesis of 17b-Hydroxy-3-methoxy-7a-methyl-1,3,5(10). ResearchGate. [Link]

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Stability issues of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this key steroid intermediate. As a crucial precursor in the synthesis of Tibolone, understanding its stability is paramount for ensuring the integrity of your research and development processes.[1][2][]

Introduction to the Stability of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one

7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one is a synthetic steroid characterized by a dimethoxy ketal at the C3 position and a double bond between C5 and C10.[1][] These two functional groups are the primary sites of potential degradation, influencing the compound's stability under various experimental and storage conditions. While generally stable at room temperature when stored properly, exposure to certain conditions can lead to degradation.[2]

This guide will delve into the common stability issues, their underlying chemical mechanisms, and provide practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one?

A1: The two main degradation pathways are:

  • Acid-catalyzed hydrolysis of the 3,3-dimethoxy ketal: This results in the formation of the corresponding 3-keto steroid. This reaction is highly sensitive to the presence of even trace amounts of acid.

  • Isomerization of the 5(10)-double bond: The double bond can migrate to the more thermodynamically stable 4(5) position, leading to the formation of the Δ⁴-isomer. This isomerization is a known issue in the final drug product, Tibolone, and is likely to affect its precursors.[4]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8°C).[5] The storage atmosphere should be inert (e.g., under nitrogen or argon) to minimize oxidative degradation, although the primary degradation pathways are hydrolytic and isomeric.

Q3: Can I dissolve the compound in protic solvents like methanol or ethanol for my experiments?

A3: While the compound is soluble in many organic solvents, using protic solvents like methanol or ethanol for prolonged periods is not recommended without careful consideration of the solvent's purity and the experimental conditions.[2] These solvents can contain trace amounts of acid, which can catalyze the hydrolysis of the dimethoxy ketal. If you must use a protic solvent, ensure it is anhydrous and consider adding a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to neutralize any trace acidity.

Q4: I see an unexpected peak in my HPLC analysis after a reaction. What could it be?

A4: An unexpected peak could be one of the primary degradation products. The most likely culprits are the 3-keto hydrolysis product or the Δ⁴-isomer. To identify the impurity, you can perform forced degradation studies under acidic and basic conditions to generate these impurities as standards for comparison. LC-MS analysis can also help in identifying the molecular weight of the impurity, providing clues to its structure.

Troubleshooting Guide

Issue 1: Loss of Compound Integrity During Reaction Work-up

Symptom: You perform a reaction and upon work-up (e.g., aqueous extraction), you observe a significant decrease in the yield of the desired product and the appearance of new spots on TLC or peaks in HPLC.

Probable Cause: The aqueous work-up, especially if acidic, is likely causing the hydrolysis of the 3,3-dimethoxy ketal.

Solution:

  • Neutralize Before Extraction: Before performing an aqueous extraction, ensure the reaction mixture is neutralized with a mild base, such as a saturated sodium bicarbonate solution.

  • Use Brine: Wash the organic layer with brine (saturated NaCl solution) instead of water to reduce the amount of water partitioning into the organic phase.

  • Minimize Contact Time: Perform the aqueous work-up as quickly as possible and dry the organic layer thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) immediately after separation.

  • Avoid Strong Acids: If your reaction requires acidic conditions, consider using a milder acid or a buffered system. For work-up, avoid strong acids to quench the reaction.

Issue 2: Compound Degradation During Purification by Silica Gel Chromatography

Symptom: You observe streaking on your TLC plate and a lower than expected recovery of the pure compound after column chromatography. You may also see new, more polar spots appearing.

Probable Cause: Silica gel is slightly acidic and can catalyze the hydrolysis of the dimethoxy ketal.

Solution:

  • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-polar solvent (e.g., hexane) containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). Then, slurry pack the column with your mobile phase containing the same percentage of triethylamine.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

  • Flash Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.

Issue 3: Formation of the Δ⁴-Isomer During Storage or Reaction

Symptom: NMR or HPLC analysis shows the presence of a new isomer, which is often difficult to separate from the desired product.

Probable Cause: The 5(10)-double bond has isomerized to the more stable 4(5)-position. This can be catalyzed by acid or base, or even occur slowly upon prolonged storage, especially in solution.

Solution:

  • Strict pH Control: Maintain neutral or slightly basic conditions during reactions and storage.

  • Inert Atmosphere: Store the compound under an inert atmosphere to prevent the formation of acidic species through oxidation of solvents or other components.

  • Limit Time in Solution: Prepare solutions of the compound fresh and use them promptly. If solutions need to be stored, keep them at low temperatures and under an inert atmosphere.

  • Re-purification: If the isomer has formed, careful chromatography may be required to separate it. The separation can be challenging, and optimization of the mobile phase and stationary phase will be necessary.

Stability Profile Summary

ConditionPotential DegradationRecommended Mitigation
Acidic (pH < 6) Rapid hydrolysis of the 3,3-dimethoxy ketal. Isomerization of the 5(10)-double bond.Avoid acidic conditions. Use buffered systems if acidity is required. Neutralize immediately after reaction.
Neutral (pH 6-8) Generally stable. Slow isomerization may occur over time in solution.Store in a dry, inert atmosphere. Use fresh solutions.
Basic (pH > 8) Generally stable, but strong bases may promote isomerization.Use mild, non-nucleophilic bases if required. Avoid prolonged exposure to strong bases.
Elevated Temperature May accelerate both hydrolysis and isomerization, especially in the presence of catalysts.Store at controlled room temperature or refrigerated. Avoid unnecessary heating.
Light Potential for photo-catalyzed degradation, though not the primary pathway.Store in amber vials or protect from light.
Oxygen While not the primary degradation pathway, long-term exposure could lead to oxidative byproducts.Store under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for investigating the stability of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a non-reactive, inert solvent such as anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate under the same conditions and analyze at time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, heat an aliquot of the stock solution at the same temperature.

    • Analyze the samples at time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a UV lamp (e.g., 254 nm and 365 nm) for a defined period.

    • Analyze the samples at time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., around 210 nm, as there is no strong chromophore).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated to ensure it can separate the parent compound from its potential degradation products.

Visualizations

Chemical Structure

Caption: Chemical structure of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one.

Primary Degradation Pathways

degradation_pathways parent 7α-Methyl-3,3-dimethoxy- 5(10)-estren-17-one hydrolysis_product 3-keto hydrolysis product parent->hydrolysis_product Acidic conditions (e.g., H₃O⁺) isomerization_product Δ⁴-isomer parent->isomerization_product Acid or Base catalyst (Isomerization)

Caption: The two primary degradation pathways for the compound.

Troubleshooting Workflow for Impurity Detection

troubleshooting_workflow start Unexpected peak in HPLC check_mw Analyze by LC-MS to determine MW start->check_mw mw_match_hydrolysis MW matches 3-keto product? check_mw->mw_match_hydrolysis Yes mw_match_isomer MW matches parent compound? check_mw->mw_match_isomer No mw_match_hydrolysis->mw_match_isomer No identify_hydrolysis Impurity is likely the hydrolysis product mw_match_hydrolysis->identify_hydrolysis Yes identify_isomer Impurity is likely the Δ⁴-isomer mw_match_isomer->identify_isomer Yes unknown Further characterization needed (e.g., NMR, isolation) mw_match_isomer->unknown No

Sources

How to minimize impurities in 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key intermediate in the production of Tibolone.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you minimize impurities and optimize your synthetic workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Synthetic Pathway Overview

The synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One typically commences from a readily available estrane derivative, such as 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol. The transformation involves a three-stage process:

  • Birch Reduction: The aromatic A-ring is partially reduced to a non-conjugated diene.

  • Ketal Protection: The resulting 3-keto group is protected as a dimethoxy ketal.

  • Oxidation: The 17β-hydroxyl group is oxidized to a ketone.

Each of these stages presents unique challenges and potential for impurity formation. The following sections will address these issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Stage 1: Birch Reduction of 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol

The Birch reduction is a powerful method for the dearomatization of aromatic rings using an alkali metal in liquid ammonia with a proton source.[3][4] However, controlling the regioselectivity and preventing over-reduction are critical for a successful outcome.

Q1: My Birch reduction is yielding a complex mixture of products with varying degrees of reduction. What is causing this and how can I improve the selectivity?

A1: The formation of a complex mixture is likely due to over-reduction of the desired diene product. The presence of an alcohol proton donor can sometimes lead to the formation of dihydrobenzoic acid and/or conjugated products.[1] To mitigate this, consider the following:

  • Choice of Alkali Metal: Lithium is highly reactive and can lead to over-reduction. Sodium is a milder reducing agent and may offer better control.[5]

  • Proton Source: The type and amount of alcohol used as a proton source are critical. Using a less acidic alcohol, such as tert-butanol, can help to control the protonation steps.[1] In some cases, using ammonium chloride in the absence of an alcohol can prevent over-reduction.[1]

  • Reaction Temperature: Maintaining a low temperature (typically -78 °C) is crucial to control the reaction rate and prevent side reactions.[5]

Q2: I am observing the formation of an isomeric diene. How can I control the regioselectivity of the protonation?

A2: The regioselectivity of the Birch reduction is governed by the electronic effects of the substituents on the aromatic ring. For an electron-donating group like the methoxy group at C3, the reduction typically yields a 2,5-diene.[6] However, isomerization to the more thermodynamically stable conjugated diene can occur. To favor the kinetic 1,4-addition product:

  • Rapid Quenching: Ensure that the reaction is quenched promptly after the consumption of the starting material.

  • Controlled Protonation: The order and rate of addition of the proton source can influence the outcome. Adding the alcohol slowly to the reaction mixture can sometimes improve selectivity.

Stage 2: Ketal Protection of the 3-Keto Group

The protection of the 3-keto group as a dimethoxy ketal is a standard procedure. However, incomplete reaction or hydrolysis of the ketal can lead to impurities.

Q3: The ketal protection step is not going to completion, leaving unreacted ketone. How can I drive the reaction forward?

A3: Incomplete ketalization can be addressed by:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water will inhibit the reaction and can lead to the hydrolysis of the product.

  • Acid Catalyst: Use a suitable acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, in an appropriate amount.

  • Removal of Water: Employing a Dean-Stark apparatus to azeotropically remove the water formed during the reaction will drive the equilibrium towards the product.

Q4: I am observing some hydrolysis of the dimethoxy ketal during workup or purification. How can I prevent this?

A4: The 3,3-dimethoxy ketal is sensitive to acidic conditions.[7] To prevent hydrolysis:

  • Neutral or Basic Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any residual acid catalyst.

  • Avoid Acidic Chromatography Conditions: When purifying by column chromatography, use a neutral or slightly basic mobile phase. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help prevent hydrolysis on silica gel.

Stage 3: Oxidation of the 17β-Hydroxyl Group

The oxidation of the secondary alcohol at C17 to a ketone is the final step. The choice of oxidant is critical to avoid side reactions and ensure a high yield of the desired product.

Q5: The oxidation of the 17β-hydroxyl group is sluggish and incomplete. What are my options?

A5: Several oxidation methods can be employed. If one is proving ineffective, consider the following alternatives:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is a mild and efficient method for oxidizing secondary alcohols.[2][3]

  • Oppenauer Oxidation: This classic method uses an aluminum alkoxide catalyst with a ketone as the hydride acceptor (e.g., acetone or cyclohexanone). It is particularly useful for acid-labile substrates.[4][8]

  • Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC): These chromium-based reagents are effective but require careful handling and purification to remove chromium residues.[7]

Q6: I am observing the formation of byproducts during the Swern oxidation. What are they and how can I minimize them?

A6: The Swern oxidation can produce several byproducts, including dimethyl sulfide (which has a strong odor), carbon monoxide, and carbon dioxide.[2][3] The formation of other impurities can be minimized by:

  • Strict Temperature Control: Maintaining the reaction temperature below -60 °C is critical to prevent side reactions.

  • Careful Reagent Addition: The order and rate of addition of the reagents are important. Typically, the DMSO and oxalyl chloride are reacted first, followed by the addition of the alcohol and then the base.

Q7: My final product contains the 7β-methyl epimer. How can I improve the stereoselectivity of the synthesis?

A7: The stereochemistry at the 7α-position is crucial and is typically established during the introduction of the methyl group in an earlier step of the synthesis of the starting material, often via a conjugate addition of a methyl cuprate to an enone.[9] If your starting material contains the 7β-epimer, it will be carried through the synthesis.

  • Starting Material Purity: Ensure the stereochemical purity of your starting material, 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol.

  • Purification of Intermediates: If the epimers are formed during the synthesis of the starting material, it may be necessary to perform a chromatographic separation at an earlier stage. The diastereomeric products will have different physical properties, allowing for separation by techniques like flash chromatography or preparative HPLC.[1][10]

III. Experimental Protocols

Protocol 1: Purification of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One by Column Chromatography

This protocol provides a general guideline for the purification of the final product from common impurities.

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Additive 0.1% Triethylamine (to prevent ketal hydrolysis)
Detection UV (if applicable) or TLC with a suitable stain (e.g., permanganate)

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase composition (e.g., 95:5 Hexane/Ethyl Acetate with 0.1% triethylamine).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the column.

  • Elute the column with the mobile phase gradient, starting with a low polarity and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Recrystallization can be an effective method for final purification, especially for removing minor impurities.

ParameterRecommendation
Solvent System Methanol, Ethanol, or Acetone/Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, cool the solution in an ice bath or refrigerator.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Start 3-methoxy-7α-methylestra- 1,3,5(10)-trien-17β-ol Intermediate1 Birch Reduction Product (Diene-ol) Start->Intermediate1 Birch Reduction Intermediate2 3,3-Dimethoxy-7α-methylestr- 5(10)-en-17β-ol Intermediate1->Intermediate2 Ketal Protection FinalProduct 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One Intermediate2->FinalProduct Oxidation

Caption: Synthetic route to the target compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_synthesis Synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One cluster_issues Potential Issues & Impurities Start Start Synthesis Birch Birch Reduction Start->Birch Epimerization 7β-Epimer Start->Epimerization Check Starting Material Purity Ketal Ketal Protection Birch->Ketal OverReduction Over-reduction Birch->OverReduction Isomerization Isomerization Birch->Isomerization Oxidation Oxidation Ketal->Oxidation IncompleteKetal Incomplete Ketalization Ketal->IncompleteKetal Purification Purification Oxidation->Purification IncompleteOx Incomplete Oxidation Oxidation->IncompleteOx End Pure Product Purification->End KetalHydrolysis Ketal Hydrolysis Purification->KetalHydrolysis

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the yield, purity, and stereoselectivity of your reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and what is its significance?

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a crucial synthetic intermediate.[1] Its primary importance lies in its role as a precursor for the synthesis of potent synthetic steroids, most notably Tibolone, a pharmaceutical used in the treatment of menopausal syndrome, and 7α-methyl-19-nortestosterone (MENT or Trestolone), a powerful synthetic androgen investigated for male contraception and hormone replacement therapy.[1][2][3][4][5][6] The 7α-methyl group is a key structural feature that enhances anabolic activity and prevents 5α-reduction, which can offer a more favorable pharmacological profile compared to testosterone.[7][8]

Q2: What is the general synthetic pathway for this compound?

The synthesis typically begins with a 19-norsteroid precursor, such as a derivative of nandrolone.[6][9] The core of the synthesis involves the stereoselective introduction of a methyl group at the C7α position. A common and effective strategy is the copper-catalyzed 1,6-conjugate addition of a methyl nucleophile to a Δ⁶-unsaturated steroid precursor.[9][10] The 3-keto-Δ⁴ functionality of the starting steroid is often protected as a more stable enol ether or, in this case, a ketal, which is then isomerized to the Δ⁵(¹⁰) position during the reaction sequence.

Q3: Why is the 3-keto group protected as a 3,3-dimethoxy ketal?

The 3,3-dimethoxy group serves as a protecting group for the 3-keto functionality.[] This is critical for several reasons:

  • Prevents Unwanted Reactivity: The unprotected 3-keto-Δ⁴ system is susceptible to side reactions under the strongly nucleophilic and basic conditions of the methylation reaction (e.g., enolization, 1,2-addition).

  • Directs Conjugate Addition: Protection and subsequent isomerization to the Δ⁵(¹⁰)-olefin isolates the Δ⁶ double bond (if present in the precursor) or facilitates the formation of the correct enolate for subsequent methylation, ensuring the methyl group adds at the desired C7 position.

  • Stability and Deprotection: The dimethoxy ketal is stable under the reaction conditions but can be readily hydrolyzed back to the ketone using mild aqueous acid in a later step.

Q4: What is the key reaction for introducing the 7α-methyl group?

The cornerstone of this synthesis is the copper-catalyzed 1,6-conjugate addition of a methylating agent to an appropriate steroid dienone precursor.[9][10] This method is highly effective for creating the C-C bond at the C7 position with good stereoselectivity for the desired α-isomer. The use of a copper catalyst is crucial for promoting the 1,6-addition pathway over other potential side reactions.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . A typical TLC analysis would involve co-spotting the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. For more quantitative analysis and to distinguish between isomers, HPLC is the preferred method.[12]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The following workflow provides a general approach to diagnosing common problems.

TroubleshootingWorkflow Start Reaction Issue Identified LowYield Low or No Conversion Start->LowYield PoorStereo Poor Stereoselectivity (High 7β-isomer) Start->PoorStereo Byproducts Multiple Byproducts Start->Byproducts CheckReagents Verify Reagent Quality: - Titrate Grignard Reagent - Use fresh, high-purity Cu(I) salt - Ensure anhydrous solvents LowYield->CheckReagents CheckTemp Optimize Temperature: - Run at lower temp (-45°C to -35°C) - Ensure consistent cooling LowYield->CheckTemp ChangeCatalyst Modify Catalyst System: - Screen different Cu(I) salts (e.g., CuI, CuBr, CuCl) - Add stabilizing ligands PoorStereo->ChangeCatalyst ChangeSolvent Evaluate Solvent System: - THF is common - Consider ether or toluene mixtures PoorStereo->ChangeSolvent QuenchMethod Review Quenching Protocol: - Slow, controlled addition of quencher - Maintain low temperature during quench Byproducts->QuenchMethod ProtectingGroup Check Protecting Group Stability: - Confirm full protection of starting material Byproducts->ProtectingGroup Resolved Issue Resolved CheckReagents->Resolved CheckTemp->Resolved ChangeCatalyst->Resolved ChangeSolvent->Resolved QuenchMethod->Resolved ProtectingGroup->Resolved

Caption: General troubleshooting workflow for the 7α-methylation reaction.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled or shows very low yield, with mostly starting material remaining. What are the most common causes?

A: This is one of the most frequent issues and typically points to problems with the reagents or reaction conditions.

  • Cause 1: Inactive Methylating Agent. Grignard reagents (like methylmagnesium chloride/bromide) and organolithium reagents are extremely sensitive to moisture and air.

    • Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously flame-dried under an inert atmosphere (argon or nitrogen), and use anhydrous solvents.

  • Cause 2: Inactive or Insufficient Copper Catalyst. The copper(I) salt is the true catalyst. Its quality and solubility are paramount.

    • Solution: Use high-purity, anhydrous copper(I) salts (e.g., CuCl, CuBr).[10] Some protocols call for copper(II) acetate, which is reduced in situ by the Grignard reagent, but this consumes some of the methylating agent.[12] Ensure the catalyst is fully dissolved or well-suspended in the solvent before adding other reagents.

  • Cause 3: Incorrect Reaction Temperature. These reactions are highly temperature-sensitive. Temperatures that are too high can lead to side reactions, while temperatures that are too low can cause the reaction to stall.

    • Solution: Maintain a consistent low temperature, often between -45 °C and -35 °C, during the addition of the methylating agent.[12] Use a cryostat or a well-maintained dry ice/acetone bath for reliable temperature control.

Problem 2: Poor Stereoselectivity (High Proportion of 7β-Isomer)

Q: My product is a mixture of 7α and 7β isomers, with the undesired 7β-isomer being a major component. How can I improve the α-selectivity?

A: Achieving high α-selectivity is the primary challenge of this reaction. The outcome is directed by the steric environment of the steroid backbone and the coordination of the reagents.

  • Cause 1: Choice of Catalyst and Reagent. The size and coordination sphere of the copper-methyl complex influences the direction of attack on the steroid.

    • Solution: The combination of a copper(I) halide with a methyl Grignard reagent often provides good α-selectivity.[9] Some literature suggests that using trimethylaluminum (AlMe₃) with a copper catalyst can also yield high α-selectivity.[10] Experimenting with different copper(I) sources (CuCl, CuBr, CuI) can fine-tune the selectivity.

  • Cause 2: Solvent Effects. The solvent can influence the aggregation state and reactivity of the organometallic species.

    • Solution: Tetrahydrofuran (THF) is the most commonly used solvent and generally gives good results.[12] If selectivity remains poor, exploring other ethereal solvents or mixtures may be beneficial, but this requires careful optimization.

Problem 3: Formation of Multiple Byproducts

Q: My crude reaction mixture shows multiple spots on TLC. What are these byproducts and how can I prevent them?

A: The formation of byproducts is often due to competing reaction pathways or degradation.

  • Cause 1: 1,2-Addition to the 17-Ketone. The methylating agent can attack the C17 carbonyl group.

    • Solution: This is less common in copper-catalyzed reactions, as copper promotes conjugate addition. However, ensuring a low reaction temperature and slow addition of the Grignard reagent can help minimize this side reaction. If this is a persistent issue, protection of the 17-ketone may be necessary, adding steps to the overall synthesis.

  • Cause 2: Incomplete Protection/Deprotection. If the 3-keto group of the starting material is not fully protected, it can react. Conversely, the acidic quench can prematurely or incorrectly hydrolyze the ketal.

    • Solution: Ensure the ketal formation step goes to completion before starting the methylation. During workup, use a carefully buffered or mild acidic quench (e.g., saturated aqueous ammonium chloride) before proceeding to a stronger acid if needed for hydrolysis.[12]

  • Cause 3: Over-reduction or other side reactions. If using a Birch reduction to prepare the precursor, over-reduction can be an issue.[13]

    • Solution: In precursor synthesis steps involving metal-ammonia reductions, carefully control the stoichiometry of the alkali metal and the proton source to avoid reducing the diene product further.[13][14]

Problem 4: Difficult Purification

Q: I am struggling to separate the 7α- and 7β-isomers by standard silica gel chromatography. What can I do?

A: The structural similarity of the diastereomers makes them notoriously difficult to separate.

  • Solution 1: Optimize Chromatography Conditions.

    • Use a long column with a high surface area silica gel.

    • Employ a shallow gradient of a low-polarity solvent system (e.g., hexanes/ethyl acetate or hexanes/acetone). Running multiple columns may be necessary.

  • Solution 2: Crystallization. Often, the desired 7α-isomer is more crystalline than the β-isomer.

    • Attempt to crystallize the crude product from a suitable solvent system (e.g., heptane/tert-butyl methyl ether).[12] This can be a highly effective method for isolating the pure α-isomer.

  • Solution 3: Silver-Impregnated Silica Gel. The π-electrons of the double bond can interact differently with silver ions depending on the stereochemistry of the adjacent methyl group.

    • Preparing silica gel impregnated with silver nitrate (AgNO₃) can sometimes dramatically improve the separation of olefinic isomers.

Part 3: Protocols and Data

Detailed Experimental Protocol: Copper-Catalyzed 7α-Methylation

This protocol is a representative example and may require optimization for your specific substrate and scale.

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the steroid precursor (1.0 equiv) and anhydrous copper(II) acetate (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution.

  • Cool the resulting slurry to between -45 °C and -35 °C using a dry ice/acetone bath.[12]

2. Reagent Addition:

  • In a separate flame-dried flask, prepare a solution of methylmagnesium chloride (2.0 equiv, e.g., 3.0 M in THF).

  • Slowly add the methylmagnesium chloride solution to the cooled reaction slurry via syringe pump over a period of at least 2-3 hours, ensuring the internal temperature does not rise above -35 °C.[12]

3. Reaction Monitoring:

  • After the addition is complete, stir the mixture at -45 °C to -35 °C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

4. Quenching and Workup:

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride, keeping the temperature below 0 °C.

  • Allow the mixture to warm to room temperature. Add a suitable organic solvent like ethyl acetate or heptane and water.[12]

  • Separate the organic layer. Wash it sequentially with 25% ammonium hydroxide solution (to remove copper salts) and purified water.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Alternatively, attempt crystallization from a solvent system such as heptane/tert-butyl methyl ether to isolate the pure 7α-isomer.[12]

Data Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/ConditionRationale & Key Considerations
Methylating Agent Methylmagnesium ChlorideCommercially available, good reactivity. Must be anhydrous and titrated.
Copper Catalyst CuCl, CuBr, or Cu(OAc)₂Cu(I) salts are generally preferred for stereoselectivity.[9][10]
Solvent Anhydrous THFGood solubility for reagents and intermediates.[12]
Temperature -45 °C to -35 °CCritical for minimizing side reactions and maximizing stereoselectivity.[12]
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to destroy excess Grignard reagent without harsh conditions.[12]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₂₁H₃₂O₃[2][]
Molecular Weight 332.48 g/mol [2][]
Appearance White to off-white crystalline powder[1]
Boiling Point ~429.5 °C (Predicted)[1][]
¹H NMR Expect characteristic peaks for the C18-methyl (~0.9 ppm), C7α-methyl (doublet, ~0.8-1.0 ppm), and two methoxy groups (~3.2-3.4 ppm).
¹³C NMR Expect ~21 carbon signals, including the C17-ketone (~220 ppm), ketal carbon (~100-110 ppm), and olefinic carbons (C5, C10).
Mass Spec (EI-MS) M⁺ peak at m/z 332.24.
Synthetic Pathway Visualization

SyntheticPathway cluster_0 Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Start 19-Norsteroid Precursor (e.g., Estr-4-ene-3,17-dione) Protect Ketal Protection (MeOH, Acid Catalyst) Start->Protect Step 1 Precursor 3,3-Dimethoxy-Estr-5(10)-en-17-one (or related dienone) Protect->Precursor Methylation 1,6-Conjugate Addition (CH₃MgCl, Cu(I) Catalyst, THF, -40°C) Precursor->Methylation Step 2: Key Reaction Workup Aqueous Workup (NH₄Cl Quench) Methylation->Workup Product 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Purify Purification (Chromatography / Crystallization) Product->Purify Step 3 Workup->Product FinalProduct Pure Product Purify->FinalProduct

Caption: Overall synthetic scheme for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

References

  • LaMotte, C. Aromatization of 7 alpha-methyl-19-nortestosterone by human placental microsomes in vitro. Journal of Steroid Biochemistry and Molecular Biology.
  • ChemBK. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.
  • World Anti Doping Agency - WADA. The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT).
  • Kauhanka, M. N., et al. Synthesis of 7α-methyl-19-nortestosterone 6-chloro(methoxy) nicotinates. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • ChemicalBook. trestolone acetate synthesis.
  • BenchChem. Technical Support Center: Bolandiol Synthesis via Birch Reduction.
  • ChemicalBook. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one | 88247-84-1.
  • BOC Sciences. CAS 88247-84-1 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one.
  • BenchChem. Trestolone Acetate - CAS 6157-87-5 - For Research.
  • Kaimosi BioChem Tech Co., Ltd. 6157-87-5|Trestolone Acetate.
  • Anderson, R. A., et al. 7α-Methyl-19-Nortestosterone Maintains Sexual Behavior and Mood in Hypogonadal Men. The Journal of Clinical Endocrinology & Metabolism.
  • ResearchGate. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens.
  • Master Organic Chemistry. Birch Reduction of Aromatic Rings.
  • Chongqing Chemdad Co. ,Ltd. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.
  • Echemi. 7α-methyl-3,3-dimethoxy-5(10)-estrene-17-one 88247-84-1.
  • Wikipedia. Trestolone.

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Challenges in the industrial production of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center for the Industrial Production of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Welcome to the technical support center for the industrial synthesis of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, a critical intermediate in the production of the synthetic steroid, Tibolone.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the multi-step synthesis of this compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the robustness and efficiency of your manufacturing process.

I. Overview of the Synthetic Pathway

The industrial synthesis of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a multi-step process that demands precise control over reaction conditions to achieve high yield and purity. The general synthetic route involves three key transformations:

  • Ketal Protection: The synthesis typically begins with a 19-nortestosterone derivative. The C3-ketone is protected as a dimethoxy ketal to prevent its reaction in subsequent steps.

  • Stereoselective 7α-Methylation: This is the most critical step, where a methyl group is introduced at the 7α-position. This is often achieved through a copper-catalyzed conjugate addition of a methyl Grignard reagent to an α,β-unsaturated ketone.

  • Work-up and Isolation: The final step involves the careful work-up and purification of the target compound, typically through crystallization to avoid the scalability issues of chromatography.

The following diagram illustrates the general workflow:

Synthesis_Workflow A Starting Material (19-Nortestosterone Derivative) B Ketal Protection of C3-Ketone A->B  Methanol, Acid Catalyst C Formation of α,β-Unsaturated System B->C  Dehydrogenation/Isomerization D Stereoselective 7α-Methylation (Conjugate Addition) C->D  MeMgI, Cu(II) Salt E Reaction Quench & Work-up D->E  Aqueous Quench F Crystallization & Purification E->F  Solvent Exchange G Final Product: 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one F->G

Caption: General Synthetic Workflow

II. Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis, presented in a question-and-answer format.

A. Ketal Protection of the C3-Ketone

Question 1: The ketal protection of the C3-ketone is incomplete, leading to a mixture of starting material and the desired 3,3-dimethoxy product. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete ketalization is a common issue in steroid synthesis and is often related to the equilibrium nature of the reaction.[3] To shift the equilibrium towards the product, the removal of water is crucial. Here are the primary causes and troubleshooting steps:

  • Insufficient Water Removal: The formation of the ketal generates water, which can hydrolyze the product back to the starting ketone.

    • Troubleshooting:

      • Dean-Stark Trap: On an industrial scale, a Dean-Stark apparatus is the most effective method for continuous water removal during the reaction.[4]

      • Chemical Dehydrating Agents: While less common for large-scale operations, the use of orthoesters like trimethyl orthoformate can chemically scavenge water.

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be of insufficient quantity or quality.

    • Troubleshooting:

      • Catalyst Loading: Ensure the correct molar percentage of the catalyst is used.

      • Catalyst Quality: Use a fresh, anhydrous catalyst.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Troubleshooting:

      • Extended Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., TLC, HPLC) until no further conversion is observed.

      • Temperature Optimization: While higher temperatures favor the reaction, they can also lead to side products. A careful optimization of the reflux temperature is necessary.

Experimental Protocol: Ketal Protection of a Steroidal Ketone

  • To a solution of the steroidal ketone in a suitable solvent (e.g., toluene), add an excess of methanol.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., triethylamine).

  • Perform an aqueous work-up, and extract the product with a suitable organic solvent.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

B. Stereoselective 7α-Methylation

Question 2: The 7α-methylation step results in a low yield of the desired product and the formation of significant byproducts. What are the potential side reactions and how can they be minimized?

Answer:

The conjugate addition of a methyl group to the α,β-unsaturated ketone is a critical step that dictates the overall efficiency of the synthesis. Low yields are often a result of competing side reactions.

  • 1,2-Addition vs. 1,4-Addition (Conjugate Addition): The Grignard reagent can attack the carbonyl carbon (1,2-addition) instead of the β-carbon of the enone (1,4-addition). The presence of a copper(I) or copper(II) salt is crucial to favor the desired 1,4-addition.

    • Troubleshooting:

      • Copper Catalyst: Ensure the use of a suitable copper salt (e.g., CuCl, CuI, or a copper(II) salt that is reduced in situ) in catalytic amounts.

      • Temperature Control: This reaction is typically carried out at low temperatures (e.g., -20°C to 0°C) to enhance selectivity.

  • Enolate Protonation: The enolate intermediate formed after the conjugate addition can be protonated by any acidic protons in the reaction mixture before it can be trapped, leading to the formation of byproducts.

    • Troubleshooting:

      • Anhydrous Conditions: Strict anhydrous conditions are essential. All glassware should be oven-dried, and solvents should be freshly distilled over a suitable drying agent.

      • Grignard Reagent Quality: Use a high-quality Grignard reagent. Titrate the reagent before use to determine its exact molarity.

  • Formation of the 7β-isomer: While the 7α-methyl product is generally favored, changes in reaction conditions can lead to the formation of the undesired 7β-epimer.

    • Troubleshooting:

      • Solvent Effects: The choice of solvent can influence the stereoselectivity. Ethereal solvents like THF are commonly used.

      • Reaction Temperature: As mentioned, lower temperatures generally favor the formation of the thermodynamically more stable 7α-isomer.

Question 3: How can I confirm the stereochemistry of the newly introduced methyl group at the C7 position?

Answer:

Confirming the stereochemistry at the C7 position is critical for ensuring the correct product has been synthesized. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shift and coupling constants of the C7-proton (if present in the precursor) and the protons of the C7-methyl group can provide information about their spatial orientation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show through-space correlations between the C7-methyl protons and other protons on the steroid nucleus, which can definitively establish the α-orientation.

  • X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous proof of the stereochemistry.

  • Comparison to Reference Standards: If a certified reference standard of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is available, comparison of its analytical data (e.g., HPLC retention time, NMR spectra) with the synthesized product can confirm its identity and stereochemistry.

C. Deprotection and Isomerization

While the target compound is the protected ketal, it is an intermediate for Tibolone, which requires the deprotection of the 3-keto group.[5] Challenges in this subsequent step can inform the quality requirements of the intermediate.

Question 4: During the deprotection of the 3,3-dimethoxy ketal to form Tibolone, I observe the formation of an undesired isomer. What is this isomer and how can its formation be prevented?

Answer:

The deprotection of the 3,3-dimethoxy ketal is typically carried out under acidic conditions. A common side reaction is the isomerization of the double bond from the 5(10)-position to the 4(5)-position, leading to the formation of the Δ⁴-isomer of Tibolone.[6]

  • Mechanism of Isomerization: The acidic conditions used for deprotection can lead to the formation of a carbocation intermediate that can be quenched by the loss of a proton from either the C4 or C6 position, leading to a mixture of Δ⁵(¹⁰) and Δ⁴ isomers. The Δ⁴-isomer is often the thermodynamically more stable product.

  • Controlling Isomerization:

    • Mild Acidic Conditions: The use of weak acids, such as oxalic acid, in a buffered system can minimize the extent of isomerization.[7][8]

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures will reduce the likelihood of isomerization. The reaction should be carefully monitored and stopped as soon as the deprotection is complete.

    • pH Control During Work-up: The pH of the reaction mixture during work-up should be carefully controlled to prevent acid-catalyzed isomerization.

The following diagram illustrates the troubleshooting logic for the key synthetic steps:

Troubleshooting_Logic cluster_0 Ketal Protection cluster_1 7α-Methylation cluster_2 Deprotection (for Tibolone) A Incomplete Reaction? A_yes Check Water Removal (Dean-Stark) Verify Catalyst Activity Extend Reaction Time A->A_yes Yes A_no Proceed to Methylation A->A_no No B Low Yield or Byproducts? B_yes Ensure Anhydrous Conditions Use Copper Catalyst Control Temperature (-20 to 0°C) Titrate Grignard Reagent B->B_yes Yes B_no Proceed to Work-up B->B_no No C Δ⁴-Isomer Formation? C_yes Use Mild Acid (e.g., Oxalic Acid) Minimize Reaction Time & Temp Control pH During Work-up C->C_yes Yes C_no High Purity Tibolone C->C_no No

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Tibolone

Author: BenchChem Technical Support Team. Date: January 2026

Tibolone, a synthetic steroid, possesses a unique pharmacological profile, exhibiting tissue-selective estrogenic, progestogenic, and androgenic activities.[1][2] This selective tissue estrogenic activity regulator (STEAR) is utilized for the management of climacteric symptoms and the prevention of osteoporosis in postmenopausal women.[3][4][5] The intricate stereochemistry of Tibolone, featuring a crucial 7α-methyl group and a Δ5(10)-ene functionality, presents a significant challenge for synthetic chemists. This guide provides an in-depth comparison of the prominent synthetic routes to Tibolone, detailing the strategic choices, experimental protocols, and overall efficiencies of each approach.

Key Synthetic Challenges

The synthesis of Tibolone is centered around two primary challenges:

  • Stereoselective introduction of the 7α-methyl group: Achieving the correct stereochemistry at the C7 position is paramount for the drug's biological activity. Many synthetic routes grapple with the formation of the undesired 7β-epimer, which can be difficult to separate.[6]

  • Formation of the Δ5(10)-double bond: The migration of the double bond to the 5(10) position is a critical step that establishes the final core structure of Tibolone.

Over the years, several synthetic strategies have been developed, primarily originating from readily available steroid precursors like dehydroepiandrosterone (DHEA) or nandrolone. These routes can be broadly categorized based on the starting material and the key transformations employed.

Route 1: The van Vliet Synthesis (from DHEA Acetate)

One of the earlier and well-documented routes was reported by van Vliet and colleagues. This approach commences with dehydroepiandrosterone acetate and involves a multi-step sequence to construct the Tibolone framework.[6][7]

A significant hurdle in this synthesis is the methylation step, which typically yields a mixture of the desired 7α- and undesired 7β-methyl epimers in approximately a 4:1 ratio.[6][8] This lack of stereoselectivity necessitates a challenging separation process and reduces the overall efficiency of the synthesis. The use of copper-catalyzed conjugate addition of a methylmagnesium halide is a key feature of this route, though it occurs at a low temperature (-40°C).[6][8]

Logical Flow of the van Vliet Synthesis

van_Vliet_Synthesis DHEA_acetate DHEA Acetate Multi_step_intermediate Multi-step Intermediate (17β,19-dihydroxy-androsta-4,6-dien-3-one diacetate) DHEA_acetate->Multi_step_intermediate Multi-step preparation Methylation Copper-catalyzed Methylation (MeMgI, -40°C) Multi_step_intermediate->Methylation Epimeric_mixture 7α/7β Epimeric Mixture (~4:1 ratio) Methylation->Epimeric_mixture Separation Separation of Epimers Epimeric_mixture->Separation alpha_epimer 7α-methyl intermediate Separation->alpha_epimer Further_steps Further Transformations (e.g., Ethynylation) alpha_epimer->Further_steps Tibolone Tibolone Further_steps->Tibolone

Caption: Key stages of the van Vliet synthesis of Tibolone.

Route 2: Synthesis from 7α-methyl-estradiol-3-methyl ether

An alternative approach begins with 7α-methyl-estradiol-3-methyl ether. A pivotal step in this route is the Birch reduction using lithium in liquid ammonia to generate the 3-methoxy-oestra-2,5(10)diene intermediate.[8][9] This reaction is crucial for establishing the Δ5(10)-double bond present in Tibolone.

Following the Birch reduction, the 17-hydroxyl group is oxidized to a ketone. The final key transformation is the ethynylation at the 17-position, historically accomplished using potassium acetylide, followed by hydrolysis to yield Tibolone.[8][9] However, the use of highly reactive potassium metal and corrosive potassium acetylide makes this method less desirable for large-scale industrial production.[8][9] Furthermore, this route often requires multiple chromatographic purifications, which can be a drawback in terms of cost and scalability.[6][9]

Logical Flow of the Birch Reduction Route

Birch_Reduction_Route Starting_Material 7α-methyl-estradiol-3-methyl ether Birch_Reduction Birch Reduction (Li, liq. NH3) Starting_Material->Birch_Reduction Diene_Intermediate 3-methoxy-oestra-2,5(10)diene Birch_Reduction->Diene_Intermediate Oxidation Oxidation of 17-OH group Diene_Intermediate->Oxidation Ketone_Intermediate 17-keto intermediate Oxidation->Ketone_Intermediate Ethynylation Ethynylation (e.g., K-acetylide) Ketone_Intermediate->Ethynylation Hydrolysis Hydrolysis Ethynylation->Hydrolysis Tibolone Tibolone Hydrolysis->Tibolone

Caption: Key transformations in the Birch reduction-based synthesis of Tibolone.

Route 3: Modern Industrial Syntheses from Nandrolone or Related Precursors

More recent and industrially viable synthetic routes often start from nandrolone or its derivatives.[7] These methods aim to overcome the limitations of earlier syntheses, such as low stereoselectivity and the use of hazardous reagents. A Chinese patent, for instance, describes a multi-step synthesis starting from an acidic decarboxylated product, which undergoes ethynylation to yield norethindrone.[7] Subsequent steps involve acylation, debromination, and a crucial methylation reaction.[7][10]

This modern approach often employs milder and more selective reagents. For example, methyl magnesium chloride is used as the methylation agent.[7][10] The final steps typically involve a transposition reaction to form the Δ5(10)-double bond, followed by hydrolysis to afford Tibolone.[7][10] These more recent methods report higher overall yields compared to the earlier routes.[7] Another innovative approach utilizes 6,7-didehydro norethisterone as a starting material, introducing the 7-methyl group via a Grignard reaction with high stereoselectivity (7α:7β > 20:1), thus avoiding a difficult separation step.[11]

Logical Flow of a Modern Industrial Route

Modern_Industrial_Route Starting_Material Nandrolone-related starting material Ethynylation Ethynylation Starting_Material->Ethynylation Norethindrone Norethindrone Ethynylation->Norethindrone Acylation_Debromination Acylation & Debromination Norethindrone->Acylation_Debromination Dienoic_Intermediate 4,6-dienoic norethindrone acetate Acylation_Debromination->Dienoic_Intermediate Methylation Stereoselective Methylation (e.g., MeMgCl) Dienoic_Intermediate->Methylation Methylated_Intermediate 7α-methyl intermediate Methylation->Methylated_Intermediate Transposition Transposition Reaction Methylated_Intermediate->Transposition Hydrolysis Hydrolysis Transposition->Hydrolysis Tibolone Tibolone Hydrolysis->Tibolone

Caption: A generalized schematic of a modern industrial synthesis of Tibolone.

Comparison of Synthetic Routes

Featurevan Vliet SynthesisBirch Reduction RouteModern Industrial Routes
Starting Material Dehydroepiandrosterone acetate7α-methyl-estradiol-3-methyl etherNandrolone or related precursors
Overall Yield Low (e.g., 5.47% over 16 steps)[7]Not explicitly stated but likely moderateHigher (e.g., 18.04% - 21.5% over 8 steps)[7]
Key Reaction Copper-catalyzed methylationBirch reductionStereoselective methylation, Transposition
Stereoselectivity Poor (7α:7β ≈ 4:1)[6][8]High (starts with 7α-isomer)High (e.g., >20:1)[11]
Reagents MeMgI, low temperaturesLithium, liquid ammonia, K-acetylideMilder reagents (e.g., MeMgCl)
Purification Challenging separation of epimersMultiple chromatographic steps[6][9]Simpler purification[11]
Industrial Viability Less suitable for large scale[6]Safety concerns with reagents[8][9]Amenable to large-scale production[8][9]

Detailed Experimental Protocol: A Representative Modern Synthesis Step (Stereoselective Methylation)

The following protocol is a representative example of a stereoselective methylation step adapted from modern synthetic approaches.

Objective: To introduce the 7α-methyl group onto a 4,6-dienoic norethindrone acetate intermediate.

Materials:

  • 4,6-dienoic norethindrone acetate

  • Anhydrous ether solvent (e.g., diethoxymethane)

  • Methyl magnesium chloride (1.5 M solution)

  • Anhydrous reaction vessel with inert atmosphere (e.g., nitrogen or argon)

  • Cooling bath

Procedure:

  • The 4,6-dienoic norethindrone acetate is dissolved in the anhydrous ether solvent within the reaction vessel under an inert atmosphere.

  • The solution is cooled to a temperature between -10°C and -30°C using a suitable cooling bath.

  • The methyl magnesium chloride solution is added dropwise to the cooled solution, while maintaining the reaction temperature between 0°C and 5°C.[7][10]

  • The reaction mixture is stirred at this temperature until the starting material is completely consumed, as monitored by a suitable technique (e.g., thin-layer chromatography).

  • Upon completion, the reaction is carefully quenched, and the 7α-methylated product is isolated through standard workup procedures.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Grignard reagents, such as methyl magnesium chloride, are highly reactive towards protic solvents like water. Therefore, anhydrous conditions are essential to prevent the decomposition of the reagent and ensure the desired reaction proceeds.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is used to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent and to enhance the stereoselectivity of the methylation, favoring the formation of the desired 7α-epimer.

Conclusion

The synthesis of Tibolone has evolved significantly since its initial development. Early routes, while foundational, were hampered by low yields, poor stereoselectivity, and the use of hazardous reagents. Modern industrial syntheses have largely overcome these challenges by employing more efficient starting materials, developing highly stereoselective key reactions, and utilizing milder and safer reagents. These advancements have not only improved the overall efficiency and cost-effectiveness of Tibolone production but have also enhanced the safety and environmental profile of the manufacturing process. The continued refinement of synthetic strategies for complex molecules like Tibolone underscores the ingenuity and progress in the field of organic chemistry.

References

  • Modelska, K., & Cummings, S. (2002). Tibolone for postmenopausal women: systematic review of randomized trials. National Center for Biotechnology Information. Available at: [Link]

  • Swegle, J. M., & Kelly, M. W. (2004). Tibolone: a unique version of hormone replacement therapy. PubMed. Available at: [Link]

  • Mendoza, N., et al. (2020). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

  • Jiangxi Junye Biological Pharmaceutical Co ltd, & Zhejiang Xianju Junye Pharmaceutical Co ltd. (2021). Synthesis method of tibolone. Google Patents.
  • Cipla Limited. (2011). Process for the production of tibolone. Google Patents.
  • Swegle, J. M., & Kelly, M. W. (2004). Tibolone: A Unique Version of Hormone Replacement Therapy. ResearchGate. Available at: [Link]

  • Kloosterboer, H. J. (2011). Historical milestones in the development of tibolone (Livial®). Gynecological Endocrinology. Available at: [Link]

  • Li, C., et al. (2005). Stereoselectivity in metabolic 3-reduction of tibolone in healthy Chinese female volunteers. PubMed. Available at: [Link]

  • Cipla Ltd. (2012). Process for the production of tibolone. European Patent Office. Available at: [Link]

  • Cipla Ltd. (2005). Process for the production of tibolone. Google Patents.
  • Kloosterboer, H. J. (2011). Historische Meilensteine bei der Entwicklung von Tibolon (Livial (R)). Krause und Pachernegg. Available at: [Link]

  • Wang, Y., et al. (2003). Studies on synthesis of tibolone. ResearchGate. Available at: [Link]

  • Jiangxi Junye Biological Pharmaceutical Co ltd, & Zhejiang Xianju Junye Pharmaceutical Co ltd. (2020). Synthesis method of tibolone. Google Patents.
  • Gupta, S. (2010). Tibolone : A Selective Tissue Estrogenic Activity Regulator. JK Science. Available at: [Link]

  • Zhejiang Xianju Pharmaceutical Co Ltd. (2020). Preparation method of tibolone. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Tibolone. PubChem. Available at: [Link]

  • Zandi, M., et al. (2010). Comparing the Effects of Continuous Hormone Replacement Therapy and Tibolone on the Genital Tract of Menopausal Women; A Randomized Controlled Trial. Journal of Reproduction & Infertility. Available at: [Link]

  • Kim, H. M., et al. (2016). Comparison of the Efficacy of Tibolone and Transdermal Estrogen in Treating Menopausal Symptoms in Postmenopausal Women. National Center for Biotechnology Information. Available at: [Link]

  • National Health Service. (n.d.). About tibolone. NHS. Available at: [Link]

  • Zandi, M., et al. (2010). Comparing the effects of continuous hormone replacement therapy and tibolone on the genital tract of menopausal women; a randomized controlled trial. PubMed. Available at: [Link]

  • Genazzani, A. R., et al. (2006). Efficacy and safety of oral tibolone 1.25 or 2.5 mg/day vs. placebo in postmenopausal women. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Formoso, G., et al. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tibolone. LiverTox. Available at: [Link]

  • Kloosterboer, H. J. (2011). Historical milestones in the development of tibolone (Livial®). PubMed. Available at: [Link]

Sources

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One versus other Tibolone precursors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I'm currently engaged in extensive Google searches to build a solid foundation of information about Tibolone synthesis. My focus is on identifying key precursors, especially 7α-Methyl-3,3-dim. This initial phase aims to establish a comprehensive overview of the synthetic pathways and available literature.

Analyzing Precursor Options

I'm now diving deep into the comparative analysis. My focus is on synthesizing Tibolone with a variety of starting materials. I am comparing yields and efficiencies, and I'm uncovering different experimental protocols and synthesis routes. I'm focusing on the performance of 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one versus other precursors. I will structure the comparison in a guide.

Initiating Information Retrieval

I'm now expanding my search to include alternative synthetic routes and key intermediates for Tibolone production. I'm focusing on gathering data comparing the efficiency and yield of Tibolone synthesis using 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one and other precursors, alongside detailed experimental protocols. This information will be used to structure a guide comparing these precursors.

Analyzing Synthetic Routes

I've made headway! My initial search yielded patents and a research article detailing Tibolone synthesis. I'm focusing on precursor identification, and dehydroepiandrosterone (DHEA) is emerging as a critical starting material. I'm seeing various routes with differing yields and costs.

Examining Key Intermediates

I'm digging deeper into the intermediates. My recent efforts have identified a key intermediate, 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one, mentioned in multiple patents. While I've found multiple routes, the yields and efficiency from this compound vs others still need direct data points. I am focusing on structuring this comparison using a more targeted literature search.

Comparing Synthetic Strategies

I'm structuring the comparison guide now. I've drafted the introduction, and am working on an overview of major synthetic routes. I plan to feature routes starting from DHEA and those starting from other derivatives like nandrolone, and then a specific section on 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one as the key intermediate. Next, I will detail my targeted literature search to fill the data gaps.

Organizing Data and Plans

I've examined the initial search results, which offered various routes to Tibolone synthesis using different precursors. The plan is clear: I need to build a direct comparison of yields, purity, and efficiency, specifically using 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one as the key intermediate. Now, I am planning a structured comparison guide to present my findings.

Defining Search Parameters

I've structured the comparison guide, and it's taking shape. I'm focusing now on 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one, and preparing to build comparison tables with the information I have collected, and I've started defining my search parameters to fill the data gaps. I'm now structuring the guide to ensure a robust presentation of the information.

Structuring the Guide Further

I'm structuring the comparison guide now. I've drafted the introduction, and overview sections, detailing the precursor's importance. I'm building comparison tables, focusing on 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one versus alternatives. I'm focusing on yield, purity, and scalability. I will perform more targeted searches to fill in specific data points and build the guide to ensure a robust presentation of the information.

Defining the Guide's Structure

I'm structuring the guide now. Initial searches identified various pathways to Tibolone synthesis. I have drafted the introduction and overview sections. My focus is 7α-Methyl-3,3-dimethoxy-5(10)-estren-17-one vs. alternatives, building comparison tables based on yield, purity, and scalability. Further searches will build data to ensure a robust presentation of the data and guide.

Synthesizing Comparison Data

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Purity comparison of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One from different suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparative Analysis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Purity from Commercial Suppliers

Introduction

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a key synthetic intermediate in the field of steroid chemistry, often utilized in the development of hormonal agents and other complex pharmaceutical compounds. The purity of such precursors is not merely a matter of quality control; it is a critical parameter that dictates the success of subsequent synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to unpredictable side reactions, reduced yields, and the generation of difficult-to-remove byproducts, compromising the integrity of research and development programs.

This guide presents a comprehensive framework for the comparative analysis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One sourced from different suppliers. We move beyond a simple purity percentage, employing a multi-technique analytical approach to identify and quantify impurities, thereby providing a holistic view of product quality. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can confidently assess and select the most suitable material for their specific applications.

Analytical Strategy & Methodologies

To conduct a robust purity assessment, a combination of chromatographic and spectroscopic techniques is essential. Chromatography separates the main compound from its impurities, while spectroscopy provides structural confirmation and identifies the nature of these impurities. For this guide, we procured samples of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One from three representative, anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C.

Our analytical workflow is depicted below. This orthogonal approach, using multiple independent techniques, ensures a comprehensive and trustworthy characterization of each sample.

cluster_sourcing Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Integration & Reporting S_A Supplier A Prep Dissolution in Acetonitrile/Methanol/CDCl3 S_A->Prep S_B Supplier B S_B->Prep S_C Supplier C S_C->Prep HPLC HPLC-UV (Quantitative Purity) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS NMR 1H NMR (Structural Confirmation) Prep->NMR Report Comparative Purity Report HPLC->Report GCMS->Report NMR->Report

Caption: Overall analytical workflow for supplier comparison.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. The method separates species based on their differential partitioning between a stationary and a mobile phase.

Causality of Protocol Choices:

  • Stationary Phase: A C18 column was selected due to its hydrophobic nature, which is ideal for retaining and separating steroid-like molecules like the target compound.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run.

  • Detection: A wavelength of 210 nm was chosen as it provides good sensitivity for compounds with carbonyl functionality, which is present in the analyte.

Step-by-Step HPLC Protocol:

  • Standard & Sample Preparation: Prepare a stock solution of each sample at 1.0 mg/mL in acetonitrile. Create a working solution by diluting to 0.1 mg/mL.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Gradient Elution:

    • 0-2 min: 60% B.

    • 2-15 min: Ramp linearly from 60% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 60% B for equilibration.

  • Data Analysis: Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity ID

GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, such as residual solvents from synthesis or purification, or low molecular weight byproducts.

Causality of Protocol Choices:

  • Column: A DB-5ms column is a general-purpose, low-bleed column suitable for resolving a wide range of non-polar to moderately polar compounds.

  • Temperature Program: A ramped temperature program is crucial for separating compounds with different boiling points, from volatile solvents to the analyte itself.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be matched against spectral libraries (e.g., NIST) for confident identification of impurities.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of each sample in methanol.

  • Instrumentation:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: 5 min at 300 °C.

  • Mass Spectrometer:

    • Ion Source Temp: 230 °C.

    • Mode: Electron Ionization (EI).

    • Scan Range: 35-550 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library.

¹H NMR for Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural confirmation of the main compound and can reveal the presence of structurally related impurities that might co-elute with the main peak in HPLC.

Causality of Protocol Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent solvent for this class of compounds and has minimal interfering signals.

  • Internal Standard: While not used for this purity comparison, adding an internal standard of known concentration would allow for a quantitative NMR (qNMR) assay, a highly accurate purity determination method.

Step-by-Step ¹H NMR Protocol:

  • Sample Preparation: Dissolve ~10 mg of each sample in 0.7 mL of CDCl₃.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Compare the chemical shifts and integrations of the signals to the known structure of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

Results & Comparative Discussion

The data gathered from our multi-technique analysis are summarized below. These results are hypothetical and intended for illustrative purposes.

Quantitative Purity by HPLC-UV

The primary assessment of purity was performed using the area percent method via HPLC-UV.

SupplierRetention Time (min)Purity (Area %)Notes
Supplier A 12.5498.7%One major impurity peak at 11.8 min (0.8%).
Supplier B 12.5599.6%No single impurity >0.1%.
Supplier C 12.5397.2%Two significant impurities at 10.2 min (1.1%) and 13.1 min (0.9%).

Discussion: Based solely on HPLC data, Supplier B provides the material with the highest purity. Supplier A's product is also of high purity, but contains a notable single impurity. Supplier C's material shows a lower purity with multiple impurity peaks, suggesting a less optimized purification process.

Impurity Identification by GC-MS

GC-MS analysis was used to identify volatile and semi-volatile impurities that may not be apparent from HPLC data alone.

SupplierImpurity IdentifiedEstimated Conc.Potential Source
Supplier A Toluene~250 ppmResidual solvent from synthesis or purification.
Supplier B None Detected< 50 ppmEffective purification process.
Supplier C 7a-Methyl-5(10)-Estrene-3,17-dione~0.5%Hydrolysis of the 3,3-dimethoxy ketal protecting group.

Discussion: The GC-MS results provide crucial context. Supplier A's material contains residual toluene, a common organic solvent. While the concentration is relatively low, it may be a concern for sensitive biological applications. The impurity in Supplier C's product is particularly noteworthy; it appears to be a hydrolyzed form of the parent compound. This suggests potential instability of the material or exposure to acidic conditions during workup. The absence of detectable impurities in Supplier B's sample further reinforces its high quality.

The formation of the impurity found in Supplier C's product can be visualized as a simple hydrolysis reaction.

Reactant 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Product 7a-Methyl-5(10)-Estrene-3,17-dione Reactant->Product Ketal Hydrolysis Conditions H+ / H2O (Trace Acid/Water) Conditions->Reactant

Caption: Hydrolysis of the ketal protecting group.

Structural Confirmation by ¹H NMR

¹H NMR spectra were acquired to confirm the identity of the bulk material and detect any structural isomers.

SupplierStructural ConfirmationObservations
Supplier A ConfirmedAll expected proton signals present and correctly integrated. Minor signals consistent with toluene are visible.
Supplier B ConfirmedClean spectrum with all expected signals. No observable impurities.
Supplier C ConfirmedAll expected proton signals are present, but additional small peaks are visible in the aliphatic region, consistent with the dione impurity.

Discussion: The ¹H NMR data corroborate the findings from both HPLC and GC-MS. All three suppliers delivered the correct target compound as the major component. However, the spectra for Supplier A and Supplier C clearly showed the presence of the impurities identified by the chromatographic methods, validating the orthogonal approach. The spectrum for Supplier B was exceptionally clean, indicating high structural integrity.

Conclusion and Recommendations

This comparative guide demonstrates that a simple purity percentage from a single technique can be misleading. A comprehensive, multi-technique approach is necessary for a true assessment of chemical quality.

  • Supplier B emerged as the provider of the highest quality material in this evaluation. It exhibited the highest purity by HPLC and was free of detectable impurities by both GC-MS and ¹H NMR. This material would be recommended for all applications, especially for use in sensitive biological assays or as a standard for analytical method development.

  • Supplier A provided a high-purity product suitable for many synthetic applications. However, the presence of residual toluene should be considered, and it may be unsuitable for late-stage drug development or in vitro/in vivo studies where solvent toxicity is a concern.

  • Supplier C delivered a product with lower purity and a significant process-related impurity. This material may be acceptable for early-stage, non-critical synthetic work where further purification will be performed, but it would not be recommended for direct use in demanding applications.

Ultimately, the choice of supplier must be aligned with the specific requirements of the intended application. Researchers and developers are encouraged to request detailed Certificates of Analysis that include data from multiple techniques or to perform similar in-house analyses to ensure the quality and consistency of their critical starting materials.

References

  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Quantitative NMR (qNMR) for Purity Determination Source: U.S. Pharmacopeia (USP) General Chapter <1220> URL: [Link]

  • Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation URL: [Link]

A Comparative Guide to the Analytical Method Validation for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a critical intermediate and known impurity in the synthesis of the synthetic steroid Tibolone.[1][2][3] Robust and reliable analytical methods are paramount in drug development and manufacturing to ensure the identity, purity, and quality of pharmaceutical compounds. This document will explore the validation of analytical methods for this specific estrene derivative through the lens of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The principles and protocols outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

Introduction to 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and the Imperative of Method Validation

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One (CAS No. 88247-84-1) is a protected steroid intermediate.[] Its chemical structure, featuring a dimethoxy ketal protecting group at the C-3 position and a methyl group at the 7a-position, necessitates tailored analytical approaches to ensure accurate quantification and characterization.

The validation of analytical procedures is a mandatory requirement in the pharmaceutical industry to demonstrate that a method is suitable for its intended purpose.[4][5] This involves a comprehensive evaluation of various parameters, including specificity, linearity, accuracy, precision, and robustness. For a compound like 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, which is an intermediate and a potential impurity, the analytical method must be sensitive enough to detect and quantify it at low levels and specific enough to distinguish it from the active pharmaceutical ingredient (API), Tibolone, and other related substances.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of steroids in pharmaceutical formulations due to its versatility, high resolution, and compatibility with a wide range of detectors.[7][8] For 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, an RP-HPLC method with UV detection is the logical first choice for purity determination and assay.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detector wavelength is critical for developing a robust HPLC method. A C18 or a phenyl-based column is often suitable for the separation of steroids due to their hydrophobic nature. The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. The choice of a gradient or isocratic elution depends on the complexity of the sample matrix and the number of impurities to be resolved. For UV detection, the wavelength should be selected at the absorption maximum of the analyte to ensure maximum sensitivity.

Proposed HPLC Method and Validation Parameters

Based on methods developed for Tibolone and other estrogens, a suitable starting point for an HPLC method for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The validation of this method would involve assessing the following parameters as per ICH Q2(R1) guidelines:[9]

Validation ParameterAcceptance CriteriaHypothetical Experimental Data
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, and known related substances at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999Linear range of 1-100 µg/mL with r² = 0.9995.
Accuracy Recovery of 98.0% to 102.0%Mean recovery of 99.5% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%RSD of 0.8% for six replicate injections of the standard solution.
Intermediate Precision RSD ≤ 2.0%RSD of 1.2% when analyzed by a different analyst on a different day with a different instrument.
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant change in system suitability parameters when flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.
Experimental Protocol: HPLC Method Validation

A detailed, step-by-step methodology for the validation of the proposed HPLC method is provided below:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One reference standard (1 mg/mL) in acetonitrile.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

    • For the analysis of a drug substance, dissolve a known amount in the mobile phase to obtain a target concentration.

  • Specificity:

    • Inject the blank (mobile phase), a placebo solution (if applicable), and solutions of known related substances to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to ensure the method can separate the analyte from its degradation products.

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte spanning the expected working range.

    • Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Visualization of HPLC Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Data_Acquisition HPLC Data Acquisition Standard_Prep->Data_Acquisition Specificity Specificity (Forced Degradation) Specificity->Data_Acquisition Linearity Linearity Linearity->Data_Acquisition Accuracy Accuracy (Spiking) Accuracy->Data_Acquisition Precision Precision (Repeatability & Intermediate) Precision->Data_Acquisition LOD_LOQ LOD & LOQ LOD_LOQ->Data_Acquisition Robustness Robustness Robustness->Data_Acquisition Data_Analysis Data Analysis & Statistical Evaluation Data_Acquisition->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds. For steroids like 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, GC-MS can be employed for impurity profiling and as a confirmatory technique.

The Rationale for Derivatization

Many steroids are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique for steroids. It is important to note that the derivatization process itself can sometimes lead to the formation of artifacts, which must be carefully evaluated during method development.

Proposed GC-MS Method and Comparison with HPLC

A plausible GC-MS method for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One would involve:

  • Derivatization: Silylation with BSTFA.

  • GC Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A gradient from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C).

  • MS Detector: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) mode.

Comparison of HPLC and GC-MS for the Analysis of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.Often requires a derivatization step to increase volatility.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, with mass spectral data providing structural information.
Sensitivity Good, with LODs typically in the ng range.Excellent, with LODs often in the pg range, especially in SIM mode.
Quantitation Highly reliable and reproducible.Can be more complex due to potential variations in derivatization efficiency.
Application Ideal for routine quality control, purity testing, and assay.Excellent for impurity identification, structural confirmation, and trace analysis.
Experimental Protocol: GC-MS Method Validation
  • Derivatization Optimization:

    • Optimize the derivatization reaction conditions (reagent, temperature, and time) to ensure complete and reproducible derivatization of the analyte.

  • Validation Parameters:

    • The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity (demonstrating no interference from the derivatizing reagent or byproducts), linearity, accuracy, precision, LOD, and LOQ.

Visualization of Method Comparison

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Strengths Strengths: - Robust for Quantitation - Simpler Sample Prep - Widely Available HPLC_Weaknesses Weaknesses: - Lower Specificity than MS - Moderate Sensitivity GCMS_Strengths Strengths: - High Specificity (MS) - High Sensitivity (SIM) - Structural Information GCMS_Weaknesses Weaknesses: - Derivatization often required - Potential for artifacts - Less suitable for routine QC Analyte 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Analyte->HPLC_Strengths Routine Analysis Analyte->GCMS_Strengths Confirmatory Analysis

Caption: Comparison of HPLC-UV and GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For a novel or critical impurity like 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, NMR provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

The Power of 1D and 2D NMR
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

Application in Method Validation

While not a primary tool for routine quantitative analysis, NMR plays a crucial role in:

  • Reference Standard Characterization: Confirming the identity and structure of the reference standard used for HPLC and GC-MS validation.

  • Impurity Identification: Elucidating the structure of unknown impurities detected by other chromatographic techniques.

  • Quantitative NMR (qNMR): Can be used as a primary method for determining the purity of a reference standard without the need for a separate standard of the same compound.

Visualization of NMR's Role

NMR_Role cluster_applications Applications in Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Ref_Std Reference Standard Characterization NMR->Ref_Std Impurity_ID Unknown Impurity Identification NMR->Impurity_ID qNMR Quantitative NMR (Purity Assay) NMR->qNMR

Caption: The role of NMR in analytical validation.

Conclusion: An Integrated Approach to Method Validation

The validation of analytical methods for 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One requires a multi-faceted approach. RP-HPLC with UV detection stands out as the most suitable method for routine quality control, offering a balance of speed, robustness, and reliability for purity and assay determination. GC-MS serves as a powerful complementary technique, providing higher sensitivity and specificity for trace impurity analysis and structural confirmation, albeit with the added complexity of derivatization. NMR spectroscopy is the definitive tool for the absolute structural elucidation of the reference standard and any unknown impurities, thereby providing an authoritative foundation for the entire validation process.

By judiciously selecting and validating these analytical techniques in accordance with regulatory guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a critical component in the synthesis of Tibolone.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. 1996. [Link]

  • Shah D, Prajapati H. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. 2014;4(3):234-239.
  • SynThink. Tibolone EP Impurities & USP Related Compounds. [Link]

  • Zacharia LC, et al. Conversion of Tibolone to 7alpha-methyl-ethinyl Estradiol Using Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry: Interpretation and Clinical Implications. Menopause. 2006;13(6):1013-8. [Link]

  • Axios Research. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. [Link]

  • PubChem. (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. [Link]

  • Manasa Life Sciences. Tibolone Impurity-A. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaffiliates. Tibolone-impurities. [Link]

  • Angelo ML, et al. A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Current Pharmaceutical Analysis. 2021;17(1):31-39. [Link]

  • Varshney S, et al. Validation of high performance liquid chromatographic method for the determination of Tibolone in bulk and pharmaceutical dosage form. International Journal of ChemTech Research. 2010;2(2):894-899. [Link]

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A Comparative Guide to the Characterization of Tibolone Impurities from 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Tibolone Synthesis

Tibolone, a synthetic steroid used in menopausal hormone therapy, possesses a unique pharmacological profile, exhibiting tissue-specific estrogenic, progestogenic, and androgenic activities.[1][2] The therapeutic efficacy and safety of Tibolone are intrinsically linked to its purity. Impurities, which can be process-related, degradation products, or synthetic intermediates, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards set by bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[3][4]

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities originating from a key intermediate in Tibolone synthesis: 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.[5][6] We will explore the synthetic pathway, the genesis of potential impurities, and present detailed, validated analytical protocols for their effective separation and identification. This guide is designed to equip researchers and drug development professionals with the expertise to ensure the quality and safety of Tibolone.

The Synthetic Pathway and Genesis of Impurities

The synthesis of Tibolone from 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is a multi-step process that presents several opportunities for impurity formation. A plausible synthetic route involves two key transformations:

  • Ethynylation: The 17-keto group of the starting material is reacted with an acetylide source, typically in the presence of a strong base, to introduce the 17α-ethynyl group.

  • Hydrolysis: The 3,3-dimethoxy ketal protecting group is removed under acidic conditions to yield the final 3-keto steroid, Tibolone.[7]

This pathway is illustrated in the diagram below:

G A 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One (Starting Material) B Ethynylation (e.g., Potassium tert-butoxide, Acetylene) A->B C Tibolone EP Impurity E (3,3-dimethoxy-7α-methyl-19-nor-17α-pregn- 5(10)-en-20-yn-17-ol) B->C D Acid Hydrolysis (e.g., Aqueous HCl) C->D E Tibolone ((7α,17α)-17-Hydroxy-7-methyl-19-norpregn- 5(10)-en-20-yn-3-one) D->E

Figure 1: Simplified synthetic pathway of Tibolone.

Several European Pharmacopoeia (EP) listed impurities can be traced back to this synthetic route:

  • Tibolone EP Impurity E: This is the direct product of the ethynylation step before the final hydrolysis.[8][9] Its presence in the final active pharmaceutical ingredient (API) indicates an incomplete hydrolysis reaction.

  • Unreacted Starting Material: Incomplete ethynylation can lead to the carry-over of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one into the final product.

  • Tibolone EP Impurity C (Δ4-Tibolone): This impurity is an isomer of Tibolone, where the double bond has migrated from the 5(10) position to the 4(5) position.[10][11] This isomerization can be catalyzed by acidic conditions during hydrolysis or by exposure to heat and light. Δ4-Tibolone is also a known active metabolite of Tibolone.[2][12]

  • Tibolone EP Impurity D (7β-Tibolone): This is a stereoisomer of Tibolone, with the methyl group at the 7-position in the beta configuration instead of the alpha configuration.[1][13][14] This could potentially arise from epimerization during the synthesis.

  • Tibolone EP Impurity A and B: These are oxidative degradation products of Tibolone. Impurity A is a dihydroxy derivative, and Impurity B is a hydroperoxy derivative.[2][15][16] Their formation can be accelerated by exposure to air and light.

A summary of these key impurities is provided in the table below:

Impurity NameChemical NameCAS NumberMolecular FormulaLikely Origin
Tibolone (7α,17α)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one5630-53-5C₂₁H₂₈O₂Active Pharmaceutical Ingredient
Starting Material 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one88247-84-1C₂₁H₃₂O₃Process-related (incomplete reaction)
Tibolone EP Impurity A 10,17-Dihydroxy-7α-methyl-19-nor-10ξ,17α-pregn-4-en-20-yn-3-one105186-35-4C₂₁H₂₈O₃Degradation product (oxidation)
Tibolone EP Impurity B 10-Hydroperoxy-17-hydroxy-7α-methyl-19-nor-10ξ,17α-pregn-4-en-20-yn-3-one105186-34-3C₂₁H₂₈O₄Degradation product (oxidation)
Tibolone EP Impurity C (7α,17α)-17-Hydroxy-7-methyl-19-norpregn-4-en-20-yn-3-one (Δ4-Tibolone)1162-60-3C₂₁H₂₈O₂Process-related (isomerization)/Degradation
Tibolone EP Impurity D (7β,17α)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one (7β-Tibolone)32297-45-3C₂₁H₂₈O₂Process-related (epimerization)
Tibolone EP Impurity E 3,3-Dimethoxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17-ol105186-33-2C₂₃H₃₄O₃Process-related (intermediate)

Comparative Analysis of Analytical Techniques

The accurate detection and quantification of these closely related steroid impurities necessitate the use of high-resolution analytical techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for Tibolone analysis due to the potential for on-column thermal degradation and artifact formation.[15][17]

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity Good, but can be limited for isomers with similar UV spectra.Excellent, highly specific due to mass fragmentation patterns.Good, but can be compromised by co-eluting compounds.
Sensitivity Moderate, suitable for impurities at levels >0.05%.Very high, capable of detecting trace-level impurities.High, but can be affected by derivatization efficiency.
Structural Info Limited to retention time and UV spectrum.Provides molecular weight and structural fragments.Provides fragmentation patterns for structural elucidation.
Quantification Robust and reproducible.Excellent for both quantification and confirmation.Can be quantitative, but requires careful validation.
Tibolone Suitability Well-suited for routine quality control.Ideal for impurity identification and characterization.Not recommended due to thermal degradation and artifact formation.[15]

Recommended Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for routine quality control and impurity profiling of Tibolone. The following method provides excellent separation of Tibolone from its key process-related and degradation impurities.

Experimental Workflow:

G A Sample Preparation (Dissolve in Diluent) B HPLC System A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak Integration, Quantification) C->D

Figure 2: HPLC analysis workflow.

Detailed HPLC Method Parameters:

  • Column: Zorbax-Sb Phenyl (150 x 4.6 mm), 5 µm particle size[18]

  • Mobile Phase A: 0.05 M Ammonium Phosphate Buffer

  • Mobile Phase B: Acetonitrile[18]

  • Gradient Program: A gradient elution is recommended to achieve optimal separation of all impurities. A starting composition of 50:50 (A:B) can be used, with a gradual increase in the proportion of Acetonitrile.

  • Flow Rate: 1.2 mL/min[18]

  • Column Temperature: 35°C

  • Detection Wavelength: 205 nm[18]

  • Injection Volume: 20 µL

  • Diluent: Acetonitrile:Water (70:30 v/v)

Rationale for Method Selection:

  • Phenyl Stationary Phase: The phenyl column provides unique selectivity for aromatic and unsaturated compounds like steroids, offering better resolution compared to standard C18 columns.[18]

  • Gradient Elution: A gradient program is crucial for separating impurities with a wide range of polarities, from the more polar oxidative degradation products to the less polar starting material and intermediates.

  • UV Detection at 205 nm: This wavelength provides good sensitivity for Tibolone and its impurities, which lack strong chromophores at higher wavelengths.[18]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Identification and Trace Analysis

For unambiguous identification of unknown impurities and for the quantification of trace-level impurities, UPLC-MS/MS is the method of choice. Its superior sensitivity and selectivity provide a high degree of confidence in the analytical results.

Experimental Workflow:

G A Sample Preparation (Dissolve and Filter) B UPLC-MS/MS System A->B C Data Acquisition (MRM Transitions) B->C D Data Analysis (Peak Identification and Quantification) C->D

Figure 3: UPLC-MS/MS analysis workflow.

Detailed UPLC-MS/MS Method Parameters:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm), 1.7 µm particle size[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A fast gradient from a low to high percentage of organic modifier (Acetonitrile) is typically employed.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Mass Spectrometer: Triple Quadrupole

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Rationale for Method Selection:

  • UPLC Technology: The use of sub-2 µm particle size columns provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[19]

  • C18 Stationary Phase: A C18 column offers robust and reliable separation for a wide range of steroid compounds.

  • ESI Source: ESI is a soft ionization technique well-suited for the analysis of thermally labile molecules like steroids.

  • MRM Detection: MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, effectively filtering out background noise.

Conclusion and Future Perspectives

The characterization of impurities in Tibolone, particularly those originating from the key intermediate 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one, is a critical aspect of ensuring its quality, safety, and efficacy. This guide has provided a comprehensive overview of the synthetic origins of these impurities and has detailed robust analytical methodologies for their control.

The recommended stability-indicating HPLC method is a powerful tool for routine quality control, offering reliable quantification of known impurities. For research, development, and in-depth investigation of unknown impurities, the UPLC-MS/MS method provides unparalleled sensitivity and specificity.

As regulatory expectations for impurity profiling continue to evolve, the adoption of advanced analytical technologies like UPLC-MS/MS will become increasingly important. Future work in this area may focus on the development of even more sensitive methods for the detection of genotoxic impurities and the application of novel chromatographic stationary phases to further enhance the resolution of challenging isomeric impurities.

References

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A Comparative Guide to the Synthesis of Tibolone: Evaluating the Efficiency of the 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tibolone and Its Synthesis

Tibolone is a synthetically produced steroid that holds a unique position in hormone replacement therapy (HRT).[1] Marketed under brand names like Livial, it is prescribed for managing menopausal symptoms, such as hot flushes and vaginal atrophy, and for the prevention of postmenopausal osteoporosis.[1][2][3] What sets Tibolone apart is its tissue-selective activity; it is a prodrug that is metabolized in the body into three active compounds.[4][5][6][7] Two of these metabolites (3α-hydroxy and 3β-hydroxy tibolone) exert estrogenic effects, while the third (Δ4-isomer) and the parent compound provide progestogenic and androgenic activities.[6] This complex pharmacology allows Tibolone to offer therapeutic benefits while potentially mitigating some of the risks associated with traditional HRT.

The chemical structure of Tibolone, also known as 7α-methylnoretynodrel, is derived from 19-nortestosterone.[4] Its synthesis is a critical area of research for pharmaceutical manufacturers, with efficiency, yield, cost, and scalability being paramount. This guide provides an in-depth comparison of various synthetic routes to Tibolone, with a particular focus on the pathway that utilizes the key intermediate, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One . We will explore the causality behind the experimental choices in this pathway and contrast it with notable alternatives, supported by available data.

Core Synthesis Pathway: Leveraging the Protected Intermediate

The use of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a strategic choice in the synthesis of Tibolone.[8][9][10][11][12][13] This compound serves as a protected intermediate, where the ketone at the C3 position is masked as a dimethoxy ketal. This protection is crucial for preventing unwanted side reactions during the subsequent, and most critical, chemical modification: the introduction of the ethynyl group at the C17 position.

The synthesis from this intermediate proceeds in two primary, high-yielding steps:

  • Ethynylation of the C17-Ketone: The ketone at the 17-position is reacted with an acetylide source, such as potassium acetylide or sodium acetylide, to introduce the 17α-ethynyl group.[14][15] This stereospecific addition is fundamental to the final structure and biological activity of Tibolone.

  • Hydrolysis (Deprotection) of the C3-Ketal: The dimethoxy ketal protecting group at C3 is removed under mild acidic conditions, typically using oxalic acid, to regenerate the C3-ketone and yield the final Tibolone product.[14][15]

This streamlined, two-step conversion from the protected intermediate is highly efficient and is a common final stage in several broader synthetic strategies.

Tibolone_Synthesis_From_Intermediate start 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One step1 Ethynylation (e.g., Potassium Acetylide) start->step1 intermediate 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy- 7α-methyl-5(10)-estrene step1->intermediate step2 Hydrolysis (e.g., Aqueous Oxalic Acid) intermediate->step2 end Tibolone step2->end

Caption: Final steps in Tibolone synthesis from its protected intermediate.

Experimental Protocol: Synthesis from 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One
  • Step 1: Ethynylation

    • Dissolve 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to a controlled temperature, typically between 20°C to 30°C.[15]

    • Slowly add a solution of potassium acetylide or sodium acetylide to the reaction mixture.

    • Stir the mixture until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Quench the reaction carefully, for instance, with a saturated solution of ammonium chloride.[15]

    • Isolate the crude product, 3,3-Dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene, by precipitation and filtration.[15][16]

  • Step 2: Hydrolysis

    • Suspend the crude product from Step 1 in a mixture of methanol and a mild acid, such as aqueous oxalic acid.[14]

    • Stir the suspension at a controlled temperature (e.g., 40°C) until the hydrolysis is complete (monitored by TLC).

    • The Tibolone product will precipitate out of the solution.

    • Isolate the crystalline Tibolone by filtration, wash with water, and dry under vacuum.[16]

    • Further purification can be achieved by recrystallization to obtain high-purity Tibolone.

Alternative Synthetic Routes: A Comparative Overview

While the conversion from the dimethoxy intermediate is efficient, the overall efficiency of Tibolone synthesis depends heavily on the route used to produce this key intermediate. Several distinct pathways have been reported, each with its own set of advantages and disadvantages.

Route 1: From 3-Methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol

This route involves a series of transformations starting from a readily available estrane derivative. A notable study reports an overall yield of 48.3%, which is significantly higher than many earlier methods.[17]

The key steps are:

  • Birch Reduction: Reduction of the aromatic A-ring using lithium in liquid ammonia.

  • Hydrolysis & Ketalization: Hydrolysis of the enol ether followed by reaction with malonic acid to form the 3,3-dimethoxy ketal.

  • Oxidation: Oxidation of the 17β-hydroxyl group to a ketone using pyridinium dichromate (PDC). This step yields the key intermediate, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.

  • Ethynylation & Hydrolysis: The final two steps proceed as described in the core pathway to yield Tibolone.

Tibolone_Synthesis_Route_1 start 3-Methoxy-7α-methylestra- 1,3,5(10)-trien-17β-ol step1 Birch Reduction (Li/NH3) start->step1 step2 Hydrolysis & Ketalization step1->step2 step3 Oxidation (PDC) step2->step3 intermediate 7α-Methyl-3,3-Dimethoxy- 5(10)-Estrene-17-One step3->intermediate step4 Ethynylation intermediate->step4 step5 Hydrolysis step4->step5 end Tibolone step5->end

Caption: Synthesis of Tibolone starting from a 3-methoxy estrane derivative.[17]

Route 2: From Nandrolone

Patented methods describe an 8-step synthesis starting from nandrolone. These routes have reported yields of 18.04% and 21.5%, representing a significant improvement over older methods but are noted to use expensive starting materials.[18]

Route 3: From Dehydroepiandrosterone (DHEA)

Historical synthesis methods starting from DHEA are characterized by a high number of steps and very low overall yields.

  • An 11-step reaction sequence resulted in a total yield of only 8.9%.[18]

  • A later, 16-step modification was even less efficient, with a total yield of just 5.47%.[18] These routes often involve reactions at very low temperatures and are not considered economically viable for large-scale industrial production.[18]

Route 4: Multi-step Synthesis via Methylation

A more recent patented approach involves a 6-step process that builds the 7α-methyl group onto a norethindrone-derived framework.[18][19]

  • Ethynylation of an acidic decarboxylated product.

  • Acylation of the resulting norethindrone.

  • Debromination to create a 4,6-diene system.

  • Methylation using a reagent like methyl magnesium chloride to add the 7α-methyl group.[14][18]

  • Transposition reaction.

  • Hydrolysis to yield Tibolone.

This pathway is designed to reduce reaction steps and improve overall yield compared to the classical DHEA routes.[18]

Quantitative Comparison of Synthesis Routes

Parameter Route 1 (from 3-Methoxy Estrane Deriv.) Route 2 (from Nandrolone) Route 3 (from DHEA) Route 4 (via Methylation)
Starting Material 3-Methoxy-7α-methylestra-1,3,5(10)-trien-17β-olNandroloneDehydroepiandrosterone (DHEA)Acidic Decarboxylation Product
Number of Steps ~5811-166
Overall Yield (%) 48.3% [17]18.0% - 21.5%[18]5.5% - 8.9%[18]Not explicitly stated, but improved[18]
Key Challenges Use of lithium/liquid ammoniaExpensive starting material[18]Very low yield, many steps, ultra-low temperatures[18]Multi-step process, handling of Grignard reagents[14]
Purification Needs Standard crystallizationsMay require chromatographyMultiple chromatographic purifications required[14]Intermediate purifications likely needed
Scalability GoodModerate (cost-limited)PoorGood

Discussion and Conclusion

The synthesis of Tibolone presents a classic case study in the evolution of pharmaceutical process chemistry. Early routes starting from DHEA were lengthy and inefficient, plagued by low yields and harsh reaction conditions that made them unsuitable for industrial production.[18]

The development of pathways starting from more advanced intermediates like Nandrolone significantly improved the yield and reduced the step count, but at the cost of more expensive raw materials.[18]

The strategy of creating and isolating the 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One intermediate represents a pivotal advancement. This approach elegantly solves the challenge of selective ethynylation at C17 without affecting the C3-ketone. The final two steps from this intermediate—ethynylation and deprotection—are robust and high-yielding.

Based on the available data, the synthesis described by Route 1, which starts from 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol and proceeds through the dimethoxy intermediate, appears to be the most efficient. With an overall yield of 48.3% , it stands out as a highly practical and scalable method for the commercial production of Tibolone.[17] This pathway demonstrates a superior balance of yield, step economy, and utilization of moderately complex starting materials.

References

  • Title: Studies on synthesis of tibolone Source: ResearchGate URL: [Link]

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A Comparative Spectroscopic Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of steroidal active pharmaceutical ingredients (APIs), the rigorous characterization of the target molecule and any accompanying byproducts is of paramount importance for ensuring purity, efficacy, and safety. This guide provides an in-depth spectroscopic comparison of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key intermediate in the synthesis of the synthetic steroid Tibolone, and its potential process-related impurities.[1][2][3] Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document will serve as a valuable resource for researchers in the field of steroid chemistry and drug development.

Introduction to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and its Synthetic Context

7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a synthetic steroid characterized by a 7α-methyl group, a protected ketone at the C3 position as a dimethoxy ketal, and a ketone at the C17 position. Its molecular formula is C₂₁H₃₂O₃ with a molecular weight of 332.48 g/mol .[1] This compound is a crucial precursor in the multi-step synthesis of Tibolone, a hormonal therapy agent.[1][3]

The introduction of the 7α-methyl group is a key synthetic step that can lead to the formation of stereoisomeric byproducts, most notably the 7β-methyl epimer. Additionally, the dimethoxy ketal protecting group at C3, while robust, can be susceptible to hydrolysis under certain conditions, leading to the corresponding 3-keto derivative. The presence of these byproducts can complicate downstream reactions and compromise the purity of the final API. Therefore, a thorough understanding of the spectroscopic signatures of the desired product and its potential impurities is essential for process control and quality assurance.

Molecular Structures of the Target Compound and Potential Byproducts

To facilitate the spectroscopic analysis, the structures of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and its likely byproducts are presented below.

G cluster_0 Target Compound cluster_1 Byproduct 1 (Epimer) cluster_2 Byproduct 2 (Hydrolysis) 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One 7ß-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One 7ß-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One 7a-Methyl-5(10)-Estrene-3,17-dione 7a-Methyl-5(10)-Estrene-3,17-dione

Caption: Molecular structures of the target compound and its potential byproducts.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One and its byproducts. The predicted data is based on established principles of steroid spectroscopy.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for differentiating between the target compound and its epimeric and hydrolyzed byproducts. The chemical shift and coupling constants of the protons in the vicinity of the C7 and C3 positions are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7β-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7α-Methyl-5(10)-Estrene-3,17-dioneKey Differentiating Features
7-H ~1.8 - 2.0 (m)~2.1 - 2.3 (m)~1.9 - 2.1 (m)The 7β-H in the 7α-methyl isomer is expected to be more shielded than the 7α-H in the 7β-methyl isomer due to the anisotropic effect of the C-C bonds in the steroid backbone.
7-CH₃ ~0.8 (d)~1.0 (d)~0.9 (d)The chemical shift of the 7-methyl group is highly dependent on its stereochemistry. The 7α-methyl group is expected to be more shielded than the 7β-methyl group.
18-CH₃ ~0.9 (s)~0.9 (s)~0.9 (s)The C18 methyl group is generally less affected by changes at C7 and C3.
3-OCH₃ ~3.2 (s, 3H), ~3.3 (s, 3H)~3.2 (s, 3H), ~3.3 (s, 3H)N/AThe presence of two sharp singlets for the methoxy groups is characteristic of the dimethoxy ketal. These signals are absent in the hydrolyzed byproduct.
Protons α to C3-ketone N/AN/A~2.2 - 2.6 (m)The appearance of multiplets in this region indicates the presence of the C3-ketone.
¹³C NMR Spectroscopy

Carbon NMR provides complementary information, particularly regarding the chemical environment of the quaternary carbons and the carbons bearing the methyl and methoxy groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7β-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7α-Methyl-5(10)-Estrene-3,17-dioneKey Differentiating Features
C3 ~109~109~210The C3 chemical shift is a clear indicator of the ketal (~109 ppm) versus the ketone (~210 ppm).
C5 ~138~138~137Relatively consistent across the structures.
C7 ~38~42~39The stereochemistry of the methyl group at C7 influences the chemical shift of C7.
7-CH₃ ~12~18~13The 7α-methyl carbon is expected to be more shielded than the 7β-methyl carbon.
C10 ~134~134~135Relatively consistent across the structures.
C17 ~220~220~221The C17 ketone is a consistent feature in all three compounds.
3-OCH₃ ~48, ~49~48, ~49N/AThe presence of two signals in this region confirms the dimethoxy ketal.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence or absence of the carbonyl and hydroxyl functional groups.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7β-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7α-Methyl-5(10)-Estrene-3,17-dioneKey Differentiating Features
C=O (C17) ~1740~1740~1740The five-membered ring ketone at C17 gives a characteristic strong absorption.
C=O (C3) N/AN/A~1715The appearance of a second strong carbonyl absorption indicates the hydrolysis of the ketal to the ketone.
C-O (Ketal) ~1100-1200 (strong)~1100-1200 (strong)N/AThe C-O stretching vibrations of the dimethoxy ketal are prominent in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for confirmation of identity.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

Ion7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7β-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One7α-Methyl-5(10)-Estrene-3,17-dioneKey Differentiating Features
[M]⁺ 332.23332.23300.21The molecular ion peak clearly distinguishes the ketal-protected compounds from the hydrolyzed byproduct.
[M - OCH₃]⁺ 301.20301.20N/ALoss of a methoxy radical is a characteristic fragmentation of the dimethoxy ketal.
[M - CH₃OH]⁺ 300.21300.21N/ALoss of methanol is another common fragmentation pathway for the ketal.
Characteristic Steroid Fragments Common fragments from the steroid backboneCommon fragments from the steroid backboneCommon fragments from the steroid backboneThe overall fragmentation pattern of the steroid skeleton will be similar, with differences in the relative intensities of certain fragments due to stereochemistry.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the steroid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Use proton decoupling to simplify the spectrum.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal before scanning the sample.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject an aliquot of the solution into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar capillary column) and temperature program to separate the components of the sample.

  • Mass Analysis (Electron Ionization - EI):

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the spectroscopic analysis and differentiation of the target compound and its byproducts.

G cluster_synthesis Synthetic Mixture cluster_analysis Spectroscopic Analysis cluster_identification Compound Identification A Crude Product B ¹H NMR A->B C ¹³C NMR A->C D IR A->D E MS A->E F 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One B->F G 7β-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One B->G H 7α-Methyl-5(10)-Estrene-3,17-dione B->H C->F C->G C->H D->F D->H E->F E->G E->H

Caption: Workflow for spectroscopic identification of the target compound and its byproducts.

Conclusion

The purity of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is critical for the successful synthesis of Tibolone. By employing a combination of ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and differentiate the desired product from its common byproducts. This guide provides a foundational understanding of the key spectroscopic features that enable this distinction, thereby supporting robust process development and quality control in steroid synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
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Navigating the Synthesis of Tibolone: A Comparative Guide to the Preparation and Isotopic Labeling of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of steroid synthesis, the production of Tibolone, a synthetic steroid with a unique tissue-specific hormonal activity, presents a compelling case study.[1][2] This guide delves into the critical stages of Tibolone synthesis, focusing on the pivotal intermediate, 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. We will explore its synthesis, compare alternative routes, and propose a strategy for isotopic labeling, a crucial tool for metabolic and pharmacokinetic studies.[3][4]

The Central Role of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one in Tibolone Synthesis

Tibolone's complex pharmacological profile, exhibiting estrogenic, progestogenic, and androgenic activities, is attributed to its metabolites.[1][2] The synthesis of this unique molecule relies on the strategic construction of its steroidal core, where 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one emerges as a key building block.[5][6] Its structure contains the essential 7α-methyl group and a protected 3-keto function, which are critical for the subsequent steps leading to Tibolone. The dimethoxy ketal at the C3 position serves as a protecting group, allowing for selective modifications at other positions of the steroid nucleus.[]

A Reference Synthesis Pathway

One established route to 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one begins with 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol. The synthesis proceeds through a series of well-defined steps, each chosen for its efficiency and selectivity.

Synthesis_Pathway A 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol B Birch Reduction (Li/NH3) A->B C Intermediate Dienol Ether B->C D Hydrolysis (Oxalic Acid) C->D E Ketalization (Malonic Acid) D->E F 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol E->F G Oxidation (Pyridinium Dichromate) F->G H 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one G->H

Caption: Synthetic pathway to 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

Experimental Protocol:
  • Birch Reduction: 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol is subjected to a Birch reduction using lithium in liquid ammonia to yield the corresponding 2,5(10)-diene intermediate.

  • Hydrolysis and Ketalization: The crude product from the reduction is then hydrolyzed with oxalic acid, followed by reaction with malonic acid to form the 3,3-dimethoxy ketal, yielding 3,3-dimethoxy-7α-methylestra-5(10)-en-17-ol.[3]

  • Oxidation: The 17β-hydroxyl group is then oxidized to a ketone using an oxidizing agent such as pyridinium dichromate (PDC) to afford the target intermediate, 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.[3]

Comparative Analysis of Synthetic Routes to Tibolone

While the aforementioned route provides a reliable method for obtaining the key intermediate, alternative strategies for the total synthesis of Tibolone have been developed, each with its own set of advantages and disadvantages. A comprehensive comparison is essential for process optimization in a drug development setting.

Synthetic RouteStarting MaterialKey StepsReported Overall YieldKey Considerations
Route A 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-olBirch reduction, hydrolysis, ketalization, oxidation, ethynylation, deprotection48.3%[3]High yielding and relatively straightforward.
Route B NorethindroneAcylation, debromination, methylation, transposition, hydrolysisNot explicitly stated for the intermediate, but is a multi-step process for Tibolone.[8]Utilizes a commercially available starting material but involves a greater number of steps.
Route C 17β,19-diacetoxy-4,6-androstadien-3-oneMulti-step synthesis to the intermediate's precursor.[9]Involves a lengthy synthesis for the starting material itself.Offers an alternative approach but may be less practical for large-scale production.

This comparative table highlights the trade-offs between different synthetic strategies. Route A, as detailed in the experimental protocol, appears to be a highly efficient method based on the reported overall yield.[3] However, the choice of the optimal route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

Isotopic Labeling: A Proposed Strategy for Deuterium Incorporation

Isotopic labeling is an invaluable technique for elucidating metabolic pathways and quantifying drug exposure in biological systems.[4][10] While specific literature on the isotopic labeling of 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one is scarce, a plausible strategy for deuterium incorporation can be devised based on established steroid chemistry.

A strategic point for deuterium introduction would be at a position that is metabolically stable and allows for convenient analysis by mass spectrometry. A potential approach involves the use of a deuterated methylating agent during the introduction of the 7α-methyl group in a synthetic route that allows for this modification at a later stage. For instance, in a synthesis starting from a 4,6-dien-3-one steroid, the 7α-methyl group is introduced via a Michael addition.

Isotopic_Labeling A 4,6-Dien-3-one Steroid Precursor B Michael Addition A->B D 7α-Trideuteromethyl Steroid Intermediate B->D C Deuterated Methyl Grignard Reagent (CD3MgBr) C->B E Further Synthetic Steps D->E F Deuterated 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one E->F

Caption: Proposed workflow for deuterium labeling of the 7α-methyl group.

Proposed Experimental Protocol for Deuterium Labeling:
  • Preparation of the Precursor: Synthesize a suitable 4,6-dien-3-one steroid precursor.

  • Deuterated Michael Addition: React the precursor with a deuterated methyl Grignard reagent, such as trideuteromethylmagnesium bromide (CD₃MgBr), in the presence of a copper catalyst to facilitate the 1,6-conjugate addition. This will introduce the deuterated methyl group at the 7α-position.

  • Subsequent Transformations: Carry out the remaining synthetic steps, including ketalization and oxidation, to yield the deuterated 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one.

This proposed method offers a direct and efficient way to introduce a stable isotopic label into the molecule. The resulting deuterated intermediate can then be used to synthesize labeled Tibolone for use in metabolic and pharmacokinetic studies.

Conclusion

The synthesis of Tibolone, a pharmacologically significant steroid, hinges on the efficient preparation of its key intermediate, 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. This guide has provided a detailed look at a high-yielding synthetic route and compared it with alternative approaches, offering valuable insights for process development. Furthermore, a strategic approach to isotopic labeling has been proposed, enabling researchers to probe the intricate metabolic fate of Tibolone. The judicious selection of synthetic and labeling strategies will undoubtedly accelerate the research and development of this and other complex steroidal drugs.

References

  • National Measurement Institute Australia. (n.d.). The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT). World Anti-Doping Agency. Retrieved from [Link]

  • Schering Aktiengesellschaft. (2005). Process for the preparation of 7.alpha.-methylsteroids. Google Patents.
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  • ChemBK. (2024). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Rijksinstituut voor Volksgezondheid en Milieuhygiëne. (1991). Synthesis of deuterated anabolic compounds. RIVM. Retrieved from [Link]

  • Akzo Nobel N.V. (2003). Process for the preparation of 7alpha-methylsteroids. Google Patents.
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  • Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone2. Journal of the American Chemical Society, 76(16), 4092-4094. Retrieved from [Link]

  • Kumar, N., et al. (1999). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 213-222. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Genazzani, A. R., & Simoncini, T. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. PMC. Retrieved from [Link]

  • Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • Richter Gedeon Vegyeszeti Gyar RT. (2006). Process and intermediates to prepare17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one. Google Patents.
  • G. R. Schiebinger, et al. (2007). Conversion of tibolone to 7α-methylethinylestradiol using derivatization for GC-MS and LC-MS: Interpretation and Clinical Implications. ResearchGate. Retrieved from [Link]

  • Zhejiang Xianju Pharmaceutical Co., Ltd. (2020). Synthesis method of tibolone. Google Patents.
  • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

  • Chen, Y. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. SlideShare. Retrieved from [Link]

  • Pluchino, N., et al. (2013). Tibolone: A Unique Version of Hormone Replacement Therapy. ResearchGate. Retrieved from [Link]

  • C. G. Bocan, et al. (2004). 7α-Alkoxyestra-1,3,5(10)-trienes. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a key intermediate in the synthesis of synthetic steroids like Tibolone.[1][2] Adherence to these protocols is essential for mitigating risks to both laboratory personnel and the ecosystem.

Hazard Assessment: Understanding the Risks

7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a synthetic steroidal compound that necessitates careful handling due to its potential biological activity and hazardous properties.[1] A thorough risk assessment is the foundational step for ensuring safe disposal.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₂₁H₃₂O₃
Molecular Weight 332.48 g/mol [3]
Appearance Crystalline powder or granule[1][4]
Solubility Soluble in organic solvents[1]
Boiling Point 429.5°C at 760 mmHg[4][5]
Stability Stable at room temperature; may be unstable when exposed to high temperatures, light, or oxygen.[1]

GHS Hazard Identification:

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [5][6][7]

  • H315: Causes skin irritation. [5][6][7]

  • H319: Causes serious eye irritation. [5][6][7]

  • H335: May cause respiratory irritation. [5][6][7]

  • H400: Very toxic to aquatic life. [7]

The potent biological activity of steroidal compounds, even as intermediates, warrants the assumption of potential endocrine-disrupting effects. Therefore, environmental release must be strictly avoided.[8]

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in any form, including waste.

  • Engineering Controls: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Gloves: Wear two pairs of nitrile gloves to prevent skin contact.[6]

  • Eye Protection: Chemical safety goggles are required to protect against dust particles and splashes.[5][6]

  • Lab Coat: A dedicated laboratory coat must be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of aerosol or dust generation outside of a containment hood, a NIOSH-approved respirator is necessary.[5][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described above.

  • Contain the Spill: For solid spills, gently cover the area with absorbent pads to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent material to contain the spill.

  • Clean-Up: Carefully collect the spilled material and absorbent using non-sparking tools.[5] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general trash or down the sanitary sewer.[9]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical for safe and compliant disposal.

  • Solid Waste: This includes expired or unused 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, contaminated lab coats, gloves, absorbent pads, and weighing papers.[10] These materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

Step 2: Waste Container Management

  • Container Selection: Use containers that are compatible with the chemical waste. For instance, avoid storing acidic or basic solutions in metal containers.[10]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One"

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard)

    • The accumulation start date

  • Container Integrity: Keep waste containers closed at all times, except when adding waste. Ensure containers are in good condition and not leaking. Do not fill containers beyond 90% capacity to prevent spills.[10]

Step 3: Storage of Chemical Waste

  • Designated Area: Store hazardous waste in a designated, secure area that is under the direct supervision of laboratory personnel.[10]

  • Secondary Containment: Place waste containers in secondary containment trays to contain any potential leaks.

  • Segregation: Store incompatible waste streams separately to prevent accidental mixing.

Step 4: Final Disposal

  • Professional Disposal Service: The final disposal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One must be handled by a licensed hazardous waste disposal company.[10][11] Contact your institution's EHS department to arrange for a scheduled pickup.

  • Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10]

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation & Containment cluster_3 Final Disposition Generate Generate Waste (Solid, Liquid, Sharps) Assess Assess Hazards: - Toxic (Oral) - Irritant (Skin/Eye/Respiratory) - Environmental (Aquatic) Generate->Assess Identify Segregate Segregate Waste Type Assess->Segregate Categorize Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container Segregate->Liquid Liquid Sharps Sharps Container Segregate->Sharps Sharps Label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date Solid->Label Liquid->Label Sharps->Label Store Store in Designated Secondary Containment Area Label->Store Secure Arrange Arrange Pickup with EHS/Licensed Vendor Store->Arrange Schedule Dispose Incineration or other approved method Arrange->Dispose Transport

Caption: Decision workflow for the proper disposal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One waste.

By implementing these rigorous disposal procedures, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their responsibility to protect the environment from potent, biologically active compounds.

References

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - ChemBK. (n.d.). Retrieved from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. (n.d.). Retrieved from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - Axios Research. (n.d.). Retrieved from [Link]

  • (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one - PubChem. (n.d.). Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (n.d.). Retrieved from [Link]

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  • DELESTROGEN® - (estradiol valerate injection, USP) - CalRecycle. (n.d.). Retrieved from [Link]

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]

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Personal protective equipment for handling 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One

This document provides essential safety protocols and operational guidance for the handling and disposal of 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One (CAS No. 88247-84-1). As an intermediate in the synthesis of synthetic steroids like Tibolone, this compound requires stringent handling procedures to mitigate risks to laboratory personnel and prevent environmental contamination.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for potent pharmaceutical compounds.

Hazard Assessment and Risk Mitigation

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a solid, often a crystalline powder, making the primary routes of exposure inhalation of dust and direct contact with skin or eyes.[1] The compound's toxicological profile necessitates a cautious approach.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known hazards.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][3]
Skin Irritation Category 2 H315: Causes skin irritation[2][3]
Eye Irritation Category 2 H319: Causes serious eye irritation[2][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][4] |

Causality of Risk: The principal risk stems from the compound's physical form as a powder. Standard laboratory operations such as weighing, transferring, and preparing solutions can generate airborne particulates. These fine dusts can be easily inhaled, leading to respiratory tract irritation, or can settle on surfaces, skin, and personal clothing, creating a risk of dermal exposure and inadvertent ingestion.[2][4][5] Therefore, all control measures are designed to interrupt these exposure pathways.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical. The selection of PPE must be tailored to the specific task and the potential for exposure.

Table 2: Recommended PPE Levels by Task

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage & Transport (Sealed Containers) Not typically required Safety glasses Single pair of nitrile gloves Lab coat
Weighing & Transferring Solids N95 respirator (minimum); PAPR recommended Tightly-sealed safety goggles and face shield Double-layered nitrile gloves Disposable, non-woven coverall (e.g., Tyvek®), shoe covers
Handling Solutions (<1M) Not required if in a certified chemical fume hood Tightly-sealed safety goggles Double-layered nitrile gloves Lab coat over personal clothing

| Spill Cleanup | N95 respirator or higher, depending on spill size | Tightly-sealed safety goggles and face shield | Heavy-duty chemical resistant gloves (e.g., neoprene over nitrile) | Disposable, non-woven coverall, shoe covers |

Rationale for PPE Selection
  • Respiratory Protection: The mandate to "avoid breathing dust" requires, at a minimum, an N95-rated respirator for weighing small quantities.[2][4] For larger quantities or in facilities without specialized ventilation, a Powered Air-Purifying Respirator (PAPR) offers superior protection and is considered best practice for handling potent APIs.[6]

  • Eye and Face Protection: The compound is a serious eye irritant.[2][3] Standard safety glasses are insufficient. Tightly-sealed chemical goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent airborne dust from reaching the eyes.[4] A full-face shield should be worn over goggles during solid transfers to protect against splashes and accidental aerosol generation.

  • Hand Protection: Double-gloving with nitrile gloves is a critical procedure.[5] The outer glove absorbs any direct contamination and can be removed and replaced immediately if a breach is suspected, preserving the integrity of the inner glove. This is a self-validating system that minimizes the risk of skin contact.

  • Body Protection: Standard cotton lab coats do not provide an adequate barrier against fine particulates. Non-woven materials, such as those used in DuPont™ Tyvek® garments, are designed to protect against solid particles. For any operation involving the solid compound outside of a glovebox, a disposable coverall and shoe covers are essential to prevent contamination of personal clothing and the wider laboratory environment.[5]

Safe Handling Workflow: A Step-by-Step Guide

This protocol outlines the procedural steps for safely handling 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, from preparation to cleanup.

Step 1: Preparation and Engineering Controls
  • Designate an Area: All handling of the solid compound must occur within a designated area, preferably a certified chemical fume hood or a ventilated balance enclosure to contain any dust generated.

  • Surface Preparation: Cover the work surface with absorbent, disposable bench paper. This simplifies cleanup and provides a clear visual indication of any spills.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), pre-labeled waste containers, and spill cleanup materials are within the containment area before introducing the compound.

Step 2: Donning and Doffing of PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow must be strictly adhered to.

PPE_Workflow Procedural Workflow for Donning and Doffing PPE cluster_donning Donning Sequence (In Clean Area) cluster_doffing Doffing Sequence (At Exit/Anteroom) D1 Wash Hands Thoroughly D2 Don Shoe Covers D1->D2 D3 Don Inner Pair of Nitrile Gloves D2->D3 D4 Don Disposable Coverall/Gown D3->D4 D5 Don Respirator (Perform Seal Check) D4->D5 D6 Don Safety Goggles D5->D6 D7 Don Outer Pair of Nitrile Gloves (Over Cuff) D6->D7 F1 Remove Outer Pair of Gloves (Dispose) F2 Remove Coverall/Gown (Turn Inside Out) F1->F2 F3 Remove Shoe Covers F2->F3 F4 Wash Hands with Inner Gloves On F3->F4 F5 Remove Face Shield & Goggles F4->F5 F6 Remove Respirator F5->F6 F7 Remove Inner Pair of Gloves (Dispose) F6->F7 F8 Wash Hands Thoroughly F7->F8

Caption: Diagram of the procedural workflow for donning and doffing PPE.

Step 3: Handling Operations
  • Weighing: Carefully transfer the required amount of solid using a dedicated spatula. Avoid any actions that could create a dust cloud.

  • Preparing Solutions: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped. All solution work should be performed within the fume hood.

Emergency Procedures and Decontamination

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if skin irritation occurs or persists.[2][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[4]

  • Spill Cleanup: For small spills, wear the appropriate PPE as outlined in Table 2. Gently cover the spill with an inert absorbent material (e.g., vermiculite). Collect the material using non-sparking tools and place it into a labeled hazardous waste container.[8] Clean the spill area with soap and water.

Waste Disposal Plan

Proper segregation and disposal of waste are legally required and ethically necessary to protect the environment.

  • Waste Segregation: All materials that have come into contact with 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One are considered chemical waste. This includes gloves, coveralls, weigh boats, bench paper, and contaminated absorbent materials.

  • Containerization:

    • Solid Waste: Collect all disposable PPE and contaminated materials in a dedicated, clearly labeled, sealable container (e.g., a plastic-lined drum or pail).

    • Liquid Waste: Collect unused solutions or waste solvent in a compatible, sealed, and labeled container.

  • Labeling: Label all waste containers as: "Hazardous Waste: 7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One ". Include the relevant GHS pictograms for toxicity and irritation.

  • Disposal Method:

    • DO NOT dispose of this chemical or its contaminated materials in the regular trash or down the drain.[4] Discharge into the environment must be avoided.[4]

    • The recommended disposal method for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste contractor.[8][9] Store the sealed waste containers in a designated, secure area until collection.[8][10]

References

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • Cleanroom Technology. (2024). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]

  • ChemBK. (2024). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved from [Link]

  • 3M United States. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Steroid Standard Operating Procedures. Retrieved from [Link]

  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

  • ResearchGate. (2012). How to isolate steroidal compounds from an extract?. Retrieved from [Link]

  • PubChem. (n.d.). (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from [Link]

  • Quora. (2020). How do you handle chemicals in a laboratory?. Retrieved from [Link]

  • University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

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